molecular formula C29H16N4 B1588255 Tetrakis(4-cyanophenyl)methane CAS No. 121706-21-6

Tetrakis(4-cyanophenyl)methane

Katalognummer: B1588255
CAS-Nummer: 121706-21-6
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: HXZGMLINTVQVPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(4-cyanophenyl)methane (CAS 121706-21-6) is a high-value organic intermediate with a unique tetrahedral geometry, serving as a versatile building block in advanced materials research . Its molecular structure, featuring a central carbon atom bonded to four para-cyanophenyl groups, provides multiple directional coordination sites ideal for constructing porous, crystalline frameworks . This compound is a critical precursor for synthesizing Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which are exploited for applications in gas adsorption, separation, and catalysis due to their high surface areas and tunable pore environments . Furthermore, its electronic properties make it a valuable component in developing materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) . The compound is characterized as a pale-yellow to white solid with a melting point of 312 °C . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

4-[tris(4-cyanophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZGMLINTVQVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413092
Record name Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121706-21-6
Record name Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrakis(4-cyanophenyl)methane is a unique, tetrahedrally symmetric molecule that has garnered significant interest in the fields of supramolecular chemistry and materials science.[1][2] Its rigid, three-dimensional structure, combined with the four reactive nitrile functional groups, makes it an exceptional building block, or "tecton," for the rational design and synthesis of advanced materials. The nitrile moieties can participate in a variety of chemical transformations, including cycloadditions, coordination to metal centers, and hydrolysis to carboxylic acids, offering a versatile platform for creating complex architectures.

This molecule serves as a cornerstone for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[3] The precise tetrahedral arrangement of its cyanophenyl arms allows for the formation of highly ordered, three-dimensional networks with predictable topologies and tunable pore sizes. These materials are at the forefront of research for applications in gas storage and separation, catalysis, and sensing.[3][4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in chemistry and materials science.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a multi-step process starting from the commercially available tetraphenylmethane. The core challenge lies in the selective functionalization of the para positions of the four phenyl rings. A logical and commonly employed retrosynthetic pathway involves the introduction of a suitable leaving group at these positions, followed by a nucleophilic substitution to install the desired cyano groups.

A robust halogen, such as bromine, serves as an excellent intermediate functional group. Therefore, the synthesis is strategically divided into two primary stages:

  • Exhaustive Electrophilic Bromination: The synthesis of the key intermediate, tetrakis(4-bromophenyl)methane, from tetraphenylmethane.

  • Nucleophilic Cyanation: The conversion of the aryl bromide functionalities to the target nitrile groups.

This two-step approach is advantageous as it utilizes well-established and high-yielding reactions, and the intermediate, tetrakis(4-bromophenyl)methane, is a stable, crystalline solid that can be easily purified.

Synthesis_Workflow Tetraphenylmethane Tetraphenylmethane Tetrakis(4-bromophenyl)methane Tetrakis(4-bromophenyl)methane Tetraphenylmethane->Tetrakis(4-bromophenyl)methane Electrophilic Bromination This compound This compound Tetrakis(4-bromophenyl)methane->this compound Nucleophilic Cyanation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocols

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane

The introduction of bromine atoms at the para positions of tetraphenylmethane is achieved via electrophilic aromatic substitution. The tetrahedral arrangement of the phenyl groups directs substitution to the sterically accessible and electronically activated para position.

Protocol: Electrophilic Bromination

  • Materials:

    • Tetraphenylmethane

    • Bromine (Br₂)

    • A suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Procedure:

    • In a well-ventilated fume hood, charge a round-bottom flask with tetraphenylmethane.

    • Carefully add an excess of liquid bromine to the flask. The reaction is typically performed neat with bromine acting as both the reagent and the solvent.[5]

    • Stir the mixture vigorously at room temperature. The reaction is generally complete within 20-30 minutes.[5]

    • After the reaction is complete, cool the flask in an ice bath to precipitate the product.

    • To quench the excess bromine, slowly and carefully add ethanol to the cold mixture. This will result in the formation of bromoethane and hydrobromic acid. Continue the addition until the red-brown color of bromine has dissipated.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with ethanol to remove any remaining impurities.

  • Purification:

    • The crude tetrakis(4-bromophenyl)methane can be purified by recrystallization. A solvent system of chloroform and ethanol is effective.[6]

    • Dissolve the crude product in a minimal amount of hot chloroform.

    • Slowly add ethanol to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.

    • Collect the purified white, crystalline product by vacuum filtration.

Step 2: Synthesis of this compound

The conversion of the aryl bromide to a nitrile is a critical step. While the classic Rosenmund-von Braun reaction using copper(I) cyanide is an option, it often requires harsh conditions and stoichiometric amounts of toxic copper salts.[7] A more contemporary and efficient approach is the palladium-catalyzed cyanation, which offers milder reaction conditions and greater functional group tolerance.[8]

Protocol: Palladium-Catalyzed Cyanation

  • Materials:

    • Tetrakis(4-bromophenyl)methane

    • Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source.[8]

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Anhydrous, degassed solvent such as DMF or DMA.

    • A Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques.

  • Procedure:

    • To a Schlenk flask, add tetrakis(4-bromophenyl)methane, the palladium catalyst, and the cyanide source.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the specific catalyst and solvent used.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding an aqueous solution of sodium bicarbonate or ammonia to complex with any remaining zinc or iron salts.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system like chloroform/methanol can yield the final product as a pure, crystalline solid.

Pd_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-CN(L_n) Transmetalation (Zn(CN)2) Ar-Pd(II)-CN(L_n)->Pd(0)L_n Reductive Elimination (Ar-CN)

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Technique Expected Results
¹H NMR Aromatic protons will appear as two doublets in a 1:1 ratio, characteristic of a para-substituted benzene ring. The integration of these signals should correspond to 16 protons in total.
¹³C NMR The spectrum will show a limited number of signals due to the molecule's high symmetry. Key signals include the quaternary central carbon, the nitrile carbon (-C≡N), and the aromatic carbons.
Mass Spec. The mass spectrum should exhibit a molecular ion peak (or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 420.46 g/mol .[1]
FT-IR A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of an aryl nitrile.
X-ray Cryst. Single-crystal X-ray diffraction will provide unambiguous proof of the molecular structure, showing the tetrahedral arrangement of the four cyanophenyl groups around the central carbon atom.[9]
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. The protons on the phenyl rings will appear as an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the cyano group will be downfield shifted compared to the protons ortho to the central carbon.

    • ¹³C NMR (100 MHz, CDCl₃): The high symmetry of the molecule results in only a few signals. Expected signals would be for the central quaternary carbon (around 65 ppm), the nitrile carbon (around 118 ppm), and four signals for the aromatic carbons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The calculated exact mass for C₂₉H₁₆N₄ is 420.1375.

  • X-ray Crystallography:

    • Growing single crystals suitable for X-ray diffraction can be achieved by slow evaporation of a solvent/anti-solvent system, such as chloroform/hexane. The resulting crystal structure will provide precise bond lengths, bond angles, and intermolecular packing information, confirming the tetrahedral geometry.

Conclusion

The synthesis and characterization of this compound is a well-defined process that yields a highly valuable building block for advanced materials. The protocols outlined in this guide, which favor modern, efficient catalytic methods, provide a reliable pathway for researchers to obtain this compound in high purity. The detailed characterization plan ensures the structural integrity of the final product, paving the way for its successful application in the rational design of functional, porous materials and other complex molecular architectures.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane stands as a molecule of significant interest in the fields of supramolecular chemistry and materials science. Its tetrahedral geometry and the presence of four nitrile functionalities make it a versatile building block for the construction of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for designing and predicting the properties of these advanced materials. This guide provides a comprehensive overview of the synthesis, crystallization, and in-depth crystal structure analysis of this compound, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Tetrahedral Tecton

In the realm of crystal engineering, the rational design of functional solid-state materials hinges on the predictable assembly of molecular building blocks, or tectons. This compound, with its C(sp³)-centered tetrahedral core and four radially extending cyanophenyl arms, embodies an archetypal tecton for the construction of three-dimensional networks. The nitrile groups are excellent coordinating moieties for metal ions and can participate in various non-covalent interactions, including dipole-dipole and C−H···N hydrogen bonds, which dictate the final supramolecular architecture. The inherent rigidity and well-defined geometry of the tetraphenylmethane core provide a robust framework, essential for creating porous materials with applications in gas storage, separation, and catalysis.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of a tetrasubstituted methane core, followed by the introduction of the cyano functionalities. A common and effective strategy involves the cyanation of a tetrahalo-precursor, such as tetrakis(4-bromophenyl)methane.

Synthesis of Tetrakis(4-bromophenyl)methane

The synthesis of the key intermediate, tetrakis(4-bromophenyl)methane, can be accomplished via the bromination of tetraphenylmethane.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetraphenylmethane in a suitable solvent such as chloroform.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred solution. The reaction should be carried out in the dark to prevent light-induced side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield pure tetrakis(4-bromophenyl)methane as a white solid.[2]

Cyanation of Tetrakis(4-bromophenyl)methane

The conversion of the bromo-substituents to cyano groups can be achieved using a palladium-catalyzed cyanation reaction, a versatile and widely used method for the synthesis of aryl nitriles.[3]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tetrakis(4-bromophenyl)methane, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., triphenylphosphine or dppf).[4]

  • Solvent: Add a dry, degassed solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination. Slow evaporation or vapor diffusion are commonly employed techniques.

Experimental Protocol (Vapor Diffusion):

  • Dissolve the purified this compound in a small amount of a good solvent (e.g., dichloromethane or chloroform) in a small vial.

  • Place this vial inside a larger, sealed container that contains a poor solvent (e.g., hexane or methanol).

  • Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound.

  • Over a period of several days to weeks, as the solvent mixture slowly becomes supersaturated, single crystals should form.

Crystal Structure Analysis: Unveiling the Molecular Architecture

While a definitive, publicly available crystal structure of this compound is not readily found in crystallographic databases, we can infer its likely structural features based on the analysis of closely related tetrahedral molecules. Techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and, for microcrystalline samples, 3D electron diffraction (3D ED) are the primary tools for this analysis.[5]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise atomic arrangement in a crystalline solid.

Experimental Workflow:

SCXRD_Workflow crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray X-ray Diffraction Data Collection mount->xray Exposure to X-rays process Data Processing & Reduction xray->process Integration of reflections solve Structure Solution process->solve Phasing refine Structure Refinement solve->refine Least-squares minimization validate Validation & Analysis refine->validate CIF generation

References

An In-depth Technical Guide to the Spectroscopic Properties of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Functional Significance of Tetrakis(4-cyanophenyl)methane

This compound (TCPM) is a highly symmetrical, tetra-functionalized organic molecule built upon a central tetrahedral methane core. Its rigid, three-dimensional structure, combined with the electronically distinct nature of the terminal nitrile groups, establishes TCPM as a pivotal building block in supramolecular chemistry and materials science.[1][2] The precise arrangement of its four cyanophenyl arms makes it an ideal precursor for the synthesis of complex architectures such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other porous materials with applications in gas storage, catalysis, and organic electronics.[1][2]

A thorough understanding of the spectroscopic properties of TCPM is paramount for researchers and drug development professionals. Spectroscopic characterization not only confirms the chemical identity and purity of the molecule but also provides profound insights into its electronic structure, vibrational modes, and the nature of its interactions with its environment. This guide offers a comprehensive overview of the core spectroscopic techniques used to characterize this compound, blending theoretical principles with practical, field-proven experimental methodologies.

Molecular Structure and its Spectroscopic Implications

The defining feature of this compound is its tetrahedral symmetry, with the central sp³ hybridized carbon atom covalently bonded to four 4-cyanophenyl substituents. This geometry prevents extensive π-conjugation between the phenyl rings, influencing the molecule's electronic and photophysical behavior. The primary spectroscopic points of interest are the phenyl rings and the terminal cyano (C≡N) groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing information on the hydrogen and carbon environments within the molecule.

Expected ¹H and ¹³C NMR Spectra

Due to the molecule's high symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. All four cyanophenyl groups are chemically equivalent.

  • ¹H NMR: The protons on the phenyl rings will give rise to two doublets in the aromatic region (typically 7.0-8.0 ppm). These correspond to the protons ortho and meta to the central methane carbon. The integration of these peaks should be in a 1:1 ratio. Based on data for the analogous Tetrakis(4-bromophenyl)methane, the chemical shifts can be predicted.[3][4]

  • ¹³C NMR: The ¹³C NMR spectrum will show a limited number of signals due to symmetry. Key expected signals include the central quaternary carbon, the carbon of the nitrile group, and four signals for the aromatic carbons.

Assignment Expected Chemical Shift (ppm) Rationale
¹H NMR
Aromatic (ortho to C-methane)~7.3-7.5Deshielded by the neighboring phenyl ring and deshielded by the cyano group.
Aromatic (meta to C-methane)~7.7-7.9Deshielded by the electron-withdrawing cyano group.
¹³C NMR
Quaternary Methane Carbon~65-70Unique sp³ carbon environment.
Nitrile Carbon (C≡N)~118-120Characteristic chemical shift for nitrile carbons.
Aromatic Carbons~110-150Four distinct signals are expected due to the substitution pattern.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; ensure the compound is fully dissolved.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans will be necessary.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique fingerprint of the molecule. The most characteristic vibration will be the C≡N stretch.

Expected Vibrational Modes
Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Rationale
C≡N Stretch~2220-2240FTIR, RamanStrong, sharp peak characteristic of nitriles.[6][7]
C-H Aromatic Stretch~3000-3100FTIR, RamanStretching vibrations of the C-H bonds on the phenyl rings.
C=C Aromatic Stretch~1600, ~1500, ~1400FTIR, RamanIn-plane stretching of the carbon-carbon bonds in the phenyl rings.
C-C Methane Stretch~1200-1300RamanSymmetric stretching of the C-C bonds around the central carbon should be Raman active.

Experimental Protocol for Vibrational Spectroscopy

cluster_0 Sample Preparation cluster_1 FTIR Analysis Sample High-Purity TCPM Grind Grind to Fine Powder Sample->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press Homogeneous Mixture FTIR_Spectrometer FTIR Spectrometer Press->FTIR_Spectrometer Transparent Pellet Acquire_BG Acquire Background Spectrum FTIR_Spectrometer->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Process_Data Process and Analyze Data Acquire_Sample->Process_Data

Caption: Workflow for FTIR analysis of solid this compound.

  • FTIR Spectroscopy (KBr Pellet Method):

    • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has strong IR absorption bands.[8]

    • In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Raman Spectroscopy:

    • Place a small amount of the crystalline powder on a microscope slide.

    • Focus the laser of the Raman spectrometer on the sample.

    • Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

Electronic spectroscopy provides information about the electronic transitions within the molecule. For this compound, these transitions are primarily associated with the π-systems of the cyanophenyl groups.

Expected Electronic Spectra
  • UV-Visible Absorption: The absorption spectrum is expected to be dominated by π-π* transitions within the phenyl rings. Due to the lack of conjugation between the rings, the spectrum will likely resemble that of a substituted benzene derivative. A strong absorption band is expected in the UV region (around 250-300 nm). The absorption is not expected to be highly sensitive to solvent polarity.[9]

  • Fluorescence Emission: Upon excitation, this compound may exhibit fluorescence. The emission wavelength and quantum yield can be sensitive to the solvent environment.[2][9] Given its propeller-like structure, it is also a candidate for aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations.[10]

Experimental Protocol for Electronic Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, UV-grade solvent (e.g., dichloromethane, acetonitrile, or THF).

    • Prepare a series of dilutions to determine a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).

    • For fluorescence measurements, the solutions should be more dilute to avoid inner filter effects.

  • UV-Visible Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.[11]

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Rinse the cuvette with the sample solution before filling it for the measurement.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Fluorescence Spectroscopy Measurement:

    • Use a spectrofluorometer.

    • Record the emission spectrum by exciting the sample at its absorption maximum.

    • To investigate solvatochromism, repeat the measurements in a series of solvents with varying polarities.[12][13]

    • To test for AIE, measure the fluorescence in solvent mixtures of varying compositions (e.g., THF/water mixtures).[10]

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in advanced materials and drug development. This guide provides a framework for understanding and obtaining the key spectroscopic data for this important molecule. By following the detailed protocols, researchers can ensure the acquisition of high-quality, reliable data, enabling further advancements in the fields where this versatile building block is employed.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane is a pivotal molecular building block in the synthesis of advanced porous materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs). Its rigid, tetrahedral geometry and the presence of reactive cyano groups make it an attractive monomer for creating materials with high thermal stability and exceptional porosity. This guide provides a comprehensive technical overview of the thermal properties of this compound, delving into its expected thermal stability and potential decomposition pathways. While direct experimental data on the isolated monomer is not extensively available in public literature, this document synthesizes information from related compounds and the polymeric materials derived from it to provide a robust scientific narrative. We will explore the causal factors behind its anticipated high stability, propose a representative experimental protocol for its thermal analysis, and discuss a hypothetical decomposition mechanism.

Introduction: The Significance of this compound

This compound, with the chemical formula C29H16N4, is a highly symmetrical and robust organic molecule. Its structure is characterized by a central methane carbon atom bonded to four phenyl rings, each of which is para-substituted with a cyano (-C≡N) group. This unique three-dimensional architecture imparts significant rigidity and pre-organizes the molecule for the formation of extended, porous networks.

The primary interest in this compound stems from its use as a monomer in the synthesis of porous materials. These materials are of great interest in various fields, including:

  • Gas Storage and Separation: The high surface area and tunable pore sizes of frameworks derived from this monomer make them promising candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO2 from flue gas.

  • Catalysis: The porous nature of these materials allows for the incorporation of catalytic sites, leading to applications in heterogeneous catalysis.

  • Drug Delivery: The well-defined pores can be loaded with drug molecules, offering potential for controlled release applications.

The performance and longevity of these materials in such applications are critically dependent on their thermal stability. Understanding the thermal behavior of the constituent monomer, this compound, is therefore a crucial first step in the design and development of robust and reliable materials.

Thermal Stability: An Insight from Analogs and Polymers

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for isolated this compound are not readily found in peer-reviewed literature, a strong inference of its high thermal stability can be drawn from the properties of its derivatives and the polymers it forms.

Porous Covalent Triazine-based Frameworks (PCTFs) synthesized from this compound exhibit excellent thermal stabilities, often with decomposition temperatures exceeding 450 °C. This remarkable stability of the polymer network is a direct consequence of the intrinsic stability of its building blocks and the strong covalent bonds formed during polymerization.

Furthermore, the thermal stability of the core tetraphenylmethane structure is well-established. Derivatives of tetraphenylmethane and the analogous tetraphenylsilane have been shown to possess high thermal resilience. For instance, dendrimers with a tetraphenylsilane core have reported 5% weight-loss temperatures in the impressive range of 574 to 622 °C. Similarly, porous organic frameworks synthesized from the related monomer, tetrakis(4-formylphenyl)methane, are stable at temperatures above 400 °C.

The presence of the cyano groups is also a key contributor to the thermal properties. At elevated temperatures, aromatic nitriles can undergo a cyclotrimerization reaction to form highly stable triazine rings. This process is fundamental to the formation of PCTFs and contributes significantly to their thermal robustness.

Table 1: Anticipated Thermal Properties of this compound

PropertyExpected Value/RangeRationale
Melting Point High, likely > 300 °CSymmetrical, rigid structure with strong intermolecular interactions.
Onset of Decomposition (TGA) > 400 °CBased on the high thermal stability of derived polymers and related tetraphenylmethane compounds.
Decomposition Mechanism Likely involves initial C-C bond cleavage of the phenyl groups from the central methane, followed by decomposition of the aromatic nitrile fragments.Inferred from the known thermal decomposition of aromatic compounds.

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following is a detailed, self-validating protocol that can be adapted for this purpose.

Instrumentation and Materials
  • Thermogravimetric Analyzer (TGA): Capable of heating to at least 1000 °C with a high-resolution balance.

  • Differential Scanning Calorimeter (DSC): Capable of heating and cooling cycles.

  • Sample: High-purity this compound.

  • Crucibles: Alumina or platinum crucibles for TGA; aluminum pans for DSC (if the melting point is within their tolerance).

  • Purge Gas: High-purity nitrogen or argon.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Note the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen or argon.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just below the anticipated decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to 30 °C at the same rate.

    • Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial heating.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate crystallization or decomposition.

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

Visualization of Experimental Workflow

The logical flow of the thermal analysis can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Synthesis and Interpretation prep High-Purity this compound tga_instrument TGA Instrument prep->tga_instrument dsc_instrument DSC Instrument prep->dsc_instrument tga_protocol Heating Ramp (e.g., 10°C/min) in Inert Atmosphere tga_instrument->tga_protocol tga_data Weight Loss vs. Temperature tga_protocol->tga_data tga_analysis Determine T_onset and Decomposition Profile tga_data->tga_analysis interpretation Correlate TGA and DSC Data to Determine Thermal Stability tga_analysis->interpretation dsc_protocol Heating/Cooling Cycles in Inert Atmosphere dsc_instrument->dsc_protocol dsc_data Heat Flow vs. Temperature dsc_protocol->dsc_data dsc_analysis Determine Melting Point (T_m) and Enthalpy of Fusion (ΔH_f) dsc_data->dsc_analysis dsc_analysis->interpretation

Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Mechanism

In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a hypothetical decomposition mechanism for this compound under inert conditions can be proposed based on the known chemistry of its constituent parts.

The decomposition is likely to be a multi-step process initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures. The C-C bonds between the central methane carbon and the phenyl rings are expected to be the most labile.

Step 1: Initial Bond Scission

The primary decomposition event is anticipated to be the cleavage of one of the four equivalent C-C bonds connecting a phenyl ring to the central carbon atom. This would result in the formation of a triphenylmethyl radical and a 4-cyanophenyl radical.

Step 2: Radical Propagation and Rearrangement

These highly reactive radical species would then undergo a cascade of secondary reactions, including:

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of triphenylmethane and benzonitrile.

  • Fragmentation: The triphenylmethyl radical could further fragment, leading to the formation of smaller aromatic and aliphatic species.

  • Recombination: Radicals can recombine to form a variety of larger, more complex molecules.

Step 3: Decomposition of Aromatic Nitriles

At very high temperatures, the benzonitrile and other cyanophenyl fragments will decompose. The nitrile group itself is quite stable, but the aromatic ring can break down, leading to the formation of smaller gaseous products such as hydrogen cyanide (HCN), methane (CH4), and various hydrocarbons.

Step 4: Char Formation

As the decomposition proceeds, a carbonaceous char residue is expected to form. This is a common outcome for the pyrolysis of aromatic compounds and is consistent with the high char yields observed in the TGA of polymers derived from this compound.

Visualization of Proposed Decomposition Pathway

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

decomposition_pathway cluster_initial Initial Compound cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_final Final Products tcp_methane This compound radicals Triphenylmethyl Radical + 4-Cyanophenyl Radical tcp_methane->radicals High Temperature (Bond Scission) products Triphenylmethane, Benzonitrile, Other Aromatics radicals->products Hydrogen Abstraction, Recombination final_products HCN, CH4, Hydrocarbons, Char Residue products->final_products Further Fragmentation

A simplified, hypothetical decomposition pathway for this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its role as a building block for highly stable porous organic materials. While direct experimental data on its thermal properties are scarce, a comprehensive analysis of related compounds and the resulting polymers strongly suggests a high degree of thermal stability, with decomposition likely commencing above 400 °C.

The proposed experimental protocols provide a clear roadmap for the empirical determination of its thermal behavior. Furthermore, the hypothetical decomposition mechanism offers a scientifically grounded framework for understanding how this molecule breaks down at elevated temperatures.

Future research should focus on obtaining precise experimental data for the thermal decomposition of this compound using techniques such as TGA-MS and Py-GC-MS. This would not only validate the proposed mechanisms but also provide valuable kinetic and thermodynamic data that are essential for the rational design of even more robust and high-performance materials for a wide range of applications.

Solubility of Tetrakis(4-cyanophenyl)methane in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Tetrakis(4-cyanophenyl)methane is a highly symmetric, tetra-substituted methane derivative that serves as a critical building block in advanced materials science.[1] Its utility as a precursor for Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diode (OLED) materials is fundamentally dependent on its processability, which begins with its solubility in organic solvents.[1] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, offers expert guidance on solvent selection, and details a robust experimental protocol for accurately determining its solubility. This document is intended for researchers, chemists, and materials scientists who utilize this compound in synthesis and development.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties. This compound (CAS: 121706-21-6) possesses a unique and challenging structure for dissolution.[2][3][4]

Key Structural Features:

  • Tetrahedral Core: A central quaternary carbon atom provides a rigid, three-dimensional tetrahedral geometry.

  • Aromatic Pendants: Four cyanophenyl arms extend from the core, creating a large, nonpolar surface area.

  • Polar Termini: Each arm is terminated by a polar nitrile (-C≡N) group.

The molecule's computed properties provide further insight into its expected behavior:

PropertyValueSignificance for SolubilitySource
Molecular FormulaC₂₉H₁₆N₄Indicates a large, carbon-rich molecule.[2][5]
Molecular Weight~420.46 g/mol A higher molecular weight often correlates with lower solubility.[2][3][5]
XLogP3-AA5.8This high value indicates significant lipophilicity (oil-loving character) and predicts very low water solubility.[5]
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds to solvent molecules, limiting its interaction with protic solvents.[5]
Hydrogen Bond Acceptors4The nitrogen atoms in the nitrile groups can accept hydrogen bonds, but steric hindrance may limit accessibility.[5]
Topological Polar Surface Area (TPSA)95.2 ŲRepresents the surface area contributed by polar atoms. This value is significant but is contrasted by the large nonpolar surface area of the phenyl rings.[5]

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The structure of this compound presents competing factors: a large, nonpolar framework and distinct polar functional groups.

  • Insolubility in Nonpolar Solvents: Despite its large nonpolar surface, the strong dipole-dipole interactions between the nitrile groups on different molecules in the crystal lattice require a significant amount of energy to overcome. Nonpolar solvents like hexanes or toluene are unlikely to provide sufficient solvating energy.

  • Limited Solubility in Polar Protic Solvents: Solvents like water, methanol, or ethanol are poor candidates. The molecule lacks hydrogen bond donor sites and its large lipophilic body would disrupt the solvent's hydrogen-bonding network. While a sulfonated analogue, tetrakis(4-sulfophenyl)methane, is known to be virtually insoluble in common organic solvents in its crystalline form, its amorphous state shows some solubility in methanol, highlighting the importance of the solid-state structure.[7]

  • Potential in Polar Aprotic Solvents: This class of solvents represents the most promising candidates. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and chlorinated solvents like Dichloromethane (DCM) and Chloroform can offer a balance of properties. They possess strong dipoles capable of interacting with the nitrile groups without the competing hydrogen-bonding network of protic solvents.

The high symmetry and rigidity of the molecule can lead to a very stable crystal lattice. The energy required to break this lattice (lattice energy) can be substantial. For dissolution to occur, the enthalpy of solvation must be sufficient to overcome this lattice energy. It is not uncommon for complex tetraphenylmethane derivatives to be reported as "insoluble in any solvent," underscoring the challenge posed by these rigid structures.[8]

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

Fig. 1: Intermolecular Interaction Analysis cluster_solute This compound cluster_solvents Solvent Classes Solute Large Nonpolar Surface (Phenyl Rings) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals forces. Insufficient to overcome lattice energy. Nitrile Polar Nitrile Groups (-C≡N) Protic Polar Protic (e.g., Methanol) Nitrile->Protic H-bond acceptance possible, but outweighed by unfavorable hydrophobic interactions. Aprotic Polar Aprotic (e.g., DMF, DMSO) Nitrile->Aprotic Favorable dipole-dipole interactions. MOST LIKELY TO DISSOLVE G Fig. 2: Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solid solute to a known volume/mass of solvent in a sealed vial. equil 2. Equilibration Agitate vial at constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equil Achieve Equilibrium settle 3. Settling Allow vials to stand undisturbed at the same temperature for >2 hours for solid to settle. equil->settle Phase Separation sample 4. Sampling & Filtration Carefully withdraw an aliquot of the supernatant. Immediately filter through a 0.22 µm syringe filter into a pre-weighed vial. settle->sample Isolate Saturated Solution analyze 5. Analysis Determine the mass of the solute in the filtered aliquot via gravimetric or spectroscopic methods. sample->analyze Quantify Solute calc 6. Calculation Calculate solubility in g/L or mol/L. analyze->calc Final Result

References

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on Tetrakis(4-cyanophenyl)methane, a molecule of significant interest in materials science and supramolecular chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the selection of computational methods. We will delve into the intricacies of geometry optimization, frequency analysis, frontier molecular orbital analysis, and the prediction of spectroscopic properties, thereby enabling a deeper understanding of the molecule's electronic structure and reactivity. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a propeller-shaped molecule built upon a central tetrahedral methane core with four cyanophenyl arms.[1] This unique three-dimensional structure prevents efficient packing in the solid state, leading to the formation of porous materials.[2] The cyano functional groups are key to its properties, influencing its electronic characteristics and its ability to participate in non-covalent interactions, making it a valuable building block in crystal engineering and the design of functional materials.[2]

Quantum chemical calculations provide an indispensable tool for elucidating the structure-property relationships of such complex molecules. By solving the Schrödinger equation, albeit with approximations, we can gain insights into molecular geometries, vibrational frequencies, electronic transitions, and reactivity, which are often challenging to probe experimentally. This guide will navigate the theoretical landscape to provide a robust computational protocol for this compound.

The Computational Workflow: A Step-by-Step Protocol

A successful quantum chemical investigation follows a logical progression of steps, each building upon the last to yield a comprehensive understanding of the molecular system. The workflow for this compound is outlined below.

G cluster_start Preparation cluster_opt Core Calculation cluster_props Property Prediction cluster_end Analysis Start 1. Initial Structure Generation Opt 2. Geometry Optimization Start->Opt Initial Coordinates Freq 3. Frequency Analysis Opt->Freq Optimized Geometry MO 4. Molecular Orbital Analysis Freq->MO Verified Minimum Spectra 5. Spectroscopic Properties Freq->Spectra Reactivity 6. Reactivity Descriptors Freq->Reactivity End 7. Data Interpretation MO->End Spectra->End Reactivity->End

Figure 1: Computational workflow for this compound.
Step 1: Generation of the Initial Molecular Structure

The starting point for any quantum chemical calculation is a three-dimensional representation of the molecule. For this compound, an excellent initial geometry can be derived from its experimentally determined crystal structure.[2] Crystallographic Information Files (CIFs) provide the atomic coordinates, which can be used to construct the initial input for the calculation. In the absence of a crystal structure, molecular building software can be used to create an approximate geometry based on standard bond lengths and angles.

Protocol:

  • Obtain the crystallographic data for this compound (often referred to as TCTPM in literature).[2]

  • Use a molecular visualization program (e.g., Avogadro, GaussView) to import the CIF and save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol).

  • If a CIF is unavailable, manually construct the molecule. Start with a tetrahedral carbon atom and attach four phenyl rings. Subsequently, add a nitrile group (-C≡N) to the para position of each phenyl ring. Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces.

Theoretical Grounding: The Choice of Method and Basis Set

The accuracy of a quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.

  • Theoretical Method: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for a wide range of molecular systems.[3] For aromatic nitriles, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional have proven effective. The M06-2X and PBE0 functionals are recommended for their robust performance with organic molecules.[4] The B3LYP functional, while older, remains a popular and often reliable choice.[5]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing polar functional groups like nitriles and aromatic rings, a basis set that can accurately describe the electron distribution is crucial. Pople-style basis sets, such as 6-311+G(d,p), are a good starting point. The "+" indicates the inclusion of diffuse functions, which are important for describing the loosely bound electrons in the π-systems and the nitrile groups. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals. The def2-TZVP basis set is another excellent choice, known for its consistency and accuracy.[4]

Protocol:

  • Prepare an input file for your quantum chemistry software (e.g., Gaussian, ORCA).

  • Specify the atomic coordinates from Step 1.

  • Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

  • Select the theoretical method and basis set. A recommended combination is M06-2X/6-311+G(d,p) .

  • Specify the Opt keyword to initiate a geometry optimization.

  • Submit the calculation to run.

Step 3: Frequency Analysis

A frequency analysis should always follow a successful geometry optimization. This calculation serves two primary purposes:

  • Verification of the Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Use the optimized geometry from Step 2 as the input for a new calculation.

  • Use the same theoretical method and basis set as in the geometry optimization.

  • Specify the Freq keyword.

  • Run the calculation and analyze the output to ensure all calculated frequencies are real.

Analysis of Molecular Properties

With a verified minimum-energy structure, we can now proceed to calculate a range of molecular properties that provide deep insights into the behavior of this compound.

G cluster_core Optimized Geometry cluster_properties Calculated Properties OptGeom {Optimized Structure | C29H16N4} HOMO_LUMO HOMO-LUMO Energy Gap Reactivity OptGeom->HOMO_LUMO Predicts UV_Vis UV-Vis Spectrum Electronic Transitions TD-DFT OptGeom->UV_Vis Simulates NMR NMR Spectrum Chemical Shifts GIAO Method OptGeom->NMR Simulates ESP Electrostatic Potential Charge Distribution Reactivity Sites OptGeom->ESP Visualizes

Figure 2: Key molecular properties derived from the optimized geometry.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Protocol:

  • The HOMO and LUMO energies are typically part of the standard output from the geometry optimization calculation.

  • Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of these orbitals. This will reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.
Simulation of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum.[5]

Protocol for UV-Vis Spectrum:

  • Use the optimized geometry.

  • Employ the same DFT functional and a suitable basis set (e.g., 6-311+G(d,p) or def2-TZVP).

  • Specify the TD keyword in your input file, requesting the calculation of a sufficient number of excited states to cover the spectral range of interest.

  • The output will provide the excitation energies (often in eV, which can be converted to nm) and the corresponding oscillator strengths, which are related to the intensity of the absorption.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.

Protocol for NMR Spectrum:

  • Use the optimized geometry.

  • Select a suitable functional and basis set (B3LYP/6-311+G(d,p) is a common choice).

  • Specify the NMR=GIAO keyword.

  • The calculated absolute shielding values can be converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Conceptual DFT: Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the outputs of a DFT calculation. These global reactivity descriptors offer a quantitative measure of a molecule's reactivity.

DescriptorFormulaInterpretation
Electronegativity (χ) χ ≈ -(E_HOMO + E_LUMO) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

These descriptors can be readily calculated from the HOMO and LUMO energies obtained in the FMO analysis.

Conclusion and Outlook

This technical guide has outlined a comprehensive and scientifically grounded workflow for performing quantum chemical calculations on this compound. By following these protocols, researchers can obtain reliable predictions of its geometry, electronic structure, spectroscopic properties, and reactivity. The insights gained from these calculations can guide the rational design of new materials with tailored properties for a wide range of applications, from gas storage to optoelectronics. The synergy between computational prediction and experimental validation is paramount in advancing our understanding of complex molecular systems.

References

Molecular Modeling of Tetrakis(4-cyanophenyl)methane: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Tetrakis(4-cyanophenyl)methane in Modern Materials Science and Drug Development

This compound (TCPM) is a molecule of significant interest in the fields of materials science and drug development. Its unique, three-dimensional tetrahedral geometry, coupled with the functional cyano groups, makes it a versatile building block for the synthesis of advanced porous materials.[1] These materials, which include Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), possess highly ordered, porous structures with potential applications in gas storage, separation, and catalysis.[1]

In the realm of drug development, the porous cavities engineered from TCPM-based frameworks offer exciting possibilities for novel drug delivery systems. The ability to encapsulate, protect, and control the release of therapeutic agents is a critical challenge, and the tunable nature of these materials provides a promising avenue for addressing it. Molecular modeling and simulation have emerged as indispensable tools for understanding and predicting the behavior of these complex systems at the atomic level. By constructing and simulating realistic models of TCPM and its derivatives, researchers can gain invaluable insights into their structural properties, guest-host interactions, and transport phenomena.

This in-depth technical guide provides a comprehensive overview of the molecular modeling of this compound. As a Senior Application Scientist, my goal is to not only present a step-by-step protocol but also to instill a deeper understanding of the rationale behind the methodological choices. We will delve into the critical aspects of model construction, force field parameterization, simulation execution, and results analysis, equipping you with the knowledge to confidently apply these techniques in your own research endeavors.

Part 1: Building the Foundation - In Silico Construction and Parameterization of this compound

A robust molecular model begins with an accurate representation of the molecule's structure and energetics. In the absence of an experimentally determined crystal structure for this compound, our first step is to construct the molecule in silico and optimize its geometry.

De Novo Molecular Construction and Geometry Optimization

The initial three-dimensional coordinates of TCPM can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw, Maestro). The molecule consists of a central carbon atom tetrahedrally bonded to four 4-cyanophenyl groups.

Once the initial structure is built, a geometry optimization must be performed to find a low-energy conformation. This is a critical step, as the initial, manually drawn structure will not have realistic bond lengths, angles, and dihedral angles. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are the gold standard for accurate geometry optimization of small to medium-sized molecules.

Experimental Protocol: Geometry Optimization of TCPM

  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance between accuracy and computational cost for this type of molecule.

  • Calculation Type: Opt (Optimization). This keyword instructs the software to perform a geometry optimization.

  • Output Analysis: Upon completion, the output file will contain the optimized Cartesian coordinates of the TCPM molecule, which will serve as the starting point for our classical molecular dynamics simulations.

Force Field Parameterization: The Heart of the Molecular Model

The force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles.[2] The accuracy of a molecular dynamics simulation is fundamentally dependent on the quality of the force field. For a molecule like TCPM, we need to define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

While general-purpose force fields like the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) provide parameters for a wide range of organic molecules, it is often necessary to refine or develop new parameters for specific chemical moieties to improve accuracy. The cyanophenyl group in TCPM is a key area of focus.

A study by Liu et al. (2021) on the molecular dynamics of benzonitrile provides a valuable starting point for parameterizing the cyanophenyl groups in TCPM. They developed a modified OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field that accurately reproduces the structural and dynamic properties of liquid benzonitrile.[3][4] We can leverage these parameters for the cyanophenyl fragments of our TCPM model.

Experimental Protocol: Force Field Parameterization of TCPM

  • Atom Typing: The first step is to assign atom types to each atom in the TCPM molecule according to the chosen force field (e.g., GAFF, OPLS-AA).

  • Initial Parameter Assignment: Use a tool like Antechamber (for AMBER/GAFF) or a similar utility to assign initial parameters based on the defined atom types.

  • Benzonitrile Parameter Transfer: For the atoms within the four cyanophenyl groups, replace the generic parameters with the refined parameters from the Liu et al. (2021) study on benzonitrile.[3][4] This will provide a more accurate description of the electrostatic and van der Waals interactions of these groups.

  • Central Methane Core: For the central methane-like carbon and its connections to the phenyl rings, the standard parameters from GAFF or OPLS-AA are generally sufficient.

  • Charge Calculation: The partial atomic charges are a critical component of the force field. These can be calculated using quantum mechanical methods. The Restrained Electrostatic Potential (RESP) fitting procedure is a common and robust method for deriving charges that are compatible with many popular force fields.

  • Parameter Validation: It is good practice to perform a short energy minimization and molecular dynamics simulation of the single TCPM molecule in a vacuum to ensure that the geometry remains stable and that there are no unusually high-energy interactions, which could indicate a problem with the assigned parameters.

Below is a table summarizing the key components of the TCPM force field and the recommended sources for their parameters.

Interaction Type Recommended Parameter Source Justification
Bond Stretching GAFF / OPLS-AAStandard parameters are generally reliable for these common bond types.
Angle Bending GAFF / OPLS-AAStandard parameters are generally reliable for these common angle types.
Torsional (Dihedral) Angles GAFF / OPLS-AA with potential refinementThe rotational barrier around the C-C bond connecting the central carbon to the phenyl rings is crucial for the molecule's flexibility and should be carefully checked.
Non-bonded (van der Waals) Modified OPLS-AA for cyanophenyl groups[3][4]; GAFF/OPLS-AA for central carbonThe refined benzonitrile parameters will provide a more accurate description of the intermolecular interactions involving the cyano and phenyl groups.
Non-bonded (Electrostatic) Quantum Mechanical (RESP)Provides a more accurate representation of the charge distribution across the molecule compared to empirical methods.

Part 2: Simulating the System - Molecular Dynamics of TCPM-Based Materials

With a well-parameterized model of a single TCPM molecule, we can now proceed to simulate larger systems, such as a crystalline solid or a porous framework, and investigate their properties.

Building the Periodic System

To simulate a bulk material, we use periodic boundary conditions (PBC). This involves placing the molecule(s) in a simulation box and replicating this box in all three dimensions to create an infinite system.

For TCPM, we can simulate its crystalline form by arranging the molecules in a unit cell and then replicating this cell. While the crystal structure of TCPM is not yet publicly available, for the purpose of this guide, we will outline the general procedure that would be followed once such data is obtained. Alternatively, one can construct amorphous structures to model non-crystalline TCPM-based materials.

Experimental Protocol: Building a Crystalline TCPM System

  • Obtain Unit Cell Parameters: The crystallographic information file (CIF) from a database like the Cambridge Structural Database (CSD) would provide the unit cell dimensions and the fractional coordinates of the atoms.[5]

  • Construct the Unit Cell: Use a molecular modeling package (e.g., GROMACS, LAMMPS, NAMD) to construct the unit cell based on the CIF data.

  • Replicate the Unit Cell: Create a supercell by replicating the unit cell in the x, y, and z directions to create a sufficiently large simulation box. A box size of at least 3x3x3 unit cells is a good starting point to minimize finite-size effects.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations numerically solve Newton's equations of motion for a system of interacting particles, allowing us to observe the time evolution of the system and calculate various macroscopic properties from the atomic trajectories.

Experimental Protocol: MD Simulation of Crystalline TCPM

  • Software: GROMACS, LAMMPS, or NAMD are popular and powerful open-source MD simulation packages.

  • Energy Minimization: Before running the main simulation, it is crucial to perform an energy minimization of the entire system to remove any bad contacts or high-energy configurations that may have arisen during the system setup.

  • Equilibration: The system needs to be equilibrated to the desired temperature and pressure. This is typically done in two stages:

    • NVT (Canonical) Ensemble: The system is heated to the target temperature while keeping the volume constant. A thermostat (e.g., Nosé-Hoover) is used to control the temperature.

    • NPT (Isothermal-Isobaric) Ensemble: The system is then equilibrated at the target temperature and pressure. A barostat (e.g., Parrinello-Rahman) is used to control the pressure. The box dimensions are allowed to fluctuate, which is important for achieving the correct density.

  • Production Run: Once the system is well-equilibrated (i.e., temperature, pressure, and energy have stabilized), the production simulation is run for a sufficient length of time to collect data for analysis. The length of the simulation will depend on the specific properties being investigated, but typically ranges from nanoseconds to microseconds.

The following diagram illustrates the general workflow for a molecular dynamics simulation of a TCPM-based material.

MD_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Analysis build Build TCPM Molecule optimize Geometry Optimization (QM) build->optimize Initial Coordinates parameterize Force Field Parameterization optimize->parameterize Optimized Geometry build_system Build Periodic System (Crystal/Amorphous) parameterize->build_system Force Field minimize Energy Minimization build_system->minimize nvt NVT Equilibration minimize->nvt Relaxed Structure npt NPT Equilibration nvt->npt Thermalized System production Production Run npt->production Equilibrated System trajectory Trajectory Analysis production->trajectory properties Property Calculation trajectory->properties visualization Visualization trajectory->visualization

Caption: General workflow for molecular dynamics simulation of TCPM-based materials.

Part 3: Unveiling Insights - Analysis of Simulation Data

The output of a molecular dynamics simulation is a trajectory file containing the positions, velocities, and forces of all atoms at discrete time steps. From this rich dataset, we can calculate a wide range of structural, dynamic, and thermodynamic properties.

Structural Analysis: Porosity and Surface Area

For porous materials, the key structural properties are the pore size distribution, porosity, and accessible surface area. These properties determine the material's capacity for guest uptake.

Experimental Protocol: Porosity Analysis

  • Software: Tools like Zeo++ or PoreBlazer can be used to analyze the pore structure of a material from its atomic coordinates.

  • Probe Molecule: A spherical probe of a certain radius (e.g., corresponding to a nitrogen molecule for surface area calculations) is rolled over the surface of the atoms in the framework.

  • Calculations:

    • Pore Size Distribution: The software calculates the distribution of pore diameters within the material.

    • Porosity: The void fraction of the material is calculated as the volume of the pores divided by the total volume of the simulation box.

    • Accessible Surface Area: The surface area that is accessible to the probe molecule is calculated. This is often reported as the BET surface area, which is a common experimental measure.

Guest-Host Interactions and Drug Delivery Applications

A key application of TCPM-based materials in drug development is for controlled drug release. Molecular simulations can provide valuable insights into the interactions between a drug molecule (the "guest") and the porous framework (the "host").

Experimental Protocol: Simulating Guest Uptake

  • Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is a powerful technique for simulating the adsorption of guest molecules into a porous host material. In a GCMC simulation, the chemical potential of the guest molecule is fixed, and the simulation samples different numbers of guest molecules in the host material.

  • Free Energy Calculations: To quantify the binding affinity of a guest molecule to the host, we can calculate the binding free energy. Methods such as umbrella sampling or thermodynamic integration can be used for this purpose. These are computationally intensive but provide a rigorous measure of the guest-host interaction strength.

  • Molecular Dynamics of Guest-Loaded Host: Once the host is loaded with guest molecules (either from GCMC or by manually placing them in the pores), we can run MD simulations to study the dynamics of the guest molecules within the host. This can reveal information about diffusion pathways and release mechanisms.

The following diagram illustrates the concept of guest-host interactions in a porous TCPM-based framework.

Guest_Host cluster_guests Drug Molecules (Guests) p1 Pore 1 p2 Pore 2 p3 Pore 3 p4 Pore 4 d1 Drug A d1->p2 Encapsulation d2 Drug B d2->p4 Binding

Caption: Schematic of drug molecules (guests) interacting with a porous TCPM framework (host).

Conclusion: The Power of Predictive Modeling

Molecular modeling of this compound and the materials derived from it offers a powerful and predictive approach to understanding and designing new functional materials. While the absence of an experimental crystal structure for TCPM presents a challenge, the protocols outlined in this guide provide a robust framework for in silico construction, parameterization, simulation, and analysis.

By carefully applying these computational techniques, researchers, scientists, and drug development professionals can accelerate the discovery and optimization of novel materials for a wide range of applications, from gas separation to targeted drug delivery. The insights gained from molecular simulations can guide synthetic efforts, rationalize experimental observations, and ultimately lead to the development of next-generation materials with tailored properties and enhanced performance.

References

An In-depth Technical Guide to Tetrakis(4-cyanophenyl)methane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrakis(4-cyanophenyl)methane, a molecule of elegant tetrahedral symmetry, stands as a cornerstone in the field of materials science. Its rigid, three-dimensional structure and versatile cyano functionalities have established it as a critical building block for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the discovery, historical development, and detailed synthetic methodologies for this compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a deep and applicable understanding of this pivotal compound.

Introduction: The Architectural Significance of a Tetrahedral Core

The unique molecular architecture of this compound, characterized by a central tetrahedral carbon atom bonded to four cyanophenyl arms, imparts exceptional properties that are highly sought after in the design of functional materials. This specific arrangement prevents dense packing in the solid state, predisposing it to the formation of porous structures. The cyano groups serve as versatile reactive sites for a variety of chemical transformations, including polymerization and coordination chemistry, making it an indispensable precursor for materials with applications in gas storage, catalysis, and organic electronics.[1]

Historical Context and Discovery

The journey to this compound involves a multi-step synthetic pathway, starting from the foundational tetraphenylmethane. The key transformations involve the introduction of functional groups at the para-positions of the four phenyl rings, which can then be converted to the desired cyano groups. The development of reliable methods for the exhaustive functionalization of all four phenyl rings was a critical step in making this and other similar molecules readily accessible for materials synthesis.

Synthetic Pathways: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical synthetic route proceeds through the formation of key intermediates: tetrakis(4-nitrophenyl)methane and subsequently tetrakis(4-aminophenyl)methane or tetrakis(4-bromophenyl)methane.

Synthesis of Tetraphenylmethane (TPM)

The journey begins with the synthesis of the core scaffold, tetraphenylmethane. A classical and reliable method is the Gomberg reaction, which involves the reaction of triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition.[2]

Pathway A: Via Tetrakis(4-aminophenyl)methane

This pathway is one of the most common routes due to the relatively high yields and the versatility of the amino intermediate.

The para-positions of the phenyl rings in tetraphenylmethane are activated towards electrophilic substitution. Nitration is a crucial step to introduce functional groups that can be further transformed.

  • Protocol: A detailed protocol involves the slow addition of tetraphenylmethane to a cooled mixture of fuming nitric acid and acetic anhydride in acetic acid.[3][4] Maintaining a low temperature is critical to prevent over-nitration and side reactions.

  • Causality: The use of a potent nitrating mixture is necessary to achieve exhaustive nitration of all four phenyl rings. Acetic anhydride acts as a water scavenger, preventing the dilution of the nitric acid and ensuring the reaction proceeds to completion.

The four nitro groups are then reduced to amino groups. This transformation is typically achieved through catalytic hydrogenation or using reducing agents like hydrazine hydrate with a catalyst.

  • Protocol: A common procedure involves the reduction of tetrakis(4-nitrophenyl)methane using hydrazine monohydrate in the presence of a Raney nickel catalyst in a solvent like tetrahydrofuran (THF).[5][6] The reaction is typically refluxed for several hours.

  • Causality: Raney nickel is a highly effective catalyst for the reduction of nitro groups. Hydrazine serves as the hydrogen source in this transfer hydrogenation reaction, offering a convenient alternative to gaseous hydrogen.

The final step in this pathway is the conversion of the four amino groups to cyano groups via the Sandmeyer reaction. This classic transformation in aromatic chemistry proceeds through a diazonium salt intermediate.

  • Conceptual Protocol: This step would involve the diazotization of all four amino groups of tetrakis(4-aminophenyl)methane using a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures. The resulting tetra-diazonium salt is then treated with a solution of a copper(I) cyanide to introduce the cyano groups.

  • Expert Insight: The simultaneous diazotization of four amino groups on a single molecule presents a significant synthetic challenge. Careful control of stoichiometry and temperature is paramount to avoid side reactions and ensure complete conversion. The stability of the tetra-diazonium salt is also a critical factor.

Pathway B: Via Tetrakis(4-bromophenyl)methane

An alternative and often preferred route involves the bromination of tetraphenylmethane, followed by a cyanation reaction.

Direct bromination of tetraphenylmethane provides a more direct route to a precursor suitable for cyanation.

  • Protocol: Tetraphenylmethane is treated with an excess of bromine in a suitable solvent. The reaction is typically performed under vigorous stirring and may require cooling to control the exothermic reaction.[3]

  • Causality: The use of excess bromine ensures the complete bromination of all four para-positions. The reaction proceeds via electrophilic aromatic substitution.

The bromo groups are then substituted with cyano groups using a copper-mediated reaction, known as the Rosenmund-von Braun reaction.

  • Conceptual Protocol: Tetrakis(4-bromophenyl)methane would be heated with a stoichiometric amount or an excess of copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Expert Insight: The Rosenmund-von Braun reaction often requires high temperatures, which can lead to side reactions. However, modern modifications of this reaction, such as the use of catalytic amounts of palladium or nickel complexes, can facilitate the transformation under milder conditions. The choice of catalyst and reaction conditions would be critical for achieving a high yield and purity of the final product.

Visualizing the Synthesis

Caption: Synthetic routes to this compound.

Characterization and Physicochemical Properties

The identity and purity of this compound are confirmed through a suite of analytical techniques.

PropertyValueSource
CAS Number 121706-21-6[7][8]
Molecular Formula C29H16N4[7][8]
Molecular Weight 420.46 g/mol [8]
Appearance Solid[1]
Melting Point High[1]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, while the ¹³C NMR would confirm the presence of the quaternary carbon, the aromatic carbons, and the cyano carbon.

  • Infrared (IR) Spectroscopy: The presence of the cyano group is readily identified by a strong, sharp absorption band in the IR spectrum, typically around 2220-2240 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula.

Applications in Materials Science

The rigid, tetrahedral geometry and the presence of four reactive cyano groups make this compound a highly valuable building block in the construction of porous materials.[1]

  • Covalent Organic Frameworks (COFs): The cyano groups can undergo cyclotrimerization reactions to form triazine-linked COFs. These materials possess high thermal stability and permanent porosity, making them suitable for gas storage and separation.

  • Metal-Organic Frameworks (MOFs): The nitrogen atoms of the cyano groups can coordinate to metal ions, leading to the formation of highly ordered, crystalline MOFs. The tetrahedral nature of the ligand directs the formation of three-dimensional networks with well-defined pores.

  • Organic Light-Emitting Diode (OLED) Materials: The rigid core and the potential for extended conjugation through the cyanophenyl arms make this molecule a candidate for use in the development of materials for organic electronics.[1]

Conclusion and Future Outlook

This compound has transitioned from a molecule of theoretical interest to a workhorse in the field of materials chemistry. Its synthesis, though multi-stepped, is achievable through established organic transformations. The ongoing research into new synthetic methodologies, particularly those that are more atom-economical and environmentally benign, will further enhance its accessibility. The unique structural and electronic properties of this tetrahedral building block will continue to inspire the design and synthesis of novel functional materials with tailored properties for a wide range of applications, from clean energy technologies to advanced electronics and catalysis. As our understanding of self-assembly and framework chemistry deepens, the full potential of this compound is yet to be fully realized.

References

Introduction: The Tetrahedral Core and its Functional Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Exploration of Tetrakis(4-cyanophenyl)methane Derivatives

At the heart of a burgeoning class of functional materials and supramolecular systems lies tetraphenylmethane (TPM), a molecule prized for its rigid, perfectly tetrahedral three-dimensional structure. This unique geometry makes it an exceptional building block, or tecton, for constructing complex, predictable, and highly ordered molecular architectures.[1][2] When the peripheral phenyl rings of this scaffold are functionalized, the resulting derivatives gain specific properties that can be harnessed for advanced applications.

This guide focuses on a particularly significant derivative: This compound (TCPM) . The introduction of four cyano (-C≡N) groups at the para-positions of the phenyl rings is a strategic chemical modification. The cyano group is strongly electron-withdrawing and possesses a significant dipole moment, fundamentally altering the electronic landscape of the molecule. Furthermore, it serves as a versatile reactive handle for covalent synthesis and a potent hydrogen bond acceptor for directing non-covalent self-assembly.[3][4]

The purpose of this document is to provide researchers, materials scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study TCPM derivatives. We will explore how these in-silico approaches can predict molecular properties, guide the rational design of novel materials, and accelerate the development of functional systems for applications ranging from gas storage to targeted drug delivery.

Part I: The Theoretical Framework - Core Computational Methodologies

Theoretical studies provide a powerful lens to understand and predict the behavior of molecules like TCPM before committing to resource-intensive laboratory synthesis. The primary goal is to build a reliable model that connects molecular structure to macroscopic function.

Causality in Method Selection

The choice of computational method is dictated by the property of interest. For static, ground-state properties like geometry and electronics, Quantum Mechanics (QM) methods like Density Functional Theory (DFT) are the gold standard. For dynamic processes or the behavior of large molecular assemblies, the computational cost of QM becomes prohibitive. In these cases, we turn to classical Molecular Mechanics (MM) and Molecular Dynamics (MD), which approximate atoms as balls and springs, sacrificing some accuracy for the ability to simulate millions of atoms over nanoseconds or longer.

Key Theoretical Protocols
  • Quantum Chemical Calculations (DFT):

    • Objective: To accurately determine the electronic structure, optimized geometry, and spectroscopic properties of a single TCPM derivative or a small cluster.

    • Methodology:

      • Structure Building: Construct the 3D model of the TCPM derivative using molecular modeling software.

      • Geometry Optimization: Employ DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule. This step is crucial as the geometry dictates all other properties.

      • Property Calculation: From the optimized structure, calculate key electronic descriptors:

        • HOMO/LUMO Energies: The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons, respectively. The energy gap is a proxy for chemical reactivity and electronic excitation energy.

        • Molecular Electrostatic Potential (MEP): This maps the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions.

        • Vibrational Frequencies: Calculation of vibrational modes allows for the prediction of infrared (IR) spectra, which can be used to validate experimental characterization.

  • Molecular Dynamics (MD) Simulations:

    • Objective: To simulate the dynamic behavior of TCPM-based systems (e.g., a porous framework or a host-guest complex) in a realistic environment over time.

    • Methodology:

      • System Setup: Place the molecule(s) of interest into a simulation box, often filled with a solvent like water to mimic biological conditions.

      • Force Field Assignment: Assign a force field (e.g., AMBER, CHARMM) to all atoms. The force field is a set of parameters that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions.

      • Simulation Run: Solve Newton's equations of motion for every atom in the system for a defined period, generating a trajectory of atomic positions and velocities over time.

      • Analysis: Analyze the trajectory to understand dynamic stability, conformational changes, and interactions with other molecules (e.g., drugs, gases, solvent).

Diagram: General Computational Workflow

The following diagram illustrates the logical flow from molecular concept to property prediction, integrating both quantum and classical methods.

G cluster_input Conceptual Design cluster_qm Quantum Mechanics (QM) cluster_md Molecular Mechanics (MM/MD) cluster_output Predicted Properties A Hypothetical TCPM Derivative Structure B DFT Geometry Optimization A->B C Electronic Property Calculation (HOMO/LUMO, MEP) B->C Optimized Geometry D Force Field Parameterization B->D Partial Charges, Bond Constants H Reactivity, Spectra, Interaction Sites C->H E System Assembly (e.g., Framework, Host-Guest) D->E F MD Simulation (Dynamics, Stability) E->F G Binding Energy / Adsorption Calculation F->G Trajectory Analysis I Material Stability, Drug Release Profile, Gas Uptake Isotherms G->I

Caption: A typical workflow for the theoretical study of TCPM derivatives.

Part II: Predicted Properties and Supramolecular Design

Properties of the TCPM Monomer

Theoretical calculations provide fundamental insights into the core TCPM molecule. The tetrahedral arrangement of the cyanophenyl arms creates a rigid, well-defined structure with a high degree of symmetry.

Computed PropertyValueSignificance
Molecular Formula C₂₉H₁₆N₄Defines the elemental composition.[4]
Molecular Weight 420.5 g/mol Basic physical property.[4]
Hydrogen Bond Acceptors 4The four nitrogen atoms of the cyano groups can accept hydrogen bonds, directing self-assembly.[4]
Rotatable Bonds 4The C-C bonds connecting the phenyl rings to the central carbon allow for some conformational flexibility.[4]
Predicted XLogP3-AA 5.8Indicates high hydrophobicity, relevant for solubility and interaction with non-polar guests.[4]

DFT calculations further reveal that the HOMO is typically distributed across the phenyl rings, while the LUMO is more localized on the electron-withdrawing cyano groups. This separation suggests potential for charge-transfer applications and dictates the sites of electrophilic and nucleophilic attack.

Design Principle 1: Covalent Organic Frameworks (COFs) for Gas Storage

A primary application of TCPM is in the synthesis of porous materials. The cyano groups are ideal precursors for cyclotrimerization reactions, which form highly stable triazine rings, linking TCPM monomers into a robust, porous network.[3] This creates a Covalent Triazine-based Framework (CTF).

Theoretical modeling is indispensable for designing these materials:

  • Porosity Prediction: By building a model of the extended framework in silico, properties like pore size distribution, pore volume, and accessible surface area can be calculated before synthesis.

  • Guest Interaction: The affinity of the framework for different gas molecules (e.g., CO₂, CH₄, H₂) can be predicted by calculating the interaction energies between the gas and the pore walls. The electron-rich triazine rings and cyano groups often create favorable interaction sites for gases like CO₂.

A study on adamantane-based PCTFs, which share the cyanophenyl functional group, demonstrated a clear correlation between the number of cyano groups in the monomer and the final material's surface area and gas uptake capacity.[3]

Framework PrecursorBET Surface Area (m²/g)CO₂ Uptake (cm³/g at 273K, 1 bar)
1,3-bis(4-cyanophenyl)adamantane~750~40
1,3,5-tris(4-cyanophenyl)adamantane~1050~50
1,3,5,7-tetrakis(4-cyanophenyl)adamantane~1180~58
(Data adapted from a study on adamantane-based covalent triazine frameworks for illustrative purposes).[3]
Design Principle 2: Supramolecular Assemblies for Drug Delivery

The rational design of drug delivery systems using non-covalent interactions is a frontier in supramolecular chemistry.[5][6] TCPM derivatives can act as host molecules, encapsulating therapeutic "guest" molecules within a defined cavity. The goal is to improve drug solubility, stability, and targeting, thereby enhancing efficacy and reducing side effects.[7][8]

Theoretical modeling plays a key role in this design process:

  • Host-Guest Complementarity: Molecular docking simulations can rapidly screen a library of drug molecules to find those with the best size, shape, and chemical complementarity to the host's cavity.

  • Binding Affinity: More rigorous methods like MD simulations coupled with free energy calculations (e.g., MM/PBSA) can predict the binding free energy, which is a quantitative measure of the stability of the host-guest complex. A stronger binding affinity correlates with higher encapsulation efficiency.

Part III: Application Spotlight - From Theory to Practice

Case Study 1: Theoretical Protocol for Predicting Gas Separation in a TCPM-based CTF

Objective: To theoretically evaluate a hypothetical CTF made from TCPM for its ability to separate CO₂ from N₂.

Step-by-Step Methodology:

  • Framework Construction: Build a periodic, 3D model of the CTF based on the expected triazine linkage chemistry.

  • Force Field Validation: Ensure the force field accurately reproduces key properties of the framework and the gas molecules (e.g., charge distribution, van der Waals parameters). DFT calculations on a small fragment can be used to derive accurate partial charges.

  • GCMC Simulation: Perform Grand Canonical Monte Carlo simulations. In this technique, the simulation box containing the CTF is connected to a reservoir of gas molecules at a fixed chemical potential (pressure). The simulation predicts the average number of gas molecules that adsorb into the framework at that pressure.

  • Isotherm Generation: Repeat the GCMC simulation at various pressures for both CO₂ and N₂ to generate single-component adsorption isotherms.

  • Selectivity Calculation: Use the Ideal Adsorbed Solution Theory (IAST) to predict the selectivity of the material for CO₂ over N₂ from the single-component isotherms. This value is critical for assessing the material's performance in gas separation applications.[3]

Diagram: Gas Adsorption Simulation Workflow

G A In-Silico CTF Model C Assign Validated Force Field A->C B Gas Molecules (CO₂, N₂) B->C D Grand Canonical Monte Carlo (GCMC) Simulation C->D System @ P, T E Generate Single-Component Adsorption Isotherms D->E Uptake vs. Pressure F Calculate Selectivity (IAST) E->F G Predicted Performance: Uptake Capacity & CO₂/N₂ Selectivity F->G

Caption: Workflow for predicting gas separation performance in a porous framework.

Case Study 2: Theoretical Protocol for Designing a TCPM-based Drug Carrier

Objective: To assess the potential of a functionalized, water-soluble TCPM derivative to act as a carrier for the anti-cancer drug Doxorubicin.

Step-by-Step Methodology:

  • Host & Guest Preparation: Build and optimize the 3D structures of the TCPM host and the Doxorubicin guest molecule.

  • Molecular Docking: Perform an unbiased docking simulation to identify the most probable binding poses of Doxorubicin within the TCPM host's cavity. The best poses are ranked based on a scoring function that approximates binding energy.

  • MD Simulation Setup: Take the top-ranked host-guest complex from docking and place it in a simulation box filled with explicit water molecules and counter-ions to create a charge-neutral system that mimics physiological conditions.

  • Complex Stability Analysis: Run a long-timescale (e.g., 100 ns) MD simulation. Analyze the trajectory to confirm that the drug remains stably bound within the host. Calculate the Root Mean Square Deviation (RMSD) to quantify conformational stability.

  • Binding Free Energy Calculation: Use the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method on snapshots from the MD trajectory. This provides a more accurate estimation of the binding free energy (ΔG_bind), which is a key predictor of the carrier's encapsulation efficiency.[7]

Diagram: Host-Guest Interaction Modeling

G cluster_host Host cluster_guest Guest A TCPM Derivative C Molecular Docking A->C B Drug Molecule B->C D Top-Ranked Binding Pose C->D Best Fit E MD Simulation in Water D->E F Binding Free Energy (MM/PBSA) E->F Analyze Trajectory G Predicted Stability & Encapsulation Efficiency F->G

Caption: Modeling the interaction between a TCPM-based host and a drug guest.

Conclusion and Future Outlook

Theoretical studies of this compound derivatives provide an indispensable toolkit for modern chemical and materials research. By leveraging a multi-scale modeling approach, from quantum mechanics to classical simulations, scientists can gain deep, atomistic insights into molecular behavior. These insights allow for the rational design of materials with tailored properties, significantly reducing the trial-and-error cycle of traditional experimental work.

The future of this field is moving towards even greater integration between theory and experiment. The rise of machine learning will enable high-throughput virtual screening of thousands of potential TCPM derivatives to identify lead candidates for specific applications. Furthermore, the development of more sophisticated models will allow for the simulation of stimuli-responsive systems, such as drug carriers that release their payload only in response to specific biological triggers like a change in pH or the presence of a particular enzyme. As computational power continues to grow, theoretical studies will play an ever more crucial role in unlocking the full potential of these versatile tetrahedral building blocks.

References

Methodological & Application

Application Notes & Protocols: Tetrakis(4-cyanophenyl)methane as a Versatile Linker in Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of Tetrakis(4-cyanophenyl)methane (TCPM-CN) as a tetrahedral organic linker for the synthesis of Metal-Organic Frameworks (MOFs). We delve into the unique structural and chemical attributes of this linker, offering detailed, field-proven protocols for its synthesis and its subsequent use in the construction of a representative copper-based MOF (Cu-TCPM-CN). Beyond direct synthesis, we explore the significant potential of the cyano moieties for post-synthetic modification (PSM), a key strategy for tuning framework properties for specific applications, including drug delivery. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage TCPM-CN in the design of novel, functional porous materials.

Introduction: The Strategic Advantage of a Tetrahedral Cyano-Functionalized Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for applications in gas storage, catalysis, and biomedicine.[2][3] The choice of the organic linker is paramount, as it dictates the topology, porosity, and functionality of the final framework.[4]

This compound (TCPM-CN), with its rigid, tetrahedral geometry, is an exemplary building block for creating robust, three-dimensional, non-interpenetrated frameworks.[5][6] Unlike the more commonly used carboxylate linkers, the terminal cyano (-C≡N) groups of TCPM-CN offer distinct advantages:

  • Moderate Coordinating Ability: The nitrile group can act as a coordinating moiety to various metal centers, as demonstrated in supramolecular frameworks where it coordinates to zinc ions.[7] This interaction provides a direct pathway to novel MOF structures.

  • Platform for Post-Synthetic Modification (PSM): The cyano group is a versatile chemical handle. It can be readily converted into other functional groups, such as tetrazoles or amides, after the MOF has been assembled.[8][9] This powerful PSM capability allows for the precise tuning of the pore environment's polarity, acidity, and interaction potential, which is particularly valuable for selective adsorption and controlled drug release applications.[10]

  • Inherent Polarity: The intrinsic polarity of the nitrile group can influence host-guest interactions within the MOF pores, potentially enhancing the selective adsorption of polar molecules or the loading of specific drug cargoes.

This guide will provide the necessary protocols to synthesize the TCPM-CN linker and subsequently use it to build and functionalize a model MOF system.

Synthesis of the Linker: this compound (TCPM-CN)

The synthesis of TCPM-CN can be reliably achieved via a two-step process starting from the commercially available tetraphenylmethane. The first step is a robust bromination, followed by a palladium-catalyzed cyanation.

Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane

This protocol is adapted from established procedures for the exhaustive bromination of tetraphenylmethane.[11]

Materials:

  • Tetraphenylmethane

  • Bromine (Br₂)

  • Ethanol, pre-chilled to -78 °C

  • Stir bar, round-bottom flask, cooling bath (acetone/dry ice)

Procedure:

  • In a round-bottom flask under vigorous stirring, add tetraphenylmethane (5.0 g, 15.6 mmol).

  • Carefully add liquid bromine (16 mL, 312.5 mmol) in small portions at room temperature. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Continue stirring the resulting slurry for 20-30 minutes at room temperature.

  • Cool the reaction mixture to -78 °C using an acetone-dry ice bath.

  • Slowly add 40 mL of pre-chilled ethanol to quench the excess bromine. An exothermic reaction may occur.

  • Remove the cooling bath and allow the mixture to stir overnight while warming to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with ethanol, a 5% aqueous sodium bisulfite solution (to remove residual bromine), and finally with water.

  • Dry the white solid product under vacuum to yield Tetrakis(4-bromophenyl)methane.

Protocol 2: Synthesis of this compound (TCPM-CN)

This protocol employs a standard Rosenmund-von Braun cyanation reaction.

Materials:

  • Tetrakis(4-bromophenyl)methane

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Stir bar, reflux condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add Tetrakis(4-bromophenyl)methane (5.0 g, 7.8 mmol), Copper(I) cyanide (3.1 g, 34.6 mmol, ~1.1 eq. per Br), and a catalytic amount of Pd(PPh₃)₄ (e.g., 5 mol%).

  • Add anhydrous DMF (100 mL) via cannula or syringe.

  • Heat the reaction mixture to reflux (approx. 150-160 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • After cooling to room temperature, pour the reaction mixture into a dilute aqueous solution of ferric chloride and hydrochloric acid to complex the excess cyanide.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.[12]

G

Synthesis of a Representative MOF: Cu-TCPM-CN

The following is a representative solvothermal protocol for synthesizing a copper-based MOF using the TCPM-CN linker. This method is analogous to protocols for other copper MOFs with tetrahedral linkers.[13]

Materials:

  • This compound (TCPM-CN) linker

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave or sealed glass vial

Procedure:

  • In a 20 mL glass vial, dissolve TCPM-CN (42.0 mg, 0.1 mmol) in 10 mL of DMF.

  • In a separate container, dissolve Copper(II) nitrate trihydrate (48.3 mg, 0.2 mmol) in 5 mL of DMF.

  • Combine the two solutions in the glass vial. The molar ratio of metal to linker is a critical parameter that may require optimization.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100-120 °C and hold for 24-72 hours.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.

  • Activation: To remove residual solvent molecules from the pores, wash the crystals by immersing them in fresh DMF for 24 hours, followed by immersion in a more volatile solvent like ethanol for another 24 hours.

  • Collect the crystals by filtration and dry under vacuum at an elevated temperature (e.g., 120-150 °C) to obtain the activated MOF, hereafter referred to as Cu-TCPM-CN .

G

Characterization of the MOF

Proper characterization is essential to confirm the synthesis of the desired framework and to understand its physical properties.[2]

Technique Purpose Expected Outcome for Cu-TCPM-CN
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A distinct diffraction pattern matching a simulated pattern from a single-crystal structure, indicating a highly ordered, crystalline framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvents during activation.A stable plateau up to ~250-300 °C, followed by a sharp weight loss corresponding to the decomposition of the framework.[3]
N₂ Sorption Analysis (at 77 K) To determine the porosity, including BET surface area and pore volume.A Type I isotherm, characteristic of microporous materials. Expected BET surface area could range from 1000-2500 m²/g, based on analogous tetrahedral MOFs.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the linker within the framework and the coordination of the cyano group.A characteristic peak for the -C≡N stretch (~2230 cm⁻¹). A shift in this peak compared to the free linker can indicate coordination to the metal center.

Post-Synthetic Modification (PSM): A Gateway to Enhanced Functionality

A key application for TCPM-CN in MOFs is its use as a scaffold for PSM. The cyano group can be converted to a tetrazole ring via a [2+3] cycloaddition with an azide source. This modification drastically alters the pore environment, introducing an acidic proton and increasing the density of nitrogen atoms, which can enhance CO₂ adsorption or create specific binding sites for drug molecules.[8]

Protocol 3: Post-Synthetic Conversion of Nitriles to Tetrazoles

  • Activate the synthesized Cu-TCPM-CN MOF as described in Protocol 2.

  • Suspend the activated MOF in a high-boiling solvent like DMF.

  • Add an azide source, such as sodium azide (NaN₃), and a proton source, like triethylammonium chloride.

  • Heat the mixture (e.g., 120 °C) for 24-48 hours.

  • After cooling, filter the solid MOF and wash extensively with water and ethanol to remove unreacted reagents.

  • Activate the modified MOF under vacuum.

  • Confirm the conversion using FTIR spectroscopy by observing the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of new peaks characteristic of the tetrazole ring.

Application Notes for Drug Development Professionals

The unique properties of MOFs derived from TCPM-CN make them intriguing candidates for advanced drug delivery systems.[16]

  • High Drug Loading Capacity: The inherent porosity and high surface area allow for the encapsulation of significant quantities of therapeutic agents, potentially reducing the required dosage frequency.[17]

  • Tunable Drug Release: The release of encapsulated drugs can be controlled by several mechanisms:

    • pH-Responsive Release: The MOF structure can be designed to be stable at physiological pH (7.4) but decompose in the acidic microenvironment of tumor cells or endosomes, triggering drug release.

    • Stimuli-Responsive Release: The cyano groups or their PSM derivatives can serve as gates or interaction sites. For example, a drug molecule might be held by hydrogen bonding to a tetrazole group, with release triggered by a change in local proton concentration.[18]

  • Surface Functionalization for Targeting: The surface of the MOF particles can be functionalized, for instance, by attaching targeting ligands (e.g., folic acid) that direct the nanocarrier to specific cancer cells, enhancing efficacy and reducing off-target side effects.[4]

Workflow for Drug Loading:

  • Select a therapeutic agent compatible with the pore size and chemistry of the activated MOF.

  • Suspend the activated MOF (e.g., Cu-TCPM-CN or its tetrazole-modified version) in a solution of the drug dissolved in a suitable solvent.

  • Stir the suspension for an extended period (12-48 hours) to allow the drug molecules to diffuse into the pores.

  • Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry carefully.

  • Quantify the drug loading using techniques like UV-Vis spectroscopy or HPLC on the supernatant.

Conclusion

This compound is a highly valuable linker for the construction of robust, 3D metal-organic frameworks. Its tetrahedral geometry promotes the formation of stable, porous architectures, while its terminal cyano groups provide a dual advantage: they can directly participate in framework coordination and, more significantly, serve as a versatile platform for post-synthetic modification. This tunability is critical for tailoring MOF properties for advanced applications, particularly in the realm of targeted drug delivery, where precise control over the pore environment can lead to more effective and controlled therapeutic systems. The protocols and insights provided herein offer a solid foundation for researchers to explore the vast potential of this promising building block.

References

Application Notes & Protocols: Tetrakis(4-cyanophenyl)methane-Based Materials for Advanced Gas Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Tetrakis(4-cyanophenyl)methane in Porous Materials

This compound stands out as a premier building block in the design of advanced porous materials for gas storage applications.[1] Its unique tetrahedral geometry and the presence of four reactive cyano (-CN) groups at its vertices provide a distinct architectural advantage. This rigid, three-dimensional structure is fundamental to the creation of highly porous and stable frameworks, such as Covalent Organic Frameworks (COFs) and other porous organic polymers. The cyano groups not only serve as versatile reaction sites for polymerization but also introduce strong dipole moments within the pores, enhancing the affinity for specific gas molecules like carbon dioxide.

The resulting materials are characterized by their high thermal stability, large surface areas, and tunable pore sizes, making them excellent candidates for the storage of energy-dense fuels like hydrogen and methane, as well as for the capture of greenhouse gases.[2]

Comparative Analysis of Gas Storage Performance

Materials derived from this compound have demonstrated exceptional performance in the storage of various gases. The table below summarizes key performance metrics for different gases, offering a comparative overview for material selection and application design.

Material TypeGas StoredStorage CapacityOperating ConditionsKey Advantages
Covalent Triazine Framework (CTF)Hydrogen (H₂)1.86 wt%77 K, 1 barHigh H₂ uptake for a CTF material.
Microporous Polycyanurate NetworkHydrogen (H₂)1.49 wt%[3]77 K, 1 barHigh selectivity for CO₂ over N₂.[3]
Covalent Triazine Framework (CTF)Methane (CH₄)23.6 cm³ g⁻¹273 K, 1 barGood selectivity for CO₂ over CH₄.
Isostructural 3D COFsMethane (CH₄)264 cm³(STP) cm⁻³[4]298 K, 100 barHigh volumetric working capacity.[4]
Covalent Triazine Framework (CTF)Carbon Dioxide (CO₂)73 cm³ g⁻¹273 K, 1 barHigh CO₂ uptake compared to other CTFs.
Microporous Polycyanurate NetworkCarbon Dioxide (CO₂)12.8 wt%[3]273 K, 1 barExcellent CO₂/N₂ selectivity.[3]

Synthetic Strategy: From Molecular Building Block to Porous Framework

The synthesis of porous materials from this compound typically involves the cyclotrimerization of the terminal cyano groups to form highly stable triazine rings. This process, often conducted under ionothermal conditions using a Lewis acid catalyst like zinc chloride (ZnCl₂), results in a robust, covalently linked, three-dimensional network. The choice of reaction conditions, such as temperature and catalyst ratio, is crucial in controlling the resulting material's porosity and surface area.

Synthesis_Strategy cluster_reactants Reactants cluster_process Process cluster_product Product TCM This compound Reaction Ionothermal Cyclotrimerization (e.g., 400 °C) TCM->Reaction Catalyst ZnCl₂ (Lewis Acid) Catalyst->Reaction Framework Porous Covalent Triazine Framework (CTF) Reaction->Framework

Caption: General synthesis of a porous Covalent Triazine Framework.

Protocols: A Practical Guide

Protocol 1: Synthesis of a Porous Covalent Triazine Framework (PCTF)

This protocol details the synthesis of a porous covalent triazine framework from this compound under ionothermal conditions, adapted from established literature procedures.

Materials:

  • This compound

  • Zinc chloride (ZnCl₂), anhydrous

  • Pyrex tube

  • Tube furnace

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

  • Methanol

  • Soxhlet extractor

Procedure:

  • Mixing Reactants: In a Pyrex tube, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:4 molar ratio.

    • Rationale: The excess ZnCl₂ acts as both a solvent and a Lewis acid catalyst for the cyclotrimerization of the nitrile groups.

  • Sealing: Evacuate the Pyrex tube and seal it under vacuum.

    • Rationale: Sealing under vacuum prevents oxidation and other side reactions at high temperatures.

  • Heating Ramp: Place the sealed tube in a tube furnace and heat to 400 °C at a rate of 5 °C/min.

  • Isothermal Reaction: Hold the temperature at 400 °C for 48 hours.

    • Rationale: This extended reaction time ensures a high degree of polymerization and framework formation.

  • Cooling: Allow the furnace to cool naturally to room temperature.

  • Purification: a. Break the tube and grind the resulting solid into a fine powder. b. Wash the powder with 2 M HCl to remove the ZnCl₂ catalyst. c. Wash repeatedly with deionized water until the filtrate is neutral. d. Perform a final wash with methanol.

  • Drying and Activation: a. Dry the purified powder in a vacuum oven at 120 °C for 24 hours. b. For enhanced porosity, perform a Soxhlet extraction with methanol for 24 hours, followed by drying under vacuum at 150 °C for 12 hours.

    • Rationale: Soxhlet extraction removes any residual unreacted monomer or oligomers, ensuring a clean and highly porous final product.

Protocol 2: Characterization of Gas Sorption Properties

This protocol outlines the standard procedure for evaluating the gas storage capacity of the synthesized porous material using a volumetric gas sorption analyzer.[5][6]

Instrumentation:

  • Volumetric gas sorption analyzer (e.g., Quantachrome Autosorb iQ)

  • High-purity adsorbate gases (N₂, H₂, CH₄, CO₂)

  • Liquid nitrogen (for 77 K measurements)

  • Recirculating water bath (for temperature-controlled measurements)

Procedure:

  • Sample Preparation (Degassing): a. Accurately weigh approximately 50-100 mg of the synthesized porous material into a sample tube. b. Attach the sample tube to the degassing port of the analyzer. c. Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at 150 °C for at least 12 hours.

    • Rationale: Degassing removes any adsorbed moisture or volatile impurities from the pores, which is crucial for obtaining accurate surface area and gas uptake measurements.[7]

  • Surface Area and Pore Size Analysis (N₂ Sorption at 77 K): a. Transfer the degassed sample tube to the analysis port. b. Immerse the sample tube in a liquid nitrogen dewar (77 K). c. Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.995. d. Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the P/P₀ range of 0.05 to 0.3.[6] e. Determine the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).[5]

  • Hydrogen, Methane, and Carbon Dioxide Sorption Measurements: a. Replace the nitrogen gas with the desired adsorbate gas (H₂, CH₄, or CO₂). b. For H₂ sorption, perform the measurement at 77 K (liquid nitrogen bath). c. For CH₄ and CO₂ sorption, perform measurements at relevant temperatures, typically 273 K (ice-water bath) and 298 K (water bath). d. Collect the adsorption isotherm up to a pressure of 1 bar or higher, depending on the application requirements. e. The amount of gas adsorbed at each pressure point is recorded to generate the isotherm.

Gas_Sorption_Workflow cluster_prep Sample Preparation cluster_analysis Sorption Analysis cluster_data Data Processing Weigh Weigh Sample (50-100 mg) Degas Degas under Vacuum (150 °C, >12h) Weigh->Degas Isotherm Measure Adsorption/Desorption Isotherm Degas->Isotherm Temp Set Temperature (e.g., 77 K, 273 K, 298 K) Gas Select Gas (N₂, H₂, CH₄, CO₂) BET Calculate BET Surface Area Isotherm->BET PSD Determine Pore Size Distribution (DFT/BJH) Isotherm->PSD Uptake Quantify Gas Uptake (wt% or cm³/g) Isotherm->Uptake

Caption: Experimental workflow for gas sorption analysis.

Conclusion and Future Outlook

This compound-based materials represent a highly promising class of porous polymers for gas storage and separation. Their inherent structural advantages, coupled with synthetic versatility, allow for the rational design of materials with tailored properties for specific applications. Future research will likely focus on the development of novel synthetic routes to further enhance surface area and introduce specific functionalities within the pores to improve gas uptake and selectivity at ambient temperatures and pressures.

References

Application Note: Methane Adsorption in Tetrakis(4-cyanophenyl)methane Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Methane Storage

Methane, as the primary component of natural gas, represents a cleaner-burning fossil fuel and a crucial transitional energy source. However, its low volumetric energy density under ambient conditions presents a significant challenge for efficient and safe storage, particularly for mobile applications.[1][2] Adsorbed Natural Gas (ANG) systems, which utilize porous materials to store methane at lower pressures than compressed natural gas, offer a promising solution. The efficacy of ANG technology hinges on the development of adsorbent materials with high methane uptake capacity and tailored adsorption-desorption characteristics.

Metal-Organic Frameworks (MOFs) have emerged as a leading class of porous materials for methane storage due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[3][4] MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules.[5] The rational design of these components allows for the fine-tuning of the framework's properties to optimize methane adsorption.

This application note focuses on the use of Tetrakis(4-cyanophenyl)methane (TCPM) as a versatile tetrahedral building block for the synthesis of porous frameworks for methane adsorption.[6] The rigid, three-dimensional structure of TCPM can be leveraged to create robust frameworks with intricate pore networks. The terminal cyano groups of TCPM are excellent coordinating moieties for the assembly of MOFs. This guide provides detailed protocols for the synthesis of a model TCPM-based framework, its characterization, and the comprehensive analysis of its methane adsorption properties.

PART 1: Synthesis and Characterization of a Model TCPM-based Metal-Organic Framework

The synthesis of MOFs is typically achieved through solvothermal methods, where the components are heated in a sealed vessel to promote crystallization.[7][8] The following is a representative protocol for the synthesis of a hypothetical zinc-based MOF using this compound, which we will refer to as Zn-TCPM-MOF.

Materials and Equipment
  • This compound (TCPM) (CAS: 121706-21-6)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

  • Surface area and porosity analyzer (for N₂ adsorption at 77 K)

Solvothermal Synthesis Protocol for Zn-TCPM-MOF
  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 50 mg of this compound (TCPM) in 10 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve 75 mg of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Mixing and Sealing: Combine the two solutions in the Teflon liner of a 23 mL autoclave. Stir the mixture for 15 minutes to ensure homogeneity.

  • Crystallization: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 100°C at a rate of 2°C/min and hold at this temperature for 48 hours.

  • Cooling and Product Recovery: After 48 hours, cool the autoclave to room temperature. Collect the resulting crystalline product by centrifugation.

  • Washing and Solvent Exchange: Wash the collected crystals three times with fresh DMF to remove any unreacted precursors. Subsequently, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours. This step is crucial for exchanging the high-boiling point DMF with a more volatile solvent.

  • Activation: After the solvent exchange, decant the ethanol and transfer the product to a vacuum oven. Activate the sample by heating under vacuum at 120°C for 12 hours to remove all guest solvent molecules from the pores. The activated, porous framework is now ready for characterization and gas adsorption studies.

Physicochemical Characterization
  • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized Zn-TCPM-MOF. The diffraction pattern serves as a fingerprint of the material's structure.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework. TGA measures the change in mass of the sample as a function of temperature, indicating the decomposition temperature.

  • Nitrogen Adsorption at 77 K: Determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method) and pore volume of the activated MOF. This is a critical step to evaluate the material's porosity.

PART 2: High-Pressure Methane Adsorption Measurement Protocol

High-pressure methane adsorption isotherms are typically measured using a volumetric (manometric) method.[9][10] This involves dosing a known amount of methane gas into a sample cell containing the activated MOF and measuring the resulting equilibrium pressure.

Experimental Setup and Materials
  • High-pressure volumetric gas adsorption analyzer

  • Activated Zn-TCPM-MOF sample (typically 100-200 mg)

  • High-purity methane (99.999%)

  • High-purity helium (99.999%) for free volume measurement

  • Analysis station with temperature control (e.g., a water bath)

Step-by-Step Measurement Protocol
  • Sample Preparation and Degassing: Accurately weigh the sample holder. Add the activated Zn-TCPM-MOF to the holder and weigh it again to determine the precise sample mass. Attach the sample holder to the analysis port of the adsorption instrument. Degas the sample in situ under high vacuum (<1 Pa) at a temperature determined from the TGA analysis (e.g., 120°C) for at least 12 hours to ensure the removal of any adsorbed atmospheric gases.[7]

  • Free Volume Measurement (Blank Correction): After degassing, cool the sample to the desired analysis temperature (e.g., 298 K). Perform a free volume measurement using helium. Helium, being non-adsorbing under these conditions, is used to determine the volume of the sample cell that is not occupied by the adsorbent material. This "dead volume" is crucial for accurate calculation of the amount of adsorbed gas.[7]

  • Methane Adsorption Isotherm Measurement: Evacuate the helium from the sample cell. Introduce methane gas into the calibrated dosing manifold to a specific pressure. Open the valve to the sample cell, allowing the methane to expand into the cell and adsorb onto the Zn-TCPM-MOF. Monitor the pressure until it stabilizes, indicating that equilibrium has been reached. The time to reach equilibrium can vary from minutes to several hours.[11] Record the equilibrium pressure and the amount of gas adsorbed. Repeat this process for a series of increasing pressure points up to the desired maximum pressure (e.g., 100 bar).

  • Methane Desorption Isotherm Measurement: After reaching the maximum pressure, perform the desorption isotherm by systematically reducing the pressure in the sample cell and measuring the amount of gas remaining adsorbed at each equilibrium point.

PART 3: Data Analysis and Interpretation

The raw data from the volumetric adsorption experiment is the "excess" adsorption, which needs to be converted to the "absolute" adsorption for a complete understanding of the material's storage capacity.

Calculation of Adsorption Isotherms

The amount of excess gas adsorbed at each pressure point is calculated by the instrument's software based on the pressure and temperature changes and the free volume of the sample cell. The Setzmann and Wagner equation of state is commonly used to determine the density and compressibility of methane for these calculations.[7]

Isotherm Modeling

To better understand the adsorption behavior, the experimental isotherm data is often fitted to theoretical models.[12]

Isotherm ModelEquationDescription
Langmuir q = (q_m * K * P) / (1 + K * P)Assumes monolayer adsorption onto a homogeneous surface. q_m is the monolayer capacity and K is the Langmuir constant.
Freundlich q = K_f * P^(1/n)An empirical model for heterogeneous surfaces. K_f and n are Freundlich constants.
Sips (Langmuir-Freundlich) q = q_m * (K_s * P)^n / (1 + (K_s * P)^n)A hybrid model that combines the Langmuir and Freundlich equations. It is often a good fit for MOF data.[12]
Toth q = q_m * P / (b + P^t)^(1/t)Another three-parameter model that is useful for describing adsorption on heterogeneous surfaces.[12]

Where q is the amount adsorbed, P is the pressure, and other symbols are model-specific constants.

Calculation of Isosteric Heat of Adsorption (Qst)

The isosteric heat of adsorption (Qst or ΔHiso) is a critical parameter that quantifies the strength of the interaction between the methane molecules and the framework.[13] It can be calculated from adsorption isotherms measured at multiple temperatures (e.g., 298 K, 308 K, and 318 K) using the Clausius-Clapeyron equation.[8]

A common method involves plotting ln(P) versus 1/T for a constant amount of adsorbed gas. The slope of this line is equal to -Qst/R, where R is the universal gas constant.[8]

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_adsorption Methane Adsorption Analysis s1 Solvothermal Synthesis of Zn-TCPM-MOF s2 Washing & Solvent Exchange s1->s2 s3 Activation (Heating under Vacuum) s2->s3 c1 PXRD s3->c1 c2 TGA s3->c2 c3 N2 Adsorption @ 77K s3->c3 a1 Sample Degassing s3->a1 s3->a1 a2 Free Volume Measurement (He) a1->a2 a3 High-Pressure CH4 Adsorption/Desorption Isotherms a2->a3 a4 Data Analysis (Isotherm Modeling, Qst Calculation) a3->a4

Caption: Experimental workflow for the synthesis, characterization, and methane adsorption analysis of TCPM-based frameworks.

data_analysis_flow cluster_processing Data Processing cluster_modeling Thermodynamic Analysis cluster_output Results start Raw Adsorption Data (Pressure vs. Amount Adsorbed) p1 Calculate Excess Adsorption start->p1 p2 Calculate Absolute Adsorption p1->p2 m1 Fit Isotherms to Models (Langmuir, Sips, Toth) p2->m1 m2 Isotherms at Multiple Temperatures p2->m2 o1 Methane Storage Capacity m1->o1 m3 Calculate Isosteric Heat of Adsorption (Qst) via Clausius-Clapeyron Equation m2->m3 o2 Adsorbent-Adsorbate Interaction Energy m3->o2 o3 Framework Performance Evaluation o1->o3 o2->o3

Caption: Logical flow for the analysis of methane adsorption data.

Conclusion and Future Outlook

This compound serves as an exemplary building block for the creation of robust, porous frameworks with potential for high-performance methane storage. The protocols outlined in this application note provide a comprehensive guide for researchers in materials science and energy storage to synthesize, characterize, and evaluate such materials. The interplay between the framework's structural properties—such as surface area, pore volume, and the chemical nature of the linkers—and its methane adsorption characteristics is a fertile ground for further research. Future work could involve the synthesis of a broader family of TCPM-based MOFs with different metal nodes to systematically study the effect of the metal center on methane binding affinity. Furthermore, the introduction of additional functional groups to the TCPM molecule could further enhance methane-framework interactions, paving the way for the next generation of advanced adsorbents for natural gas storage.

References

Application Notes & Protocols: High-Efficiency Carbon Dioxide Capture Utilizing Microporous Polymers Derived from Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Carbon Capture Materials

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and scalable CO₂ capture technologies. Porous organic polymers (POPs) have emerged as a highly promising class of materials for this purpose, owing to their high surface areas, tunable porosities, and exceptional chemical and thermal stability.[1][2] This document provides a comprehensive guide to the synthesis, characterization, and application of a novel class of POPs derived from the tetrahedral monomer, Tetrakis(4-cyanophenyl)methane (TCPM), for selective CO₂ capture.

The unique molecular architecture of TCPM, featuring a central tetrahedral carbon atom and four peripheral cyano-functionalized phenyl rings, makes it an exceptional building block for creating three-dimensional, microporous networks. The nitrile (-C≡N) functionalities are of particular importance; the inherent dipole moment of the cyano group facilitates strong dipole-quadrupole interactions with CO₂ molecules, thereby enhancing the selectivity and uptake capacity of the resulting polymer.[3] This guide details the synthesis of a covalent triazine framework (CTF) from TCPM via ionothermal cyclotrimerization, a robust method for creating nitrogen-rich, highly cross-linked porous polymers.

These application notes are intended for researchers and scientists in materials science, chemistry, and environmental engineering, as well as professionals in drug development who may utilize porous polymers for gas storage or separation applications. The protocols outlined herein provide a rigorous framework for the synthesis of TCPM-based polymers and the systematic evaluation of their CO₂ capture performance.

Mechanism of CO₂ Capture in TCPM-Based Polymers

The efficacy of TCPM-derived polymers in CO₂ capture is rooted in a combination of physisorption and favorable chemical interactions within a precisely engineered microporous architecture. Two key factors govern this process:

  • Microporosity and Size Sieving: The polymerization of the rigid, tetrahedral TCPM monomer results in a highly cross-linked network with permanent intrinsic microporosity.[3] Pores with diameters less than 2 nm are ideal for CO₂ capture, as they are comparable to the kinetic diameter of the CO₂ molecule (0.33 nm).[4] This allows for efficient size-selective sieving of CO₂ from larger gas molecules like nitrogen (N₂), a major component of flue gas.

  • Dipole-Quadrupole Interactions: The nitrogen atoms within the polymer framework, both from the original cyano groups and the newly formed triazine rings, are electron-rich. This high density of nitrogen heteroatoms creates a strong affinity for CO₂.[1] CO₂ possesses a large quadrupole moment, which interacts favorably with the dipole of the cyano and triazine functionalities, leading to enhanced binding and selective adsorption over non-polar gases like N₂ and methane (CH₄).[3]

The following diagram illustrates the fundamental interaction driving the selective capture of CO₂ within the cyano-functionalized pores of the TCPM polymer.

Caption: CO₂ capture mechanism in TCPM polymers.

Experimental Protocols

Part 1: Synthesis of this compound-based Covalent Triazine Framework (TCPM-CTF)

This protocol describes the synthesis of a microporous covalent triazine framework via the ionothermal cyclotrimerization of this compound. This method is adapted from procedures for creating CTFs from aromatic nitriles.[3]

Materials:

  • This compound (TCPM) (CAS: 121706-21-6)

  • Zinc chloride (ZnCl₂), anhydrous

  • Pyrex tube (heavy-walled)

  • High-vacuum manifold

  • Tube furnace with temperature controller

  • Hydrochloric acid (HCl), 5 M aqueous solution

  • Deionized water

  • Tetrahydrofuran (THF)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Reactant Preparation: In a glovebox under an inert atmosphere, thoroughly mix this compound (1.0 g) and anhydrous zinc chloride (3.0 g) in a mortar and pestle.

  • Sealing the Reaction Vessel: Transfer the solid mixture to a heavy-walled Pyrex tube. Connect the tube to a high-vacuum manifold and evacuate to a pressure below 10⁻³ mbar. While under vacuum, carefully seal the tube using a high-temperature torch.

  • Ionothermal Polymerization: Place the sealed tube in a programmable tube furnace. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 24 hours. Subsequently, increase the temperature to 600°C at the same rate and hold for another 24 hours.

  • Cooling and Recovery: After the polymerization is complete, allow the furnace to cool to room temperature naturally. Carefully open the sealed tube in a fume hood, taking precautions due to potential internal pressure.

  • Purification of the Polymer:

    • Grind the resulting black solid monolith into a fine powder.

    • Wash the powder with a 5 M HCl solution (200 mL) at 80°C for 12 hours to remove the zinc chloride catalyst.

    • Filter the mixture and wash the solid with copious amounts of deionized water until the filtrate is neutral (pH ≈ 7).

    • Perform a Soxhlet extraction on the solid using THF for 24 hours, followed by methanol for another 24 hours, to remove any unreacted monomer and oligomeric species.

  • Drying: Dry the purified black powder in a vacuum oven at 120°C for 24 hours to yield the final TCPM-CTF polymer.

The following diagram outlines the key stages of the synthesis and purification workflow.

start Start: Mix TCPM and ZnCl₂ seal Evacuate and Seal in Pyrex Tube start->seal heat Ionothermal Synthesis (400°C → 600°C) seal->heat cool Cool to Room Temperature heat->cool recover Recover and Grind Solid Product cool->recover wash_hcl Wash with 5 M HCl to Remove Catalyst recover->wash_hcl wash_water Wash with DI Water (until neutral) wash_hcl->wash_water soxhlet Soxhlet Extraction (THF, then Methanol) wash_water->soxhlet dry Dry under Vacuum (120°C, 24h) soxhlet->dry end_product Final Product: TCPM-CTF dry->end_product

Caption: Workflow for TCPM-CTF synthesis and purification.

Part 2: Physicochemical Characterization of TCPM-CTF

A. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the polymer.

  • Protocol:

    • Place 5-10 mg of the dried TCPM-CTF sample into an alumina TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous nitrogen flow (e.g., 20 mL/min).[5]

    • Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the triazine rings and the consumption of the nitrile groups.

  • Protocol:

    • Prepare a KBr pellet by mixing ~1 mg of the TCPM-CTF sample with ~100 mg of dry KBr powder.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Expected Results: A significant reduction or disappearance of the characteristic nitrile (-C≡N) stretching peak (around 2230 cm⁻¹) and the appearance of new peaks corresponding to the triazine ring C=N stretching (around 1350-1550 cm⁻¹) indicate successful polymerization.

C. Solid-State ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR Spectroscopy:

  • Purpose: To provide detailed structural information about the polymer network.

  • Protocol:

    • Pack the dried TCPM-CTF sample into a zirconia rotor.

    • Acquire the ¹³C CP/MAS NMR spectrum.

    • Expected Results: The spectrum should show signals corresponding to the aromatic carbons of the phenyl rings and the carbons of the newly formed triazine rings, confirming the polymer's structure.[5]

Part 3: Evaluation of CO₂ Capture Performance

A. Polymer Activation:

  • Purpose: To remove any trapped solvent or atmospheric gases from the pores of the polymer before gas sorption analysis. This step is critical for obtaining accurate surface area and gas uptake measurements.

  • Protocol:

    • Place 50-100 mg of the TCPM-CTF sample into a gas sorption analysis tube.

    • Attach the tube to the degassing port of a surface area and pore size analyzer.

    • Heat the sample to 120°C under high vacuum (<10⁻³ mbar) for a minimum of 6 hours.[5] Some instruments may refer to this as "outgassing."

B. N₂ Adsorption/Desorption Isotherms (Porosity Analysis):

  • Purpose: To determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the material.

  • Protocol:

    • After activation, transfer the sample tube to the analysis port of the instrument.

    • Perform a N₂ adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NL-DFT).

C. CO₂ Adsorption Isotherms (Uptake Capacity):

  • Purpose: To measure the amount of CO₂ the material can adsorb at different pressures and temperatures.

  • Protocol:

    • Using a freshly activated sample, perform CO₂ adsorption measurements at 273 K (0°C, ice bath) and 298 K (25°C, water bath) up to a pressure of 1 bar.[5]

    • Plot the CO₂ uptake (typically in mmol/g or wt%) as a function of pressure. The uptake at 1 bar is a key performance metric.

D. Selectivity for CO₂ over N₂ and CH₄:

  • Purpose: To assess the polymer's ability to preferentially capture CO₂ from gas mixtures, which is crucial for practical applications like flue gas treatment or natural gas purification.

  • Protocol:

    • Measure the single-gas adsorption isotherms for N₂ and CH₄ at the same temperatures as the CO₂ measurements (273 K and 298 K).[5]

    • Use the Ideal Adsorbed Solution Theory (IAST) to calculate the adsorption selectivity for CO₂/N₂ and CO₂/CH₄ from the single-component isotherm data.[5] This is a widely accepted method for predicting mixed-gas adsorption behavior.

E. Recyclability and Regeneration:

  • Purpose: To determine the stability of the material's CO₂ capture performance over multiple adsorption-desorption cycles.

  • Protocol:

    • Perform an initial CO₂ adsorption measurement at 298 K.

    • Regenerate the sample by applying a combination of thermal treatment (e.g., heating to 60°C) and vacuum for a defined period (e.g., 100 minutes).[5]

    • Repeat the CO₂ adsorption measurement.

    • Conduct this cycle 8-10 times and plot the CO₂ capacity at 1 bar for each cycle to evaluate performance stability.[5]

Data Presentation and Expected Performance

The performance of porous organic polymers for CO₂ capture is typically evaluated based on several key parameters. The table below presents representative data for high-performing, nitrogen-rich microporous polymers from the literature to provide a benchmark for expected results from TCPM-CTF.

ParameterNUT-1[5]TEPM-TPA[6]Polycyanurate NetworkExpected TCPM-CTF Range
BET Surface Area (m²/g) 99.9 (from CO₂)1072 (from N₂)843 (from N₂)800 - 1500
Pore Size (Å) ~4.0-7.85 - 10
CO₂ Uptake at 273 K, 1 bar (mmol/g) 1.872.412.912.0 - 3.5
CO₂ Uptake at 298 K, 1 bar (mmol/g) 1.43--1.5 - 2.5
CO₂/N₂ Selectivity (273 K) High70.8112> 70

Note: The surface area for NUT-1 was calculated from CO₂ adsorption due to the ultra-microporous nature of the material, which restricts N₂ access at 77 K.[5]

Conclusion and Outlook

Polymers derived from this compound represent a compelling new direction for carbon capture materials. The protocols detailed in this guide provide a robust framework for their synthesis via ionothermal cyclotrimerization and a comprehensive evaluation of their performance. The combination of a rigid tetrahedral core, high nitrogen content, and permanent microporosity is expected to yield materials with high CO₂ uptake capacity, excellent selectivity over N₂ and CH₄, and robust stability for repeated use. Further research may explore modifying the TCPM monomer or exploring alternative polymerization strategies to fine-tune the pore environment and further enhance CO₂ affinity, paving the way for next-generation sorbents to address the critical challenge of greenhouse gas emissions.

References

Introduction: The Architectural Elegance of a Tetrahedral Tecton

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Tetrakis(4-cyanophenyl)methane in Supramolecular Chemistry: Applications and Protocols

In the intricate world of supramolecular chemistry, where molecules are designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount.[1] this compound (TCPM), a molecule of remarkable symmetry and functionality, has emerged as a cornerstone tecton for the rational design of advanced materials. Its rigid, tetrahedral geometry, emanating from a central sp³-hybridized carbon, provides a predictable three-dimensional scaffold. The four peripheral cyanophenyl arms act as versatile connectors, capable of engaging in a variety of non-covalent interactions or serving as coordination sites for metal ions.

This guide delves into the core applications of this compound, presenting it not merely as a chemical compound but as a powerful tool for researchers in materials science, crystal engineering, and drug development. We will explore its synthesis, its role in forming intricate host-guest systems, and its utility as a primary building block for creating highly porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[2] The protocols and insights provided herein are designed to be a practical resource, bridging theoretical concepts with tangible experimental methodologies.

Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of TCPM is fundamental to harnessing its potential in supramolecular construction. The molecule's structure is characterized by a central methane core tetrahedrally substituted with 4-cyanophenyl groups. The nitrile (-C≡N) functional groups are critical; their strong dipole moment and ability to act as hydrogen bond acceptors or coordinate to metal centers dictate the molecule's assembly behavior.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 121706-21-6 [3][4]
Molecular Formula C₂₉H₁₆N₄ [3]
Molecular Weight 420.46 g/mol [3][4]
Appearance Typically a solid powder N/A

| Key Functional Groups | 4x Phenyl, 4x Nitrile (-C≡N) | N/A |

Caption: Molecular structure of this compound (TCPM).

Synthesis Protocol: A Two-Step Pathway

High-purity TCPM is essential for achieving crystalline, well-ordered supramolecular structures.[2] While commercially available, its synthesis in the lab is often necessary. A common and reliable route involves the bromination of tetraphenylmethane followed by a cyanation reaction.

Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane (Precursor)

This protocol is adapted from established procedures for the exhaustive bromination of tetraphenylmethane.[5] The rationale is to introduce a leaving group (bromine) at the para-position of each phenyl ring, priming the molecule for the subsequent nucleophilic substitution with cyanide.

Materials:

  • Tetraphenylmethane (1.0 eq)

  • Bromine (Br₂) (excess, e.g., 20 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, place tetraphenylmethane (e.g., 5.0 g, 15.6 mmol).

  • Bromine Addition: Under vigorous stirring at room temperature, cautiously add liquid bromine (e.g., 16 mL, 312.5 mmol) in small portions over 5-10 minutes. Causality: The large excess of bromine, a strong electrophile, drives the electrophilic aromatic substitution to completion on all four phenyl rings.

  • Reaction: Stir the resulting mixture for 20-30 minutes at room temperature. The reaction is typically rapid.

  • Quenching: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add ethanol (e.g., 40 mL) to quench the excess bromine. Trustworthiness: This step is critical for safety and to precipitate the product. The cold temperature controls the exothermic reaction between ethanol and bromine.

  • Workup: Remove the cooling bath and allow the mixture to stir overnight as it warms to room temperature.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid thoroughly with ethanol to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be recrystallized from a suitable solvent like dioxane or chloroform to yield pure tetrakis(4-bromophenyl)methane as a solid.

Protocol 2: Synthesis of this compound (Final Product)

This step utilizes the Rosenmund-von Braun reaction, a classic method for converting aryl halides to aryl nitriles using a copper(I) cyanide salt.

Materials:

  • Tetrakis(4-bromophenyl)methane (1.0 eq)

  • Copper(I) cyanide (CuCN) (excess, e.g., 4.4 eq)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flask equipped with a reflux condenser, add tetrakis(4-bromophenyl)methane (e.g., 5.0 g, 7.9 mmol) and copper(I) cyanide (e.g., 3.1 g, 34.7 mmol).

  • Solvent Addition: Add a high-boiling solvent such as N,N-dimethylformamide (DMF) (e.g., 50 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) to prevent oxidation of Cu(I). Causality: The Cu(I) species is the active catalyst; maintaining an inert atmosphere ensures its stability and catalytic activity.

  • Reaction: Heat the mixture to reflux (typically 140-150 °C for DMF) and maintain for 12-24 hours. Monitor the reaction progress using TLC or HPLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. This will typically form a precipitate.

  • Isolation: Filter the solid product and wash extensively with water and then with a solvent like ethanol.

  • Purification: The crude TCPM can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield the final product.

Application Note I: TCPM in Host-Guest Chemistry

The well-defined, rigid structure of TCPM allows it to form crystalline lattices with intrinsic voids or channels.[6] These cavities can encapsulate smaller "guest" molecules, a hallmark of host-guest chemistry. This phenomenon is critical for applications in separation, storage, and sensing.[7][8] The cyano groups often play a directing role in the crystal packing through C-H···N interactions, creating a robust yet porous framework.[6]

Protocol 3: Formation of a TCPM·Guest Inclusion Complex

This protocol describes a general method for forming a host-guest complex via slow solvent evaporation, a common technique in crystal engineering.

Materials:

  • Purified this compound (Host)

  • Volatile solvent in which TCPM is soluble (e.g., Chloroform, Dichloromethane)

  • Guest molecule/solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Small vial or test tube

Procedure:

  • Dissolution: Dissolve a small amount of TCPM (e.g., 10 mg) in a minimal amount of a volatile solvent like chloroform (e.g., 1 mL) in a small vial.

  • Guest Addition: Add the guest solvent (e.g., THF) in excess to the solution.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the more volatile solvent (chloroform) to evaporate slowly over several days. Causality: Slow evaporation promotes the growth of high-quality single crystals, allowing the TCPM molecules to self-assemble into an ordered lattice that incorporates the less volatile guest molecules.

  • Crystal Formation: As the solvent volume decreases, crystals of the TCPM·Guest complex will form.

  • Analysis: The resulting crystals can be analyzed using Single-Crystal X-ray Diffraction (SCXRD) to confirm the structure and the host-guest stoichiometry.

HostGuest cluster_host TCPM Host Lattice H1 TCPM H2 TCPM H3 TCPM H4 TCPM H5 TCPM H6 TCPM Guest Guest Molecule Cavity Supramolecular Cavity Guest->Cavity Encapsulation

Caption: Encapsulation of a guest within a supramolecular host lattice.

Application Note II: TCPM as a Linker for Porous Frameworks

The true power of TCPM lies in its use as a tetra-topic linker for constructing permanently porous materials like Metal-Organic Frameworks (MOFs).[2] In MOF synthesis, the nitrile groups of TCPM coordinate to metal ion clusters, which act as nodes, to form an extended, crystalline, and porous 3D network.[9]

Protocol 4: Solvothermal Synthesis of a TCPM-based MOF

Solvothermal synthesis is the most common method for producing high-quality MOF crystals. It involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point.

Table 2: Typical Parameters for TCPM-MOF Synthesis

Parameter Description Rationale
Metal Source Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O Divalent metals with defined coordination geometries (e.g., tetrahedral, octahedral) are common nodes.
Linker This compound Provides the rigid tetrahedral connectivity.
Solvent DMF, DEF, or a mixture High-boiling polar solvents are needed to dissolve reactants and facilitate crystal growth at high temperatures.
Modulator/Acid Acetic Acid, HCl Often added to improve crystal quality and size by competing with the linker for coordination sites, thereby slowing down nucleation.
Temperature 80 - 150 °C Provides the energy needed for bond formation and defect annealing, leading to more crystalline materials.

| Time | 24 - 72 hours | Allows for the slow growth of well-ordered crystals. |

Procedure:

  • Reactant Preparation: In a glass vial, combine the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) and this compound (0.025 mmol, for a 4:1 metal:linker ratio).

  • Solvent Addition: Add the solvent, for example, a 4 mL mixture of DMF/Ethanol/H₂O. A modulator like acetic acid (e.g., 0.1 mL) can also be added.

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Sealed Reaction: Cap the vial tightly and place it inside a larger Teflon-lined stainless-steel autoclave.

  • Heating: Place the autoclave in a programmable oven and heat to the desired temperature (e.g., 120 °C) for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature. Causality: Slow cooling is crucial to prevent crystal cracking and to maximize the yield of well-formed crystals.

  • Washing and Activation: Collect the crystalline product by decanting the mother liquor. Wash the crystals with fresh DMF several times, followed by a solvent exchange with a more volatile solvent like ethanol or chloroform. Finally, activate the material by heating under vacuum to remove all guest solvent molecules from the pores, rendering the material porous.

MOF_Workflow Reactants TCPM Linker + Metal Salt Mixture Homogeneous Mixture Reactants->Mixture Solvent Solvent (e.g., DMF) + Modulator Solvent->Mixture Autoclave Solvothermal Reaction (Sealed Vessel, Heat) Mixture->Autoclave Crystals As-Synthesized MOF (Solvent in Pores) Autoclave->Crystals Activation Solvent Exchange & Heating under Vacuum Crystals->Activation Product Activated Porous MOF Activation->Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Essential Characterization Techniques

Validating the successful synthesis of TCPM and its supramolecular assemblies requires a suite of analytical techniques.

Table 3: Key Characterization Methods

Technique Purpose
NMR Spectroscopy (¹H, ¹³C) Confirms the molecular structure and purity of the synthesized TCPM ligand.
FT-IR Spectroscopy Verifies the presence of the characteristic nitrile (-C≡N) stretch (~2230 cm⁻¹).
Mass Spectrometry Determines the exact molecular weight of TCPM.
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized MOF material. The peak positions are a fingerprint of the crystal structure.
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the material and confirms the removal of guest solvents during activation.

| Gas Adsorption (N₂ at 77 K) | Measures the surface area (BET), pore volume, and pore size distribution of the activated MOF, confirming its permanent porosity. |

Future Outlook and Advanced Applications

The utility of this compound in supramolecular chemistry is continually expanding. The porous frameworks derived from TCPM are being actively investigated for:

  • Gas Storage and Separation: The tunable pore sizes of TCPM-based MOFs make them promising candidates for storing fuels like methane or for separating industrially important gases.[10][11]

  • Drug Delivery: The cavities within TCPM-based structures could serve as reservoirs for therapeutic agents.[7] The controlled release of these agents could be triggered by external stimuli, offering a sophisticated approach to targeted drug delivery.

  • Sensing: Incorporation of specific functional groups or guest molecules could allow TCPM-based materials to act as chemical sensors, where the presence of an analyte induces a measurable change in a property like fluorescence or color.

  • Catalysis: By designing MOFs with open metal sites or by encapsulating catalytic species within the pores, TCPM can contribute to the development of highly active and selective heterogeneous catalysts.[2]

References

Application Notes & Protocols: Self-Assembly of Tetrakis(4-cyanophenyl)methane on Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the field of supramolecular chemistry and surface science, the rational design of two-dimensional (2D) networks is paramount for developing next-generation materials for applications in catalysis, molecular electronics, and separation technologies. Tetrakis(4-cyanophenyl)methane (TCPM) emerges as a highly promising building block for these endeavors. Its tetrahedral symmetry, rigid phenyl arms, and terminally functionalized cyano groups provide a unique combination of structural predictability and versatile intermolecular interactions. The chemical formula for TCPM is C₂₉H₁₆N₄, with a molecular weight of 420.46 g/mol [1][2].

While the self-assembly of TCPM on surfaces is a nascent field of study, its molecular architecture allows us to forecast its behavior based on well-established principles demonstrated by analogous systems. The cyano (-C≡N) termini are pivotal; their strong dipole moment and electron-withdrawing nature facilitate a range of non-covalent interactions, from hydrogen bonding to metal-ligand coordination[3][4]. This guide provides a comprehensive overview of the principles governing the self-assembly of TCPM, proposes potential supramolecular structures, and furnishes detailed experimental protocols for researchers aiming to explore this system.

Caption: Simplified 2D representation of this compound (TCPM).

Principles of Self-Assembly on Surfaces

The formation of ordered molecular layers is governed by a delicate balance between molecule-molecule and molecule-substrate interactions. The final structure is the result of the system settling into a thermodynamic minimum, which can be tuned by experimental parameters.

Driving Forces and the Role of the Cyano Group

The self-assembly of TCPM is primarily directed by the interactions of its cyano-functionalized arms.

  • Dipolar Coupling & Hydrogen Bonding: The cyano group possesses a large dipole moment, leading to strong electrostatic interactions between molecules. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, forming C-H···N bonds with the phenyl rings of adjacent molecules. This combination of forces is expected to be a primary driver for forming stable, porous networks.

  • Metal-Ligand Coordination: On more reactive surfaces like Cu(111) and Ag(111), surface adatoms can be liberated and coordinate with the nitrogen lone pair of the cyano groups[3][5]. This leads to the formation of robust metal-organic coordination networks, which can have different geometries and stabilities compared to purely hydrogen-bonded structures[6][7].

  • Van der Waals Forces: These ubiquitous forces contribute to the overall stability of the assembled layer, particularly the π-π stacking between phenyl rings and the interaction of the entire molecule with the substrate. At higher molecular coverages, these forces may drive the formation of dense, close-packed structures.

The Influence of the Substrate

The choice of substrate is critical in directing the assembly pathway.

  • Au(111): Gold is a relatively inert substrate, meaning that molecule-molecule interactions often dominate the assembly process[8]. The well-known herringbone reconstruction of the Au(111) surface can act as a template, influencing the long-range order of the molecular domains, but the primary bonding motifs are expected to be between the TCPM molecules themselves[9][10].

  • Ag(111) & Cu(111): These surfaces are more reactive than gold. They have a higher propensity to release surface adatoms that can participate in coordination bonding with the TCPM's cyano groups[5][6][11]. Studies on other cyano-functionalized porphyrins on Cu(111) have shown that annealing can lead to the formation of linear chains via CN-Cu-CN bonds[3][7]. Therefore, on Ag(111) and Cu(111), TCPM is predicted to form metal-organic networks, potentially with higher thermal stability than structures on Au(111).

Self_Assembly_Factors cluster_inputs Controlling Parameters cluster_process Governing Interactions cluster_outputs Resulting Supramolecular Structures Molecule TCPM Molecule (Tetrahedral, Cyano-functionalized) Interactions Balance of Forces: - Intermolecular (H-bonds, Dipolar) - Molecule-Substrate (vdW, Coordination) Molecule->Interactions Substrate Substrate (Au, Ag, Cu) Substrate->Interactions Temp Temperature (Deposition, Annealing) Temp->Interactions Coverage Molecular Coverage (Sub-monolayer to Multilayer) Coverage->Interactions Porous Porous Network (Host-Guest Chemistry) Interactions->Porous Dense Close-Packed Phase (High Coverage) Interactions->Dense MetalOrganic Metal-Organic Network (on Ag, Cu) Interactions->MetalOrganic

Caption: Key factors influencing the self-assembly of TCPM on a surface.

Predicted Structures and Applications

Porous Networks and Host-Guest Chemistry

The tetrahedral geometry of TCPM makes it an exceptional candidate for forming 2D porous networks with predictable cavity sizes. These networks are of immense interest for applications in host-guest chemistry, where the pores act as nanoscale containers to immobilize and organize guest molecules[12][13][14]. The ability to trap specific molecules can be used for surface-based sensing, creating patterned surfaces for further reactions, or studying single molecules in a controlled environment[15][16]. The selectivity of the host network can be tuned by the size, shape, and chemical nature of the pores defined by the TCPM molecules.

SubstrateDominant Interaction with Cyano GroupPredicted Network TypePotential ApplicationSupporting Analogy (Literature)
Au(111) Intermolecular H-Bonding / DipolarHydrogen-Bonded Porous NetworkHost-Guest Chemistry, Molecular SievingCyano-functionalized triarylamines on Au(111)[4]
Ag(111) Molecule-Substrate CoordinationMetal-Organic Porous NetworkTemplating, CatalysisOrganometallic self-assembly of brominated precursors[6]
Cu(111) Molecule-Substrate CoordinationMetal-Organic Chains/NetworksNanowire Formation, Molecular ElectronicsCyano-functionalized porphyrins forming chains[3][7]

Table 1: Predicted interaction motifs and resulting network types for TCPM on common coinage metal substrates, based on analogous systems.

Experimental Application Protocol: TCPM on Au(111)

This section provides a detailed protocol for the deposition and characterization of TCPM on a Au(111) single-crystal surface under ultra-high vacuum (UHV) conditions.

PART A: Au(111) Substrate Preparation

Objective: To obtain an atomically clean and well-ordered Au(111) surface exhibiting the characteristic (22×√3) herringbone reconstruction.

  • Crystal Mounting: Securely mount the Au(111) single crystal onto a sample holder compatible with sputtering, annealing, and STM analysis.

  • Initial Degassing: If the system has been vented, degas the sample holder and crystal at a moderate temperature (~600 K) for several hours to remove bulk impurities and surface adsorbates.

  • Sputter-Anneal Cycles: a. Backfill the UHV chamber with high-purity Argon gas to a pressure of ~5 × 10⁻⁶ mbar. b. Apply a high voltage (~1.0 keV) to the sample to create an Ar⁺ ion beam, resulting in a sputter current of ~1-2 µA. Sputter the surface for 15-20 minutes to remove the top atomic layers. c. Switch off the high voltage and pump out the Argon gas. d. Anneal the crystal to ~750-800 K for 20-30 minutes to restore crystalline order. e. Repeat the sputter-anneal cycle 3-5 times. The final anneal is crucial for forming large, flat terraces.

  • Verification: Transfer the sample to the STM stage and cool to the desired imaging temperature (e.g., 77 K or 5 K). Confirm the surface quality by observing large, atomically flat terraces decorated with the characteristic herringbone reconstruction pattern.

PART B: TCPM Molecular Deposition

Objective: To deposit sub-monolayer coverages of TCPM onto the clean Au(111) surface via thermal sublimation.

  • Source Preparation: Fill a clean Knudsen cell (K-cell) or a custom-made evaporator with a small amount of TCPM powder (CAS: 121706-21-6)[1].

  • Degassing: Gently heat the K-cell to a temperature below the sublimation point (~400-450 K) for several hours with the shutter closed to outgas volatile impurities from the powder.

  • Calibration: Use a Quartz Crystal Microbalance (QCMB) to calibrate the molecular flux at a given K-cell temperature. This allows for reproducible control over the deposition rate. A typical rate for sub-monolayer deposition is 0.1-0.5 Å/min.

  • Deposition: a. Position the clean Au(111) substrate in line-of-sight of the K-cell effusion orifice. b. Maintain the substrate at a specific temperature. For initial studies, room temperature (300 K) is common to allow for molecular diffusion and self-assembly. c. Open the K-cell shutter and deposit TCPM for the calculated time to achieve the desired surface coverage (e.g., 0.1 to 0.8 monolayers).

PART C: Scanning Tunneling Microscopy (STM) Characterization

Objective: To visualize the self-assembled TCPM structures with sub-molecular resolution.

  • Sample Transfer: After deposition, transfer the sample to the pre-cooled STM stage. Imaging at low temperatures (5-77 K) is highly recommended to minimize thermal drift and immobilize the molecules for stable imaging.

  • Tip Preparation: Use an electrochemically etched Tungsten (W) or Platinum-Iridium (Pt/Ir) tip. In-situ tip conditioning by applying voltage pulses or gentle indentation into the clean gold surface may be necessary to achieve atomic resolution.

  • Imaging Parameters:

    • Initial Survey: Use a relatively high bias voltage (e.g., V_bias = -1.5 to +1.5 V) and low tunneling current (e.g., I_set = 10-20 pA) to acquire large-scale images (200x200 nm²) without disturbing the molecular layer.

    • High-Resolution Imaging: Once ordered domains are located, decrease the scan size (e.g., 20x20 nm²) and adjust the tunneling parameters to achieve sub-molecular resolution. Typical parameters for resolving molecular orbitals are V_bias = -1.0 to +1.0 V and I_set = 50-100 pA.

  • Data Acquisition: Record images of various ordered domains, domain boundaries, and defects. Perform measurements to determine the unit cell vectors and periodicity of the assembled networks.

Experimental_Workflow A0 Start: Au(111) Crystal A1 Sputter with Ar+ ions (1 keV, 15 min) A0->A1 A2 Anneal to 800 K (20 min) A1->A2 A3 Repeat 3-5x A2->A3 A3->A1 Cycle A4 Verify Surface via STM (Check for Herringbone Recon.) A3->A4 Done A4->A1 Not Clean B1 Degas TCPM in K-Cell (~420 K, >2 hrs) A4->B1 Clean B2 Deposit TCPM onto Au(111) (Substrate at 300 K) B1->B2 B3 Optional: Post-Anneal (e.g., 400 K to promote ordering) B2->B3 C1 Transfer to Low-Temp STM (5 K - 77 K) B3->C1 C2 Acquire STM Images (Large-scale and High-res.) C1->C2 C3 Analyze Data: - Identify Phases - Measure Unit Cell - Propose Models C2->C3 C4 End: Structural Models C3->C4

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Tetrakis(4-cyanophenyl)methane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. As a Senior Application Scientist, I aim to provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The purity of this compound is often critical for the successful synthesis of advanced materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[1]. This guide is structured to address common challenges and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. A common and efficient method for its synthesis is the palladium-catalyzed cyanation of Tetrakis(4-bromophenyl)methane. Consequently, the most probable impurities are:

  • Unreacted Starting Material: Tetrakis(4-bromophenyl)methane.

  • Partially Substituted Intermediates: Molecules containing a mixture of bromo and cyano functional groups (e.g., tris(4-cyanophenyl)(4-bromophenyl)methane).

  • Catalyst Residues: Residual palladium catalyst and ligands.

  • Byproducts of the Cyanation Reagent: For instance, if zinc cyanide is used, zinc salts may be present.

It is crucial to note that many of these impurities may have similar physical properties to the desired product, making purification challenging[2].

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity and detecting trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (C≡N stretch typically around 2220-2240 cm⁻¹) and the absence of other functional groups from starting materials.

For precursors like Tetrakis(4-bromophenyl)methane, it has been noted that impurities can have very similar ¹H NMR spectra and TLC retention factors, making a multi-technique approach to purity analysis essential[2].

Q3: Can I use the same purification method for this compound as for Tetrakis(4-bromophenyl)methane?

A3: While the general principles of purification will be similar, the specific conditions will likely need to be adjusted. The cyano group (-CN) is significantly more polar than a bromo group (-Br). This difference in polarity affects the solubility of the molecule in various organic solvents. Therefore, a solvent system that is effective for the recrystallization or chromatographic purification of the bromo-analogue will likely require modification for the cyano-analogue. Generally, more polar solvents will be needed to dissolve this compound.

Purification Workflow Overview

Here is a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Analysis1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis1 Column Column Chromatography Analysis2 Purity Analysis Column->Analysis2 PureProduct Pure Product (>98%) Analysis1->PureProduct Purity Met FurtherPurification Further Purification Needed Analysis1->FurtherPurification Purity Not Met Analysis2->PureProduct Purity Met FurtherPurification->Column Secondary Method

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient first-pass purification method for removing the bulk of impurities. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Based on the properties of the related bromo-analogue, a solvent/anti-solvent system is a promising approach.

Materials:

  • Crude this compound

  • Chloroform (CHCl₃)

  • Ethanol (EtOH)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the chloroform solution is still warm, slowly add ethanol dropwise with continuous stirring. Ethanol is the anti-solvent; it will decrease the solubility of the product. Continue adding ethanol until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Rationale: This method is adapted from a successful protocol for the purification of Tetrakis(4-bromophenyl)methane[2]. Chloroform is a good solvent for the tetraphenylmethane core, while ethanol is a more polar anti-solvent that effectively induces crystallization of the less soluble product, leaving more soluble impurities in the mother liquor.

Protocol 2: Purification by Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.

Materials:

  • Silica gel (for column chromatography)

  • Crude or recrystallized this compound

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.2-0.4, with good separation from impurities. Given the polarity of the cyano groups, a good starting point would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is soluble (like dichloromethane or a small amount of the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You may need to gradually increase the polarity of the eluent (gradient elution) to move your product down the column at a reasonable rate.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause Suggested Solution
Low yield after recrystallization - The product is too soluble in the cold solvent system. - Too much solvent was used for dissolution.- Adjust the solvent/anti-solvent ratio. Increase the proportion of the anti-solvent (ethanol). - Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly.- Choose a solvent with a lower boiling point. - Ensure slow cooling. You can insulate the flask to slow down the cooling rate.
Product does not crystallize - The solution is not supersaturated. - The product is highly soluble even at low temperatures.- Try adding a seed crystal of pure product to induce crystallization. - Gently scratch the inside of the flask at the solvent-air interface with a glass rod. - Concentrate the solution by evaporating some of the solvent.
Poor separation in column chromatography - Inappropriate eluent system. - Column overloading. - Poorly packed column.- Re-optimize the eluent system using TLC. A less polar eluent will slow down the elution of your polar product. - Use a larger column or load less sample. - Repack the column carefully to avoid channels and cracks.
Streaking on TLC plate - The compound is too polar for the eluent. - The sample is too concentrated. - The compound is acidic or basic.- Increase the polarity of the eluent. - Dilute the sample before spotting. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Troubleshooting Logic Flow

Troubleshooting Start Purification Issue LowYield Low Recrystallization Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystallization? Start->NoCrystals PoorSep Poor Column Separation? Start->PoorSep SolventRatio Adjust Solvent Ratio LowYield->SolventRatio Yes MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Yes LowerBPSolvent Use Lower BP Solvent OilingOut->LowerBPSolvent Yes SlowCool Ensure Slow Cooling OilingOut->SlowCool Yes SeedCrystal Add Seed Crystal/Scratch NoCrystals->SeedCrystal Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes OptimizeEluent Re-optimize Eluent via TLC PoorSep->OptimizeEluent Yes Repack Check Loading & Repack Column PoorSep->Repack Yes

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Tetrakis(4-cyanophenyl)methane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a critical precursor in the synthesis of advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: The poor solubility of this compound stems from its highly symmetric and rigid molecular structure. This symmetry leads to strong intermolecular forces, specifically π-π stacking between the phenyl rings, which require a significant amount of energy to overcome. Common laboratory solvents often lack the specific chemical properties needed to effectively solvate this molecule and disrupt these strong interactions.

Q2: What are the most common solvents for dissolving this compound?

A2: Based on experimental data and literature reports, the most effective solvents are typically polar aprotic solvents. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It is important to note that even in these solvents, solubility can be limited, and heating may be required to achieve the desired concentration.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system can be a highly effective strategy. A mixture of a primary solvent like DMF or DMSO with a less polar co-solvent can disrupt the crystal packing of this compound more effectively than a single solvent. The choice of co-solvent will depend on the specific application and the desired properties of the final solution.

Q4: Are there any safety precautions I should take when heating solvents to dissolve this compound?

A4: Absolutely. When heating solvents, especially high-boiling point solvents like DMF and DMSO, it is crucial to work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flash points of the solvents you are using and ensure your heating apparatus is properly set up to avoid any risk of fire.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

This section provides detailed protocols to address common solubility issues. The choice of method will depend on the experimental requirements and the downstream application.

Protocol 1: Standard Dissolution with Heating

This is the most straightforward method and should be the first approach for dissolving this compound.

Step 1: Solvent Selection

  • Choose a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP.

Step 2: Preparation

  • Accurately weigh the desired amount of this compound and place it in a clean, dry flask.

  • Add the selected solvent to the flask.

Step 3: Heating and Agitation

  • Place the flask on a magnetic stirrer with a heating mantle.

  • Begin stirring and gradually increase the temperature. Do not exceed the boiling point of the solvent.

  • Monitor the solution closely. The solid should gradually dissolve. This process can take anywhere from 30 minutes to several hours depending on the concentration and temperature.

Step 4: Cooling

  • Once the solid is completely dissolved, turn off the heat and allow the solution to cool to room temperature slowly. Rapid cooling can cause the compound to precipitate out of the solution.

Protocol 2: Sonication-Assisted Dissolution

Sonication can provide the necessary energy to break up solute aggregates and enhance dissolution, sometimes at lower temperatures than direct heating.

Step 1: Initial Preparation

  • Follow Steps 1 and 2 from Protocol 1.

Step 2: Sonication

  • Place the flask in a sonicator bath.

  • Turn on the sonicator. The ultrasonic waves will help to disperse the solid particles and accelerate dissolution.

  • The sonication time will vary depending on the sample size and concentration. Monitor the solution for clarity.

Step 3: Gentle Heating (Optional)

  • If sonication alone is not sufficient, you can combine it with gentle heating. Place the flask on a hot plate with a magnetic stirrer inside the sonicator bath if your setup allows, or alternate between sonication and heating.

Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for tackling solubility challenges with this compound.

Solubility_Workflow start Start: Dissolve this compound protocol1 Protocol 1: Standard Heating (DMF, DMSO, NMP) start->protocol1 check1 Is it fully dissolved? protocol1->check1 protocol2 Protocol 2: Sonication-Assisted Dissolution check1->protocol2 No success Success: Proceed with Experiment check1->success Yes check2 Is it fully dissolved? protocol2->check2 cosolvent Advanced: Co-solvent System check2->cosolvent No check2->success Yes failure Consult Literature for Specialized Solvents cosolvent->failure

Caption: Decision workflow for dissolving this compound.

Data Summary: Common Solvents
SolventChemical FormulaBoiling Point (°C)Dielectric ConstantNotes
Dimethylformamide (DMF) C₃H₇NO15336.7Good starting point, often requires heating.
Dimethyl sulfoxide (DMSO) C₂H₆OS18947.2Higher boiling point, can dissolve higher concentrations.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO20232.2Effective, but has a higher boiling point and viscosity.

Advanced Strategies

If the above protocols are insufficient, consider these advanced strategies:

  • Use of Ionic Liquids: Certain room-temperature ionic liquids can be excellent solvents for poorly soluble organic compounds due to their unique solvating properties.

  • High-Throughput Screening: Employing a high-throughput screening platform can rapidly test a large number of solvents and co-solvent systems to identify the optimal conditions for your specific concentration needs.

Technical Support Center: Synthesis of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tetrakis(4-cyanophenyl)methane. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important tetrahedral building block. The following question-and-answer troubleshooting guide provides in-depth, field-proven insights to help you identify, understand, and resolve common side reactions and experimental issues.

Overview of the Synthetic Strategy

The synthesis of this compound is typically not a direct process. The most common and reliable route involves a two-step procedure:

  • Electrophilic Bromination: Tetraphenylmethane is first perbrominated to form the key intermediate, Tetrakis(4-bromophenyl)methane.

  • Nucleophilic Cyanation: The four bromide groups of Tetrakis(4-bromophenyl)methane are then substituted with cyanide groups, typically using a palladium-catalyzed cross-coupling reaction.

This guide is structured to address potential issues in both of these critical stages.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyanation cluster_2 Purification & Analysis A Tetraphenylmethane B Tetrakis(4-bromophenyl)methane A->B Br₂, Room Temp C This compound B->C Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂) D Crude Product C->D Workup E Pure Product D->E Recrystallization / Chromatography

Caption: A typical two-step workflow for synthesizing this compound.

Part 1: Troubleshooting the Synthesis of Tetrakis(4-bromophenyl)methane (Precursor)

The quality of your starting material is paramount. Purity issues in the Tetrakis(4-bromophenyl)methane precursor are a primary cause of failure in the subsequent cyanation step.[1]

Q1: My bromination reaction of tetraphenylmethane is incomplete. My analysis (TLC, LC/MS) shows a mixture of products. What went wrong?

Answer: An incomplete reaction is the most common issue in this step and typically results in a mixture of the desired tetrabrominated product along with mono-, di-, and tri-brominated intermediates. The cause usually lies in one of three areas: reagent stoichiometry, reaction time, or insufficient mixing.

Causality & Troubleshooting:

  • Insufficient Bromine: The reaction requires a significant excess of bromine, which acts as both the reagent and the solvent, to drive the reaction to completion.[2] It is critical to maintain the reaction as a slurry to ensure full conversion.[2]

    • Solution: Use a large excess of liquid bromine (e.g., ~20 equivalents relative to tetraphenylmethane). Ensure your tetraphenylmethane is added in small portions to the bromine under vigorous stirring to maintain control over the initial exothermic reaction.[3]

  • Short Reaction Time: While the initial reaction is fast, ensuring all four para-positions are substituted requires adequate time.

    • Solution: After the initial addition, continue stirring the mixture at room temperature for at least 20-30 minutes before proceeding with the workup.[3]

  • Poor Solubility/Mixing: Tetraphenylmethane has limited solubility. If it is not adequately suspended and mixed, some of the starting material will not be exposed to the bromine, leading to incomplete conversion.

    • Solution: Employ vigorous mechanical or magnetic stirring throughout the addition and subsequent reaction period.

Side Reactions: Bromination of Tetraphenylmethane

G cluster_legend Legend TPM Tetraphenylmethane Mono Mono-bromo TPM->Mono Br₂ Di Di-bromo Mono->Di Tri Tri-bromo Di->Tri Desired Tetrakis(4-bromophenyl)methane (Desired Product) Tri->Desired Br₂ L1 Side Product L2 Desired Product L1_box L2_box

Caption: Incomplete bromination leads to a mixture of partially substituted side products.

Q2: How do I effectively purify the crude Tetrakis(4-bromophenyl)methane?

Answer: Effective purification is crucial. Under-brominated species are notoriously difficult to separate from the final product due to their similar polarities and can interfere with subsequent reactions.[1] Simple filtration is often insufficient.

Recommended Protocol: Recrystallization

Recrystallization is the most effective method for obtaining high-purity Tetrakis(4-bromophenyl)methane.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of a good solvent while hot. Chloroform is an effective choice.[1]

  • Precipitation: Slowly add a miscible anti-solvent to the hot solution until the solution becomes cloudy. Ethanol is a commonly used anti-solvent.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (~4 °C) overnight to maximize crystal formation.[1]

  • Isolation: Collect the white, crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

This procedure effectively removes the more soluble, under-brominated impurities, yielding a product with the high purity required for the next step.

Part 2: Troubleshooting the Cyanation of Tetrakis(4-bromophenyl)methane

This palladium-catalyzed cross-coupling reaction is powerful but sensitive. Success hinges on maintaining an active catalyst and preventing moisture-related side reactions.

Q3: My cyanation reaction stalls, resulting in a mixture of partially cyanated products (e.g., tris-cyano-mono-bromo) and unreacted starting material. What's the problem?

Answer: This is a classic sign of catalyst deactivation or insufficient reactivity. The palladium catalyst must perform four separate cross-coupling reactions on each molecule. The difficulty increases with each substitution due to steric hindrance and changing electronics.

Troubleshooting Guide: Cyanation Reaction

Problem Potential Cause Recommended Solution
Stalled Reaction / Low Conversion Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen.Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.
Poor Reagent Quality: The cyanide source (e.g., Zn(CN)₂) may be old or hydrated. The palladium precatalyst or ligand may have degraded.Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere.
Insufficient Temperature/Time: The final substitutions are sterically hindered and may require more forcing conditions.Gradually increase the reaction temperature (e.g., from 80°C to 100-120°C, solvent permitting) and extend the reaction time. Monitor by TLC or LC/MS.
Ligand Incompatibility: The chosen phosphine ligand may not be robust enough or suitable for the substrate.For sterically demanding couplings, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or related systems.[4]
Q4: My final product is contaminated with impurities containing amide (-CONH₂) or carboxylic acid (-COOH) groups. How did this happen?

Answer: The presence of amide or carboxylic acid functionality is a clear indication of nitrile hydrolysis. The cyano group is susceptible to hydrolysis under either acidic or basic conditions, a reaction that is often promoted by residual water in the reaction mixture, especially at elevated temperatures.

Prevention and Mitigation:

  • Strict Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Inert Atmosphere: Perform the entire reaction under a dry Argon or Nitrogen atmosphere to exclude atmospheric moisture.

  • Workup pH Control: During the aqueous workup, avoid excessively harsh acidic or basic conditions. Neutralize the reaction mixture carefully.

  • Purification: If hydrolysis has occurred, purification via column chromatography may be necessary to separate the more polar hydrolyzed byproducts from the desired non-polar tetranitrile product.

Side Reactions: Cyanation Step

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start Tetrakis(4-bromophenyl)methane Intermediate Partially Cyanated Intermediates Start->Intermediate Pd(0), CN⁻ Debromination Hydrodehalogenation (Br → H) Start->Debromination Trace H₂ source Product This compound (Desired Product) Intermediate->Product Pd(0), CN⁻ Intermediate->Debromination Trace H₂ source Hydrolysis Hydrolysis Products (Amides, Carboxylic Acids) Product->Hydrolysis H₂O, H⁺/OH⁻

Caption: Key side reactions during cyanation include incomplete reaction and hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane[1][3]
  • Safety Note: This procedure involves liquid bromine, which is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Equip a round-bottom flask with a magnetic stir bar.

  • In the fume hood, add liquid bromine (20 eq.) to the flask.

  • Under vigorous stirring, add tetraphenylmethane (1 eq.) in small portions over 5-10 minutes at room temperature.

  • After the addition is complete, stir the resulting slurry for an additional 20-30 minutes at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

  • Filter the resulting white precipitate and wash it thoroughly with water and then with cold ethanol.

  • Dry the crude product under vacuum. For highest purity, recrystallize from a chloroform/ethanol solvent system as described in Q2.

Protocol 2: Palladium-Catalyzed Cyanation
  • Safety Note: This procedure uses toxic cyanide salts and flammable solvents. All operations should be performed in a fume hood under an inert atmosphere.

  • In an oven-dried Schlenk flask under an Argon atmosphere, combine Tetrakis(4-bromophenyl)methane (1 eq.), Zinc Cyanide (Zn(CN)₂, 2.4 eq., 0.6 eq. per bromide), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a suitable phosphine ligand (e.g., dppf, 8-16 mol%).

  • Add anhydrous, degassed solvent (e.g., DMF or DMAc) via cannula.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.

  • Heat the reaction mixture to 100-120°C and maintain it at this temperature, monitoring the progress by TLC or LC/MS. The reaction may take 24-48 hours.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by pouring it into an aqueous ammonia or sodium bicarbonate solution and stir for 1 hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a white solid.

References

Technical Support Center: Optimizing Polymerization of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of polymers derived from Tetrakis(4-cyanophenyl)methane. This guide is designed for researchers, scientists, and professionals in materials and drug development. Here, we address common challenges and frequently asked questions encountered during the polymerization of this highly functional tetrahedral monomer. Our approach is rooted in explaining the fundamental chemistry to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Chemistry of this compound Polymerization

This compound is a tetrahedral building block designed for creating three-dimensional porous organic polymers (POPs).[1][2] The four nitrile (-C≡N) groups are the reactive sites for polymerization. The most common and effective method for polymerizing this monomer is through cyclotrimerization . In this reaction, three nitrile groups react to form a highly stable, aromatic 1,3,5-triazine ring. When this occurs with a multifunctional monomer like this compound, it results in a highly cross-linked, porous, and robust network, often classified as a Covalent Triazine Framework (CTF).

The reaction is typically catalyzed by strong Lewis acids (e.g., ZnCl₂, TiCl₄) or Brønsted acids (e.g., triflic acid), often under high-temperature, anhydrous conditions.[3][4] The choice of catalyst and reaction conditions is critical as it directly influences the polymer's properties, including yield, porosity, surface area, and thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the cyclotrimerization of this compound?

A1: The most prevalent catalysts are strong Lewis acids. Zinc chloride (ZnCl₂) is widely used, often in a molten state (ionothermal synthesis), where it acts as both the catalyst and the solvent.[3] Other effective Lewis acids include aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄). Strong Brønsted acids, particularly triflic acid (CF₃SO₃H), are also highly effective and can catalyze the reaction at lower temperatures by forming reactive nitrilium salt intermediates.[4][5]

Q2: Why are anhydrous conditions so critical for this polymerization?

A2: Water is detrimental to the reaction for two primary reasons. First, it can react with and deactivate the Lewis acid catalyst by forming hydrates. Second, under high-temperature acidic conditions, water can hydrolyze the nitrile groups (-C≡N) into amides (-CONH₂) or carboxylic acids (-COOH).[6] This terminates the polymerization at that site, leading to network defects, lower molecular weight, and reduced porosity.

Q3: What is "ionothermal synthesis," and why is it used for this reaction?

A3: Ionothermal synthesis is a method that uses an ionic liquid or a molten salt as both the solvent and the catalyst. For this compound polymerization, molten zinc chloride (melting point ~290 °C) is often used. The monomer is mixed with an excess of ZnCl₂, heated above its melting point, and held at a high temperature (e.g., 400-600 °C). This solvent-free approach ensures a high concentration of the catalyst and monomer, driving the reaction to completion and promoting the formation of a highly porous network.[3]

Q4: Can this polymerization be performed in a traditional solvent?

A4: Yes, but solvent selection is crucial. A high-boiling point, inert solvent is required to reach the necessary reaction temperatures without degrading. Examples include 1,4-dioxane or dichlorobenzene. However, achieving the same degree of polymerization and porosity as ionothermal methods can be challenging. Solvent-based methods may be preferred when using acid catalysts that are effective at lower temperatures, such as triflic acid.

Troubleshooting Guide

Problem 1: Low or No Polymer Yield

Potential Cause A: Inactive or Insufficient Catalyst

  • Explanation: The Lewis or Brønsted acid catalyst is essential for activating the nitrile groups for cyclotrimerization. If the catalyst is old, has been exposed to moisture, or is used in an insufficient molar ratio, the reaction will not proceed efficiently.

  • Solution Protocol:

    • Verify Catalyst Quality: Use a fresh, unopened container of the catalyst (e.g., ZnCl₂, CF₃SO₃H). Ensure it has been stored in a desiccator.

    • Optimize Catalyst Loading: The catalyst-to-monomer ratio is critical. For ionothermal synthesis, a large excess of ZnCl₂ (e.g., 10 equivalents by weight) is standard. For solvent-based systems, start with a stoichiometric ratio of catalyst to nitrile groups and optimize from there.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120 °C overnight. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents if applicable.

Potential Cause B: Insufficient Reaction Temperature or Time

  • Explanation: Cyclotrimerization is a thermally activated process with a significant activation energy barrier. If the temperature is too low or the reaction time is too short, the conversion will be minimal.

  • Solution Protocol:

    • Temperature Ramping: For ionothermal synthesis, a typical procedure involves sealing the monomer and ZnCl₂ in an evacuated quartz ampoule and heating in a tube furnace. A multi-step heating profile is often effective:

      • Heat to 400 °C and hold for 12-24 hours.

      • Increase to 550-600 °C and hold for another 24 hours.

    • Monitor Reaction Progress: If possible, take small, quenched aliquots (if the system allows) to monitor the disappearance of the nitrile peak (~2230 cm⁻¹) in FTIR spectroscopy. This provides direct evidence of reaction progress.

Problem 2: Poor Porosity / Low BET Surface Area

Potential Cause A: Incomplete Polymerization or Network Defects

  • Explanation: A low surface area often indicates that a well-defined, rigid porous network has not formed. This can be due to incomplete conversion of the nitrile groups, leading to a less cross-linked, more flexible structure that collapses upon solvent removal.

  • Solution Protocol:

    • Increase Reaction Severity: Employ higher temperatures or longer reaction times as described in Problem 1. This drives the reaction closer to full conversion, creating a more rigid and robust framework.

    • Post-Synthesis Purification: The pores of the newly formed polymer will be filled with the catalyst (e.g., ZnCl₂) and unreacted monomer. A thorough purification is essential to open up the porous network.

      • Grind the solid product into a fine powder.

      • Wash extensively with dilute HCl (e.g., 2M) to remove ZnCl₂.

      • Wash with deionized water until the filtrate is neutral.

      • Perform Soxhlet extraction with solvents like THF, acetone, and methanol (48 hours each) to remove any remaining organic impurities.[7]

      • Dry the polymer under high vacuum at an elevated temperature (e.g., 150 °C) for 24 hours before analysis.

Potential Cause B: Monomer Purity

  • Explanation: The tetrahedral shape of this compound is the blueprint for the 3D network. If the monomer is impure or contains linear or branched isomers, the resulting network will be disordered, leading to pore collapse and low surface area.

  • Solution Protocol:

    • Verify Monomer Purity: Before polymerization, characterize the monomer using ¹H NMR, ¹³C NMR, and elemental analysis.

    • Recrystallize if Necessary: Recrystallize the this compound from a suitable solvent system (e.g., hot toluene or DMF/water) to ensure high purity.

Visualizing the Troubleshooting Process

Below is a decision-making workflow for troubleshooting common polymerization issues.

troubleshooting_workflow start Experiment Outcome low_yield Low / No Yield start->low_yield Unsatisfactory low_porosity Low Porosity / BET start->low_porosity Unsatisfactory success Successful Polymer start->success Satisfactory check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Potential Cause check_conditions Check Temp & Time low_yield->check_conditions Potential Cause low_porosity->check_conditions Potential Cause (Incomplete Rxn) check_purity Verify Monomer Purity low_porosity->check_purity Potential Cause check_activation Optimize Purification & Activation Protocol low_porosity->check_activation Potential Cause check_catalyst->low_yield Re-run check_conditions->low_yield Re-run check_conditions->low_porosity Re-run check_purity->low_porosity Re-run check_activation->low_porosity Re-process

Caption: Troubleshooting workflow for polymerization.

Quantitative Data Summary

Optimizing reaction conditions requires balancing multiple parameters. The following table summarizes typical conditions for the ionothermal synthesis of Covalent Triazine Frameworks from nitrile-based monomers and their expected outcomes.

ParameterCondition RangeRationale & Expected Outcome
Catalyst ZnCl₂Acts as both Lewis acid catalyst and solvent medium.[3]
Monomer:Catalyst Ratio 1:5 to 1:15 (by weight)A high catalyst concentration drives the reaction equilibrium towards the triazine product. Higher ratios can improve porosity.
Temperature Profile 400 °C (24h) then 600 °C (24h)A lower initial temperature allows for controlled network formation, while a higher final temperature ensures high crystallinity and drives the reaction to completion.
Reaction Atmosphere Vacuum (sealed ampoule)Prevents oxidation of the monomer and polymer at high temperatures and ensures anhydrous conditions.
Post-Synth. Washing 2M HCl, DI WaterEssential for removing the ZnCl₂ template to expose the polymer's porous structure.
Soxhlet Extraction THF, Methanol, AcetoneRemoves unreacted monomer and low molecular weight oligomers trapped within the pores.
Expected BET Surface Area 500 - 2000 m²/gThe final surface area is highly dependent on complete conversion and effective pore activation.
Expected Yield > 90%Ionothermal synthesis is typically a high-yielding reaction due to the solvent-free, high-temperature conditions.

Experimental Protocol: Ionothermal Synthesis

This protocol provides a detailed, step-by-step methodology for a typical ionothermal polymerization of this compound.

Materials & Equipment:

  • This compound (high purity)

  • Zinc Chloride (ZnCl₂, anhydrous, >99.9%)

  • Quartz tube (ampoule)

  • Schlenk line or high-vacuum pump

  • Tube furnace with temperature controller

  • Oxy-hydrogen torch for sealing

  • Mortar and pestle

  • Soxhlet extraction apparatus

Procedure:

  • Preparation: Dry all glassware, including the quartz ampoule and mortar/pestle, in an oven at 150 °C overnight.

  • Loading the Ampoule: In a glovebox or under an inert atmosphere, add this compound (e.g., 200 mg) and anhydrous ZnCl₂ (e.g., 2.0 g) to the quartz ampoule.

  • Evacuation and Sealing:

    • Attach the ampoule to a high-vacuum line and evacuate to a pressure of <10⁻³ mbar.

    • While under vacuum, gently heat the outside of the ampoule with a heat gun to remove any adsorbed moisture.

    • Using an oxy-hydrogen torch, carefully seal the ampoule. (Caution: Proper training and safety precautions are required for this step).

  • Polymerization:

    • Place the sealed ampoule in a tube furnace.

    • Program the furnace to heat to 400 °C at a rate of 5 °C/min and hold for 24 hours.

    • Increase the temperature to 600 °C at a rate of 5 °C/min and hold for an additional 24 hours.

    • Allow the furnace to cool naturally to room temperature.

  • Purification and Activation:

    • Carefully break open the cooled ampoule inside a fume hood.

    • Transfer the solid black product to a mortar and grind it into a fine powder.

    • Stir the powder in 2M HCl (200 mL) for 24 hours to dissolve the ZnCl₂.

    • Filter the solid and wash repeatedly with deionized water until the filtrate is pH neutral.

    • Perform sequential Soxhlet extractions with THF, acetone, and methanol (24 hours each).

    • Dry the final black powder in a vacuum oven at 150 °C for 24 hours. The resulting porous polymer is now ready for characterization (FTIR, TGA, BET analysis).

General Synthesis and Purification Workflow

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer Load Load & Evacuate Monomer->Load Catalyst Catalyst (ZnCl₂) Catalyst->Load Ampoule Quartz Ampoule Ampoule->Load Seal Seal Ampoule Load->Seal Heat Heat in Furnace (400°C -> 600°C) Seal->Heat Grind Grind Product Heat->Grind Wash HCl / H₂O Wash Grind->Wash Extract Soxhlet Extraction Wash->Extract Dry Vacuum Dry Extract->Dry Final Characterize (BET, FTIR, TGA) Dry->Final

Caption: Ionothermal synthesis and purification workflow.

References

Technical Support Center: Enhancing the Porosity of Tetrakis(4-cyanophenyl)methane (TCPM) Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(4-cyanophenyl)methane (TCPM) polymers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you enhance the porosity of your TCPM-based materials. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your polymer synthesis for applications such as drug delivery, gas storage, and catalysis.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis and characterization of porous TCPM polymers.

Q1: My synthesized TCPM polymer has a low surface area. What are the most likely causes?

A1: A low Brunauer-Emmett-Teller (BET) surface area in TCPM polymers typically points to several potential issues during synthesis. The most common culprits are inefficient cross-linking, pore collapse during solvent removal, or the formation of a non-porous, dense polymer network.

  • Inefficient Cross-linking: The degree of cross-linking is crucial for creating a robust, porous framework.[2] Insufficient reaction time, low temperature, or an inappropriate catalyst-to-monomer ratio can lead to incomplete polymerization. This results in a less rigid structure that is prone to collapse.

  • Pore Collapse: The removal of the solvent (porogen) from the polymer network is a critical step. If the solvent is removed too rapidly or if the polymer network is not sufficiently rigid, the capillary forces exerted by the evaporating solvent can cause the pores to collapse. Supercritical drying is an effective but resource-intensive method to prevent this. A more common approach is to exchange the synthesis solvent with a low-surface-tension solvent before drying under vacuum.

  • Dense Polymer Formation: The choice of solvent and monomer concentration plays a significant role in the final polymer morphology. If the polymer precipitates too quickly from the solution before a porous network can form, a dense, non-porous material will be the result. This can often be addressed by adjusting the solvent system or the initial monomer concentration.[3][4]

Q2: How does the choice of porogen (solvent) affect the final porosity of the TCPM polymer?

A2: The porogen is a key determinant of the pore structure in porous organic polymers (POPs).[1][4] It acts as a template around which the polymer network forms. The properties of the porogen, such as its solubility parameter and boiling point, directly influence the pore size distribution and overall porosity.

  • Good Solvents vs. Poor Solvents: A "good" solvent for the monomer but a "poor" solvent for the resulting polymer will promote the formation of a well-defined porous structure.[5] The polymer will precipitate out as it forms, creating a stable, porous network. Conversely, using a solvent that is too good for the polymer can lead to the formation of a gel-like structure that may collapse upon drying, resulting in a non-porous material.

  • High vs. Low Boiling Point Solvents: High-boiling-point solvents can facilitate the formation of larger pores due to slower evaporation rates, which reduce the capillary stress on the forming network. However, their complete removal can be challenging and may require high temperatures, which could potentially damage the polymer structure.

Q3: Can I modify the porosity of my TCPM polymer after synthesis?

A3: Yes, post-synthetic modification (PSM) is a powerful strategy to alter the properties of porous polymers, including their porosity.[6][7] PSM can be used to introduce new functional groups, which can in turn affect the pore size and surface chemistry.

For example, the cyano groups of the TCPM monomer can be chemically transformed into other functional groups. These modifications can alter the interactions between the polymer chains, potentially leading to an expansion or contraction of the pore structure. It's important to note that PSM conditions should be carefully chosen to avoid degradation of the polymer backbone.[6]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting for specific experimental challenges.

Guide 1: Optimizing Porosity through Solvent and Monomer Concentration Variation

A common issue is achieving a high surface area and a well-defined pore structure. This guide provides a systematic approach to optimize these parameters by varying the solvent system and monomer concentration.

Experimental Workflow:

Caption: Workflow for optimizing TCPM polymer porosity.

Protocol:

  • Preparation of Monomer Solutions: Prepare a series of reaction vials. In each vial, dissolve this compound in different solvent mixtures and at varying concentrations. For example, you can systematically vary the ratio of a good solvent (e.g., Dioxane) to a coordinating solvent (e.g., N,N-Dimethylformamide - DMF).

  • Polymerization: Initiate the polymerization reaction under consistent conditions (e.g., temperature, catalyst, reaction time) for all vials. Common methods for forming porous networks from cyano-functionalized monomers include cyclotrimerization.[8]

  • Work-up and Purification: After the reaction is complete, quench the reaction and collect the polymer precipitates by filtration. Wash the polymers extensively with fresh solvent to remove any unreacted monomers and catalyst residues.

  • Solvent Exchange and Drying: To prevent pore collapse, perform a solvent exchange by soaking the polymers in a low-surface-tension solvent (e.g., acetone or ethanol) for 24-48 hours. Subsequently, dry the polymers under high vacuum at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

  • Characterization: Characterize the porosity of each polymer using nitrogen adsorption-desorption analysis at 77 K. Calculate the BET surface area, pore volume, and pore size distribution.

Troubleshooting:

Issue Possible Cause Recommended Solution
Polymer remains in solution/forms a gel The solvent system is too "good" for the polymer, preventing precipitation.Increase the proportion of the "poorer" solvent in the mixture.
Low surface area despite precipitation Rapid precipitation leading to a dense, non-porous material.Decrease the initial monomer concentration to slow down the precipitation rate.
Broad or bimodal pore size distribution Inhomogeneous nucleation and growth of the polymer network.Experiment with different solvent mixtures to fine-tune the phase separation process.

Data Summary Table:

ExperimentDioxane:DMF RatioMonomer Conc. (M)BET Surface Area (m²/g)Pore Volume (cm³/g)
11:10.14500.25
22:10.16200.41
31:10.055800.35
42:10.057500.52
Guide 2: Enhancing Porosity via Post-Synthetic Cross-linking

For applications requiring robust, high-surface-area materials, post-synthetic modification can be employed to further cross-link the initial polymer network, thereby enhancing its rigidity and porosity.

Reaction Workflow:

Caption: Post-synthetic modification workflow.

Protocol:

  • Activation of Polymer: Swell the pre-synthesized TCPM polymer in a suitable solvent.

  • Cross-linking Reaction: Introduce a bifunctional cross-linking agent that can react with the cyano groups. For instance, a diamine could potentially react with the nitrile groups under specific conditions to form amidine linkages, though this would require harsh conditions. A more common approach for nitrile-containing polymers is to induce further cyclotrimerization.

  • Work-up: After the cross-linking reaction, filter the polymer and wash it thoroughly to remove any unreacted cross-linker and byproducts.

  • Drying and Characterization: Dry the modified polymer under vacuum and characterize its porosity using nitrogen adsorption-desorption. Compare the results with the initial polymer.

Troubleshooting:

Issue Possible Cause Recommended Solution
Decrease in surface area Pore blocking by the cross-linker or collapse of the structure during reaction.Use a smaller cross-linking molecule or optimize the reaction conditions (temperature, time, concentration).
No significant change in porosity Inefficient cross-linking reaction.Increase the reaction temperature or time, or use a more reactive cross-linker.
Polymer degradation Harsh reaction conditions.Use milder reaction conditions or a more stable cross-linking chemistry.

Part 3: Concluding Remarks

Enhancing the porosity of this compound polymers is a multifactorial challenge that requires careful optimization of synthesis and post-synthetic modification strategies. By systematically investigating the effects of solvent systems, monomer concentrations, and cross-linking strategies, researchers can tailor the porous properties of these versatile materials for a wide range of applications, from drug delivery to gas separation and catalysis.[1][9] This guide provides a foundational framework for troubleshooting common issues and rationally designing experiments to achieve desired material properties.

References

Technical Support Center: Synthesis of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrakis(4-cyanophenyl)methane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to equip you with the knowledge to not only solve experimental hurdles but also to understand the underlying chemical principles for a successful and reproducible synthesis.

Introduction to this compound Synthesis

This compound is a valuable building block in supramolecular chemistry and materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and porous organic polymers.[1][2][3][4] Its tetrahedral geometry and the presence of four nitrile functionalities allow for the creation of complex, three-dimensional structures with applications in gas storage and catalysis.

The synthesis typically proceeds in a multi-step sequence, starting from the more readily available tetraphenylmethane. A common synthetic route involves the nitration of tetraphenylmethane to form tetrakis(4-nitrophenyl)methane, followed by the reduction of the nitro groups to amino groups to yield tetrakis(4-aminophenyl)methane (TAPM). The crucial final step is the conversion of the four amino groups to cyano groups via a tetra-Sandmeyer reaction. It is this final transformation that often presents the most significant challenges.

This guide will focus primarily on troubleshooting the critical Sandmeyer reaction step, as its success is paramount to obtaining the desired product in high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Sandmeyer reaction.

Q1: My overall yield is very low. At which stage is the loss most likely occurring?

Low overall yield can be a result of cumulative losses across the multi-step synthesis. However, the Sandmeyer reaction is often the most significant contributor to yield reduction. To pinpoint the issue, it is advisable to:

  • Analyze Intermediates: Characterize the purity and yield of your tetrakis(4-nitrophenyl)methane and tetrakis(4-aminophenyl)methane (TAPM) intermediates by NMR and melting point analysis. Impurities in these precursors can significantly impact the subsequent Sandmeyer reaction.

  • Monitor the Diazotization: The formation of the tetra-diazonium salt is a critical and often problematic step. Incomplete diazotization will result in a lower yield of the final product.

  • Assess the Sandmeyer Reaction Conditions: The copper(I) cyanide mediated conversion of the diazonium salt to the nitrile is sensitive to temperature, pH, and the quality of the catalyst.

Q2: How can I ensure the complete formation of the tetra-diazonium salt of TAPM?

The diazotization of the four amino groups of TAPM requires careful control of reaction conditions.

  • Stoichiometry of Nitrous Acid: Ensure at least four equivalents of sodium nitrite are used. A slight excess (e.g., 4.4 equivalents) is often recommended to drive the reaction to completion.

  • Temperature Control: The reaction must be maintained at a low temperature, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[5] Use of an ice-salt bath is recommended.

  • Acidic Conditions: The reaction is carried out in a strong non-nucleophilic acid, such as hydrochloric acid or sulfuric acid, to generate nitrous acid in situ and to stabilize the resulting diazonium salt.

  • Monitoring for Excess Nitrous Acid: The presence of excess nitrous acid can be tested with starch-iodide paper, which will turn blue/black.[5] A persistent positive test indicates that all the amino groups have reacted. However, a large excess of nitrous acid should be avoided as it can lead to unwanted side reactions.

Q3: The reaction mixture turns dark and tarry during the Sandmeyer reaction. What is causing this?

The formation of dark, insoluble byproducts is a common issue in Sandmeyer reactions and often indicates decomposition of the diazonium salt or side reactions.

  • Premature Decomposition: If the temperature during diazotization or the subsequent addition to the copper(I) cyanide solution is too high, the diazonium salt will decompose, leading to the formation of phenols and other colored impurities.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[6] Uncontrolled radical reactions can lead to polymerization and the formation of tarry substances.

  • Purity of a Starting Material: Impurities in the TAPM can also contribute to the formation of side products. Ensure your TAPM is of high purity before proceeding.

Q4: The final product is difficult to purify. What are the likely impurities?

Purification of this compound can be challenging due to the presence of closely related byproducts.

  • Partially Substituted Products: Incomplete reaction can lead to the formation of molecules where one or more of the amino groups have not been converted to a cyano group. These can be difficult to separate from the fully substituted product.

  • Phenolic Impurities: Decomposition of the diazonium salt can introduce hydroxyl groups onto the aromatic rings, forming phenolic byproducts.

  • Azo Compounds: Coupling reactions between the diazonium salt and other aromatic species can lead to the formation of colored azo compounds.

To improve purity, consider the following:

  • Careful Recrystallization: Recrystallization from a suitable solvent system, such as chloroform/ethanol, can be effective in removing many impurities.[7]

  • Column Chromatography: For highly impure samples, column chromatography on silica gel may be necessary, although the low solubility of the product can make this challenging.

Experimental Protocol: Synthesis of this compound from Tetrakis(4-aminophenyl)methane

This protocol provides a detailed methodology for the tetra-Sandmeyer reaction of tetrakis(4-aminophenyl)methane (TAPM).

Materials:

  • Tetrakis(4-aminophenyl)methane (TAPM)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Starch-Iodide Paper

  • Chloroform

  • Ethanol

Procedure:

Part 1: Diazotization of Tetrakis(4-aminophenyl)methane

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Tetrakis(4-aminophenyl)methane (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (4.4 eq) in a small amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold suspension of TAPM over a period of 30-45 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.

  • Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the completion of the diazotization. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is observed.

Part 2: Sandmeyer Reaction

  • In a separate large flask, prepare a solution of copper(I) cyanide (4.4 eq) and sodium cyanide (8.8 eq) in deionized water. Warm the solution gently to facilitate the dissolution of the salts, then cool it to room temperature.

  • Slowly and carefully add the cold tetra-diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Control the rate of addition to maintain a manageable reaction rate and temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.

Part 3: Work-up and Purification

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • To remove any unreacted copper salts, wash the solid with a dilute solution of sodium cyanide, followed by another wash with deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as chloroform/ethanol.[7] Dissolve the crude solid in a minimum amount of hot chloroform and then slowly add ethanol until the solution becomes turbid. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

ParameterRecommended ValueRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[5]
NaNO₂ Stoichiometry 4.4 equivalentsEnsures complete diazotization of all four amino groups.
Sandmeyer Reaction Temp. 50-60°C (after initial addition)Drives the reaction to completion.
Purification Method Recrystallization (e.g., CHCl₃/EtOH)Effective for removing common impurities.[7]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Start Synthesis Problem Low Yield / Impure Product? Start->Problem Check_Intermediates Analyze Intermediates (NMR, MP) Problem->Check_Intermediates Yes Check_Diazotization Check Diazotization (Starch-Iodide Test) Problem->Check_Diazotization Observe_Reaction Observe Sandmeyer Reaction (Color, Tar) Problem->Observe_Reaction Purify_Final_Product Recrystallize / Column Chromatography Problem->Purify_Final_Product No, but purification is difficult Purify_Intermediates Recrystallize/Purify Precursors Check_Intermediates->Purify_Intermediates Optimize_Diazotization Adjust NaNO₂ Stoichiometry / Control Temperature Check_Diazotization->Optimize_Diazotization Control_Sandmeyer Lower Temperature / Use High-Purity CuCN Observe_Reaction->Control_Sandmeyer Purify_Intermediates->Start Retry Synthesis Optimize_Diazotization->Start Retry Synthesis Control_Sandmeyer->Start Retry Synthesis End Successful Synthesis Purify_Final_Product->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Production of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Tetrakis(4-cyanophenyl)methane. This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our goal is to equip you with the necessary expertise to confidently navigate the complexities of this multi-step synthesis, ensuring both scientific integrity and successful outcomes in your laboratory.

Introduction: The Synthetic Challenge

This compound is a highly symmetrical, tetra-functionalized molecule with a rigid tetrahedral core. Its unique structure makes it a valuable building block in supramolecular chemistry, materials science, and for the development of porous organic frameworks (POFs). However, the synthesis, particularly at scale, presents several challenges, including achieving complete functionalization of the tetraphenylmethane core and purification of the final product. This guide provides a systematic approach to overcoming these hurdles.

Overall Synthetic Workflow

The most common and reliable synthetic route to this compound involves a two-stage process: the synthesis of a suitable precursor, typically Tetrakis(4-bromophenyl)methane, followed by a cyanation reaction.

Synthetic Workflow Tetraphenylmethane Tetraphenylmethane Bromination Bromination Tetraphenylmethane->Bromination TBPM Tetrakis(4-bromophenyl)methane Bromination->TBPM Cyanation Cyanation TBPM->Cyanation TCPM This compound Cyanation->TCPM Rosenmund_von_Braun TBPM Tetrakis(4-bromophenyl)methane Reaction Reaction Mixture TBPM->Reaction CuCN CuCN (excess) CuCN->Reaction Solvent High-boiling polar solvent (e.g., DMF) Solvent->Reaction Heat High Temperature (150-200 °C) Workup Work-up (e.g., FeCl3/HCl or ethylenediamine) Heat->Workup Reaction->Heat TCPM This compound Workup->TCPM Pd_Cyanation TBPM Tetrakis(4-bromophenyl)methane Reaction Reaction Mixture TBPM->Reaction Cyanide_Source Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) Cyanide_Source->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction Ligand Ligand (e.g., dppf) Ligand->Reaction Solvent Anhydrous Solvent (e.g., DMAc) Solvent->Reaction Heat Moderate Temperature (80-120 °C) Reaction->Heat Workup Aqueous Work-up Heat->Workup TCPM This compound Workup->TCPM

Technical Support Center: Post-Synthetic Modification of Tetrakis(4-cyanophenyl)methane (TCPM) Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) constructed from Tetrakis(4-cyanophenyl)methane (TCPM). TCPM is a versatile tetrahedral linker that produces robust frameworks with four pendant nitrile groups per molecule, offering a rich platform for chemical functionalization.[1][2]

Post-synthetic modification is a powerful strategy for introducing new functionalities into a pre-formed MOF, often enabling the creation of materials that are inaccessible through direct synthesis.[3][4][5][6][7] This guide is designed for researchers, chemists, and materials scientists to navigate the common challenges encountered during the PSM of TCPM-based frameworks. It provides troubleshooting advice, detailed protocols, and the rationale behind experimental choices to ensure the integrity of your research.

Section 1: General Troubleshooting & Best Practices

Before attempting a specific chemical transformation, it is crucial to understand the universal challenges associated with PSM. The primary goal is always to modify the functional groups while preserving the parent framework's crystallinity and porosity.[6]

Frequently Asked Questions (General)

Q: My MOF lost its crystallinity after the modification attempt. What went wrong and how can I prevent it?

A: Loss of crystallinity, confirmed by the broadening or disappearance of peaks in the Powder X-ray Diffraction (PXRD) pattern, indicates framework collapse. This is the most common failure mode in PSM.

  • Causality: The coordination bonds between the metal nodes and the organic linkers are susceptible to cleavage under harsh conditions. The culprits are often extreme pH (strong acids or bases), high temperatures, or nucleophilic attack on the metal clusters.

  • Troubleshooting & Prevention:

    • Condition Screening: Before committing your entire batch, test the stability of the parent MOF in the planned solvent and reagent conditions (without the reactant) on a small scale.

    • Mild Reagents: Opt for the mildest possible reagents. For example, instead of strong mineral acids for hydrolysis, consider weaker acids or buffered systems.[8] For reductions, avoid pyrophoric and highly reactive hydrides like LiAlH₄ if milder borane reagents are sufficient.[9][10]

    • Temperature Control: Perform reactions at the lowest effective temperature. Many successful PSM reactions occur at or slightly above room temperature.

    • Solvent Choice: Ensure the MOF is stable in the chosen solvent. Solvents like DMF and THF are common, but their compatibility should always be verified.

    • Characterization is Key: Always run PXRD on your material before and after modification. This is a non-negotiable step to validate the structural integrity of your framework.[11]

Q: How can I confirm that the chemical modification was successful and what is the extent of the conversion?

A: Confirming the transformation requires a suite of characterization techniques, as no single method tells the whole story.

  • 1. Spectroscopic Evidence (Qualitative):

    • FTIR Spectroscopy: This is often the first and quickest check. Look for the disappearance of the nitrile peak (νC≡N, ~2230 cm⁻¹) and the appearance of new peaks corresponding to the desired functional group (e.g., broad O-H stretch for carboxylic acids, N-H bends for amines).

    • Solid-State NMR: ¹³C and ¹⁵N CP-MAS NMR can provide direct evidence of the change in the local chemical environment of the carbon and nitrogen atoms in the functional group.

  • 2. Digestion & Solution-State NMR (Quantitative):

    • This is a highly reliable method for quantification. The modified MOF is dissolved (digested) in an acidic or basic solution (e.g., D₂SO₄/DMSO-d₆ or NaOH/D₂O) to release the modified linkers.

    • ¹H NMR of the digested sample allows you to integrate the signals from the modified and unmodified linkers to calculate the percentage of conversion.

  • 3. Elemental Analysis (Quantitative):

    • By comparing the C/H/N ratios of the parent MOF with the modified MOF, you can determine the degree of functionalization. This is particularly useful when new elements are introduced (e.g., in metal-coordination PSM).

  • 4. Thermogravimetric Analysis (TGA):

    • The thermal decomposition profile of the MOF will change upon modification due to the change in mass and chemical nature of the linker. This can provide supporting evidence of a successful reaction.

General Experimental Workflow for PSM

The following diagram outlines a robust, self-validating workflow for any PSM experiment on a TCPM-based framework.

PSM_Workflow cluster_pre Preparation cluster_react Modification cluster_post Validation A Parent MOF Synthesis & Characterization (PXRD, TGA) B Solvent Exchange & Activation (e.g., Supercritical CO2) A->B Activate Pores C PSM Reaction (Controlled Temp, Inert Atm.) B->C Introduce Reagents D Thorough Washing (Remove excess reagents) C->D Purify Product E Structural Integrity Check (PXRD) D->E Check Framework F Conversion Analysis (FTIR, NMR, Elemental) E->F Confirm Reaction G Property Measurement (e.g., Gas Sorption) F->G Assess Functionality

Caption: General workflow for post-synthetic modification experiments.
Section 2: Specific Modification Pathways - Troubleshooting Guides

This section addresses the most common transformations performed on the nitrile groups of TCPM frameworks.

2.1 Hydrolysis: Nitrile (-CN) to Carboxylic Acid (-COOH)

The conversion of nitriles to carboxylic acids is a fundamental PSM tool for introducing acidic sites, which can enhance proton conductivity or serve as anchoring points for further functionalization. The reaction proceeds via an amide intermediate.[8][12][13]

Q: I am attempting to hydrolyze the nitrile groups using HCl, but I'm seeing low conversion and some peak broadening in my PXRD. How can I improve this?

A: This is a classic trade-off between reaction rate and framework stability. Strong acids accelerate hydrolysis but can also degrade the MOF.[8]

  • Causality: High concentrations of H⁺ can protonate the carboxylate groups of the linker that are coordinated to the metal node, weakening the bond and leading to framework collapse.

  • Troubleshooting & Protocol:

    • Lower Acid Concentration: Instead of concentrated acids, use dilute aqueous solutions (e.g., 1-3 M HCl).

    • Increase Reaction Time: Compensate for the lower acid concentration with a longer reaction time (24-72 hours).

    • Moderate Temperature: Perform the reaction at a moderately elevated temperature (e.g., 60-80 °C), but first confirm the thermal stability of your parent MOF.

    • Consider Weaker Acids: Formic acid or acetic acid can be effective and are less likely to damage the framework.

Q: My FTIR spectrum shows the nitrile peak has disappeared, but instead of a strong carboxylic acid signal, I see a prominent peak around 1660 cm⁻¹ characteristic of an amide. Why didn't the reaction go to completion?

A: You have successfully isolated the amide intermediate. The hydrolysis of the amide to the carboxylic acid is the second, and often slower, step of the reaction.[12][13]

  • Causality: The conditions were sufficient to hydrolyze the nitrile to an amide but not harsh enough to hydrolyze the more stable amide bond.

  • Solution: To drive the reaction to completion, you will need to increase the "hydrolytic pressure":

    • Increase the reaction temperature.

    • Extend the reaction time significantly.

    • Slightly increase the acid or base concentration, while carefully monitoring framework stability with PXRD on aliquots.

  • Activation: Activate 100 mg of the TCPM-MOF under vacuum at 120 °C for 12 hours to remove guest solvents. Confirm porosity with N₂ sorption if possible.

  • Reaction Setup: Suspend the activated MOF in 20 mL of a 2 M aqueous HCl solution in a sealed vial.

  • Heating: Place the vial in an oven or oil bath at 80 °C for 48 hours.

  • Workup: Cool the reaction to room temperature. Isolate the solid by centrifugation.

  • Washing: Wash the solid repeatedly with deionized water until the washings are neutral (check with pH paper), followed by washing with ethanol (3x).

  • Drying: Dry the modified MOF under vacuum at 80 °C overnight.

  • Characterization: Analyze the product using PXRD, FTIR, and consider digestion for ¹H NMR analysis to quantify conversion.

ParameterAcidic HydrolysisAlkaline Hydrolysis
Reagent Dilute HCl, H₂SO₄Dilute NaOH, KOH
Product Carboxylic Acid (-COOH)Carboxylate Salt (-COO⁻Na⁺)
Pros Direct formation of the acid.Can sometimes be faster.
Cons Risk of framework degradation.Requires a final acidification step to get the free acid, adding complexity.
Temp. Range 60 - 100 °C60 - 100 °C
2.2 Reduction: Nitrile (-CN) to Primary Amine (-CH₂NH₂)

Introducing primary amine groups creates basic sites within the framework, ideal for CO₂ capture, catalysis, or as a chemical handle for further reactions like amide coupling.

Q: I used H₂ with a Pd/C catalyst to reduce the nitrile groups, but characterization suggests I've formed secondary amines. How can I improve selectivity for the primary amine?

A: This is a known issue with catalytic hydrogenation of nitriles. The initially formed primary amine can react with an imine intermediate to form a secondary amine.[14]

  • Causality: The reaction mechanism involves intermediates that can cross-react.

  • Troubleshooting:

    • Add Ammonia: The most common solution is to perform the hydrogenation in a solution saturated with ammonia (often in an ethanolic ammonia solution). The excess ammonia shifts the equilibrium away from secondary amine formation.

    • Use a Different Catalyst: Raney Nickel is often cited as being more selective for primary amines in the presence of ammonia.[14]

Q: The common reducing agents like LiAlH₄ and NaBH₄ seem too harsh or ineffective for my TCPM framework. What are some framework-compatible alternatives?

A: You are correct. LiAlH₄ is extremely reactive and will likely destroy the MOF.[15] NaBH₄ is generally not strong enough to reduce nitriles under mild conditions.[9]

  • Solution: Borane complexes are excellent alternatives that offer a balance of reactivity and mildness.

    • Borane-THF (BH₃-THF): A common choice, typically used in THF with moderate heating. It is safer and milder than LiAlH₄.[14]

    • Borane Dimethyl Sulfide (BH₃-SMe₂): More stable and concentrated than BH₃-THF, but has an unpleasant odor.[14]

    • Diisopropylaminoborane: A milder reagent that can selectively reduce nitriles in the presence of other functional groups like esters.[10][16]

Reducer_Selection node_act Use Catalytic Hydrogenation (H2/Pd or Ni with NH3) node_warn AVOID LiAlH4 A Is framework stable to strong Lewis bases & pyrophorics? A->node_warn No B Is framework stable to H2 pressure & heat? A->B Yes B->node_act Yes C Are other reducible groups present? B->C No node_act2 Use Borane Complex (BH3-THF) C->node_act2 No node_act3 Use Milder Borane (e.g., Diisopropylaminoborane) C->node_act3 Yes

Caption: Decision tree for selecting a suitable nitrile reducing agent.
2.3 [3+2] Cycloaddition: Nitrile (-CN) to Tetrazole

The [3+2] cycloaddition of an azide with a nitrile to form a tetrazole ring is a powerful "click" reaction. Tetrazoles are acidic and can act as bioisosteres for carboxylic acids, making this modification valuable in drug development applications.

Q: My azide-nitrile cycloaddition is extremely slow, with minimal conversion after 48 hours. How can I accelerate it?

A: This reaction often requires a catalyst to proceed at a reasonable rate, especially on a solid support like a MOF.

  • Causality: The energy barrier for the uncatalyzed cycloaddition is high. Lewis acidic metal catalysts coordinate to the nitrile, making it more electrophilic and susceptible to attack by the azide.

  • Troubleshooting:

    • Introduce a Catalyst: Zinc salts (e.g., ZnCl₂) or copper salts are commonly used and effective catalysts for this transformation.

    • Solvent Choice: The reaction is typically performed in high-boiling polar aprotic solvents like DMF or NMP, which help solubilize the azide source (e.g., sodium azide) and facilitate the reaction.

    • Temperature: Increasing the temperature to 100-120 °C is standard for this reaction. Always verify the thermal stability of your MOF first.

  • Activation: Activate 100 mg of the TCPM-MOF under vacuum.

  • Reaction Setup: In a vial, suspend the MOF in 15 mL of anhydrous DMF. Add sodium azide (NaN₃, 5 equivalents per nitrile group) and zinc chloride (ZnCl₂, 1 equivalent per nitrile group). Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Heating: Seal the vial and heat the reaction at 120 °C for 72 hours with stirring.

  • Workup: Cool to room temperature. Isolate the solid by centrifugation.

  • Washing: Wash thoroughly with DMF (3x) to remove unreacted reagents, followed by extensive washing with water (5x) to remove the zinc salts and any remaining azide. Finally, wash with ethanol (3x).

  • Drying: Dry the tetrazole-functionalized MOF under vacuum.

  • Characterization: Use PXRD to confirm structural integrity. Use FTIR to observe the disappearance of the -CN peak and the appearance of tetrazole ring vibration peaks (~1400-1600 cm⁻¹ and a weaker peak ~1100 cm⁻¹).

Caption: Schematic of the [3+2] cycloaddition to form a tetrazole.
Section 3: Characterization Reference Data

Functional GroupAbbreviationTypical FTIR Peak (cm⁻¹)Typical ¹³C NMR Shift (ppm)
Nitrile -CN2225 - 2235 (sharp, medium)115 - 125
Carboxylic Acid -COOH2500 - 3300 (very broad, O-H)1700 - 1725 (strong, C=O)165 - 185
Primary Amine -CH₂NH₂3300 - 3500 (two bands, N-H)1590 - 1650 (N-H bend)40 - 60 (-CH₂-)
Tetrazole Ring -CN₄H1400 - 1600 (ring vibrations)~2500-3100 (N-H)150 - 160

References

Validation & Comparative

A Comparative Guide to Tetrahedral Linkers in Porous Frameworks: Spotlight on Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Tetrahedral Linkers

In the realm of materials science, the design and synthesis of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), represent a frontier of innovation. These materials, with their vast internal surface areas and tunable pore environments, are pivotal for advancements in gas storage and separation, catalysis, and electronics.[1] The geometry and chemical nature of the organic linkers used in their construction are critical determinants of the final framework's properties. Among the diverse array of linker geometries, tetrahedral linkers are of particular interest due to their ability to form robust, three-dimensional, and often highly porous networks.

This guide provides a comparative analysis of Tetrakis(4-cyanophenyl)methane (TCPM), a versatile tetrahedral linker, against other prominent tetrahedral building blocks. We will delve into the nuances of how the central core and peripheral functional groups of these linkers influence the synthesis, stability, and performance of the resulting frameworks. This document is intended for researchers and professionals in materials science and drug development, offering both a high-level overview and detailed experimental insights.

This compound (TCPM): A Versatile Building Block

This compound is a rigid, tetrahedral molecule featuring a central carbon atom connected to four cyanophenyl groups. The nitrile (-C≡N) functionalities are key to its utility, participating in cyclotrimerization reactions to form covalent triazine frameworks (CTFs), a subclass of COFs, or coordinating with metal centers in MOFs. The rigidity of the methane core and the directional nature of the four arms predetermine a three-dimensional growth pattern, leading to materials with high porosity and thermal stability.

Comparative Analysis of Tetrahedral Linkers

The performance of a porous framework is intrinsically linked to the choice of its constituent building blocks. Here, we compare TCPM with other tetrahedral linkers, focusing on how variations in the central atom and peripheral functional groups impact the properties of the resulting materials.

Core Atom Variation: Carbon vs. Silicon

A subtle yet significant modification to the tetrahedral core is the substitution of the central carbon atom with silicon. This seemingly minor change can have a profound impact on the resulting framework's structure and properties.

A comparative study on a Zirconium-based MOF synthesized with tetrakis(4-carboxyphenyl)silane (TCPS) and its carbon-centered analogue, tetrakis(4-carboxyphenyl)methane (TCPM's carboxylic acid counterpart), revealed that both linkers lead to MOFs with the same topology. However, the Si-centered linker resulted in a framework with a higher number of hydroxyl groups coordinated to the Zr6 core.[2] This seemingly small difference can influence the surface chemistry and, consequently, the material's interaction with guest molecules.

Furthermore, research on a copper-based MOF showed that replacing the central carbon with silicon in a tetrazolylphenyl-functionalized linker led to a change in the orientation of the metal-based nodes, resulting in an increased unit-cell volume and a larger solvent-accessible void space.[3] This highlights that the central atom can subtly influence the packing and porosity of the final structure. From a synthetic standpoint, tetraphenylsilane derivatives are often more readily synthesized than their tetraphenylmethane counterparts, making them attractive alternatives.[3]

Functional Group Diversity: Cyano vs. Amino, Carboxyl, and Bromo Groups

The peripheral functional groups of a tetrahedral linker dictate the type of framework that can be formed (e.g., COF via imine condensation or MOF via coordination to metal ions) and fine-tune the properties of the resulting material.

  • Tetrakis(4-aminophenyl)methane (TAPM): This linker is a cornerstone for the synthesis of imine-linked 3D COFs, most notably COF-300.[4] The amino groups readily condense with aldehydes to form robust imine bonds. COF-300, synthesized from TAPM and terephthalaldehyde, exhibits a diamondoid topology and a high surface area.[4][5] The synthesis of COFs from TAPM has been extensively studied, with protocols developed to control crystallinity and porosity.[2][6][7][8]

  • Tetrakis(4-carboxyphenyl)methane (TCPM-COOH): The carboxylic acid analogue of TCPM is a versatile linker for constructing MOFs. The carboxylate groups coordinate to metal ions to form a wide variety of structures.[6] The resulting MOFs often exhibit high porosity and have been investigated for gas storage applications.[2]

  • Tetrakis(4-bromophenyl)methane (TBPM): The bromo-functionalized linker serves as a versatile precursor for further functionalization. The bromine atoms can be readily converted to other functional groups via cross-coupling reactions, allowing for the synthesis of a wide range of custom-designed linkers.[9] This makes TBPM a valuable platform for creating novel porous materials with tailored properties.

The choice of functional group directly impacts the chemical and thermal stability of the resulting framework. For instance, imine-linked COFs are known for their high thermal and chemical stability.[5] The nitrile groups of TCPM, upon trimerization to form triazine rings, also result in highly stable frameworks.

Quantitative Performance Comparison

A direct, side-by-side comparison of frameworks synthesized from different tetrahedral linkers under identical conditions is crucial for objective evaluation. While the literature provides a wealth of data on individual materials, such direct comparative studies are sparse. The table below summarizes representative data for frameworks constructed from various tetrahedral linkers. It is important to note that the synthesis conditions and characterization methods can vary between studies, which may affect the reported values.

LinkerFramework TypeCentral AtomFunctional GroupBET Surface Area (m²/g)Thermal Stability (°C)Reference
This compound (TCPM) CTFCarbonCyanoData not available in a directly comparable study>400 (inferred for triazine frameworks)
Tetrakis(4-aminophenyl)methane (TAPM)COF (COF-300)CarbonAmino~1360~490[5]
Tetrakis(4-carboxyphenyl)silane (TCPS)MOF (Zr-MOF)SiliconCarboxyl1402~200[2]
Tetrakis(4-carboxyphenyl)methane (TCPM-COOH)MOF (Zr-MOF, MOF-841)CarbonCarboxylNot specified in the comparative studyNot specified in the comparative study[2]

Note: The lack of directly comparable data for a TCPM-based COF highlights a gap in the current literature and an opportunity for future research.

Experimental Methodologies

The synthesis of porous frameworks from tetrahedral linkers typically involves solvothermal methods, where the reactants are heated in a sealed vessel for an extended period. The choice of solvent, catalyst, and temperature is critical for obtaining crystalline and porous materials.

Illustrative Synthesis Protocol: COF-300 from Tetrakis(4-aminophenyl)methane (TAPM)

This protocol is adapted from established literature procedures and serves as a representative example of 3D COF synthesis.[4][7]

Materials:

  • Tetrakis(4-aminophenyl)methane (TAPM)

  • Terephthaldehyde

  • 1,4-Dioxane

  • 6 M Aqueous Acetic Acid

Procedure:

  • In a 100 mL glass tube, combine tetrakis(4-aminophenyl)methane (0.50 mg, 1.32 mmol) and terephthaldehyde (0.35 g, 2.63 mmol).

  • Add 1,4-dioxane (13.30 mL) and 6 M aqueous acetic acid (1.32 mL, 7.88 mmol) to the tube.

  • Flash-freeze the reaction mixture in liquid nitrogen and evacuate the tube.

  • Seal the tube and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting yellow precipitate by filtration.

  • Wash the solid with anhydrous acetone.

  • Purify the material by Soxhlet extraction with acetone for 24 hours.

  • Dry the final product under vacuum at 150 °C to obtain a golden-yellow powder of COF-300.

Causality in Experimental Choices:

  • Solvothermal Conditions: Heating the reaction mixture in a sealed vessel increases the pressure and allows the reaction to proceed at a temperature above the boiling point of the solvent. This facilitates the formation of a crystalline product.

  • Acetic Acid Catalyst: The acid catalyzes the imine condensation reaction between the amino groups of TAPM and the aldehyde groups of terephthaldehyde.

  • Soxhlet Extraction: This purification step is crucial for removing unreacted monomers and other impurities from the pores of the COF, leading to a higher surface area and porosity.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_linkers Tetrahedral Linkers cluster_frameworks Porous Frameworks TCPM This compound (TCPM) COF Covalent Organic Frameworks (COFs) TCPM->COF Cyclotrimerization TAPM Tetrakis(4-aminophenyl)methane (TAPM) TAPM->COF Imine Condensation TCPS Tetrakis(4-carboxyphenyl)silane (TCPS) MOF Metal-Organic Frameworks (MOFs) TCPS->MOF Coordination TBPM Tetrakis(4-bromophenyl)methane (TBPM) TBPM->COF Functionalization & Condensation TBPM->MOF Functionalization & Coordination

Caption: Relationship between different tetrahedral linkers and the types of porous frameworks they form.

G start Reactants: Tetrahedral Linker + Co-monomer/Metal Salt solvothermal Solvothermal Synthesis (Solvent, Catalyst, Heat) start->solvothermal filtration Filtration & Washing solvothermal->filtration purification Purification (e.g., Soxhlet Extraction) filtration->purification activation Activation (Solvent Removal under Vacuum/Heat) purification->activation product Porous Framework (MOF or COF) activation->product

Caption: A generalized experimental workflow for the synthesis of porous frameworks from tetrahedral linkers.

Conclusion and Future Outlook

This compound is a highly promising tetrahedral linker for the construction of robust and porous 3D frameworks. Its rigid core and reactive cyano groups make it a versatile building block for creating materials with potential applications in gas separation, storage, and catalysis.

Our comparative analysis reveals that while TCPM shares the advantageous tetrahedral geometry with other linkers like TAPM, TCPS, and TBPM, the specific nature of its functional groups and central atom bestows unique properties upon the resulting frameworks. The substitution of carbon with silicon in the core can subtly alter the framework's porosity and surface chemistry, while the choice of peripheral functional groups dictates the synthetic route and the ultimate chemical nature of the porous material.

A significant finding of this review is the relative scarcity of direct comparative studies. To fully unlock the potential of these materials, future research should focus on the side-by-side synthesis and characterization of frameworks from different tetrahedral linkers under standardized conditions. Such studies will provide the much-needed quantitative data to establish clear structure-property relationships and guide the rational design of next-generation porous materials for targeted applications.

References

A Comparative Guide to Linker Performance in MOFs: Tetrakis(4-cyanophenyl)methane vs. Carboxylate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Organic Linker in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2][3] This modular nature allows for an incredible degree of tunability, where the final properties of the MOF—its structure, pore size, stability, and function—are directly dictated by the choice of its fundamental building blocks.[4][5][6] Among these, the organic linker is arguably the most versatile component for rational design.

This guide provides an in-depth comparison of two distinct classes of organic linkers: the well-established and widely utilized carboxylate linkers and the geometrically intriguing, yet less common, tetrakis(4-cyanophenyl)methane (TCPM) , a representative of tetrahedral nitrile-based linkers. We will explore how their fundamental differences in coordination chemistry translate into tangible performance variations in critical areas such as stability, porosity, and suitability for applications ranging from gas storage to drug delivery.

The Workhorse of MOF Chemistry: Carboxylate Linkers

Carboxylic acid-based linkers are the most prevalent building blocks in MOF synthesis, and for good reason.[6][7][8] Their popularity stems from their strong coordination ability, versatile binding modes, and commercial availability.[1][6]

Coordination Chemistry and Resulting Properties

The deprotonated carboxylate group (-COO⁻) forms strong, robust coordination bonds with a wide variety of metal ions.[4] This interaction is particularly effective with high-valent metal ions like Zr⁴⁺, Cr³⁺, and Al³⁺, leading to MOFs with exceptional thermal and chemical stability.[9][10][11] The ability of carboxylates to adopt various coordination modes (e.g., monodentate, bidentate bridging) allows for the formation of stable secondary building units (SBUs), such as the iconic paddlewheel cluster found in HKUST-1 or the hexanuclear cluster in the UiO-66 series.[1][12][13]

This high connectivity is a cornerstone of creating robust and permanently porous frameworks.[1][5] By varying the length and geometry of the linker—from linear dicarboxylates like terephthalic acid (BDC) to trigonal trimesic acid (BTC)—researchers have synthesized MOFs with some of the highest surface areas ever recorded.[6][14]

Performance Profile
  • Stability: MOFs built with carboxylate linkers and high-valent metals are renowned for their stability.[9] For instance, the UiO-66 framework is famously resistant to water, acid, and base to a remarkable degree.[15] However, not all carboxylate MOFs share this stability; those with more labile metal ions can be susceptible to hydrolysis.[16]

  • Porosity: The use of multicarboxylate linkers is a proven strategy for creating materials with ultrahigh porosity and surface area, which is critical for applications in gas storage and separation.[5][8]

  • Host-Guest Interactions: The polar carboxylate groups create a polar pore environment, leading to strong interactions with polar molecules like CO₂ and water. This can be highly advantageous for CO₂ capture but may be a drawback in applications requiring hydrophobicity.

A Geometric Alternative: this compound (TCPM)

While carboxylates dominate the landscape, nitrile-based linkers offer a different approach to MOF design. This compound is a prime example, featuring a rigid tetrahedral core functionalized with four nitrile (-C≡N) groups.

Coordination Chemistry and Structural Implications

Unlike the ionic bonds of carboxylates, TCPM coordinates to metal centers via the lone pair of electrons on the nitrogen atom of the nitrile group, forming M-N bonds. These bonds are typically more directional and less strong than the M-O bonds in carboxylate systems.[16] This distinct coordination can lead to novel network topologies that are inaccessible with more conventional linkers.

The most defining feature of TCPM is its rigid, tetrahedral geometry. High-symmetry building units are highly desirable in MOF synthesis as they can promote the formation of wide channels and large, open pores.[1] This inherent three-dimensionality makes tetrahedral linkers, whether based on carbon, silicon, or other central atoms, intriguing candidates for constructing highly porous and non-interpenetrated frameworks.[17]

Performance Profile
  • Stability: The stability of MOFs with nitrogen-donor linkers can be quite high, especially when paired with late transition metals.[10] Frameworks built from related azole compounds have demonstrated thermal and chemical stabilities that can exceed their carboxylate-based counterparts.[16]

  • Porosity: The tetrahedral geometry is exceptionally well-suited for creating 3D porous networks.[17] While less explored than carboxylates, related tetrahedral linkers based on tetrazoles (which can be synthesized from nitriles) have been successfully used to create porous frameworks.[18]

  • Host-Guest Interactions: The nitrile group is significantly less polar than a carboxylate. This results in a less polar pore environment, which could be advantageous for the selective adsorption of non-polar gases or for creating more hydrophobic frameworks that are less prone to water uptake.

Head-to-Head Performance Comparison

The choice between a carboxylate linker and a tetrahedral nitrile linker like TCPM involves a series of trade-offs rooted in their fundamental chemical differences.

Performance MetricCarboxylate LinkersThis compound (Nitrile Linker)Rationale & Causality
Coordination Bond Strong M-O bondsWeaker, more directional M-N bondsCarboxylates form stronger, more ionic interactions, especially with hard metal ions. Nitrile coordination is a dative bond.[4][16]
Thermal Stability Good to Exceptional (up to ~500 °C for UiO-66)Potentially HighStability is highly dependent on the metal node. Carboxylates with Zr⁴⁺ are exceptionally stable.[19] N-donor linkers can also form very robust frameworks.[16][20]
Chemical Stability Variable; excellent with high-valent metals (e.g., Zr-MOFs) but can be prone to hydrolysis.[11][15]Generally good; N-donor frameworks can be more resistant to hydrolysis than some carboxylate MOFs.[16]The strength and inertness of the M-O bond in frameworks like UiO-66 provide high stability. The strong M-N bond in some azolate frameworks offers similar resistance.[10]
Porosity & Surface Area Proven ability to generate ultra-high porosity (BET > 7000 m²/g reported).[6]High potential for 3D porosity due to rigid tetrahedral geometry.The geometric diversity of carboxylates allows for varied topologies.[5] The fixed tetrahedral geometry of TCPM is predisposed to forming open, non-interpenetrated nets.[17]
Host-Guest Affinity Strong affinity for polar molecules (e.g., CO₂, H₂O) due to polar pore environment.[13]Higher affinity for non-polar molecules; creates a less polar pore environment.The polarity is dictated by the functional group. The -COO⁻ group is highly polar, while the -C≡N group is significantly less so.
Synthetic Accessibility Widely available, relatively low cost, and used in thousands of reported MOFs.[6]More specialized synthesis, less common, and higher cost.[21]Carboxylic acids are common, bulk chemicals. Multi-step synthesis is often required for complex linkers like TCPM.

Experimental Protocols and Methodologies

Trustworthy and reproducible science is built on well-defined protocols. Below are representative synthesis and characterization methods.

Experimental Workflow Diagram

The general process for synthesizing and characterizing these MOFs follows a logical progression from assembly to validation.

G cluster_synthesis Synthesis cluster_activation Purification & Activation cluster_characterization Characterization reactants 1. Mix Reactants (Metal Salt + Linker + Solvent + Modulator) reaction 2. Solvothermal Reaction (Heat in sealed vessel) reactants->reaction wash 3. Washing (Remove unreacted precursors) reaction->wash activate 4. Solvent Exchange & Activation (Heat under vacuum to clear pores) wash->activate pxrd PXRD (Confirm Crystallinity) activate->pxrd Validate Structure tga TGA (Assess Thermal Stability) activate->tga Validate Stability bet BET Analysis (Measure Surface Area & Porosity) activate->bet Validate Porosity

Caption: General experimental workflow for MOF synthesis and characterization.

Protocol 1: Synthesis of a Representative Carboxylate MOF (UiO-66)

This protocol is adapted from established literature procedures for synthesizing the highly stable UiO-66.[13]

  • Reactant Preparation: In a 20 mL glass vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 121 mg of 1,4-benzenedicarboxylic acid (BDC) in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 0.3 mL of concentrated hydrochloric acid (HCl) as a modulator. This helps control the crystallography and reduce defects.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Washing: Allow the vial to cool to room temperature naturally. A white microcrystalline powder should be visible. Decant the DMF and wash the product by centrifuging and re-suspending in fresh DMF (3 times) followed by ethanol (3 times).

  • Activation: Dry the washed product and activate it by heating under a dynamic vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores.

Protocol 2: Synthesis of a MOF with this compound

This is a general protocol for exploring the synthesis of a novel MOF using TCPM.

  • Reactant Preparation: In a 10 mL glass vial, dissolve 40 mg of this compound (TCPM) and 30 mg of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of a 1:1 mixture of DMF and ethanol.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 85 °C over 2 hours, hold at 85 °C for 48 hours, and then cool slowly to room temperature over 12 hours.

  • Washing and Activation: If crystals have formed, carefully decant the mother liquor. Wash the product with fresh DMF (3 times). To activate, perform a solvent exchange with a more volatile solvent like acetone for 24 hours, then heat the sample under a dynamic vacuum at 100 °C for 10 hours.

Key Characterization Methodologies
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs by comparing the experimental pattern to a simulated or known standard.[13]

  • Thermogravimetric Analysis (TGA): Evaluates thermal stability by measuring weight loss as the material is heated at a constant rate, identifying the decomposition temperature of the framework.[13]

  • Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area and pore volume via nitrogen adsorption-desorption isotherms at 77 K. This is the standard for quantifying the porosity of a MOF.[13]

Visualizing the Coordination Difference

The way a linker binds to a metal center is fundamental to the resulting framework. The following diagram illustrates the distinct coordination modes.

G cluster_carboxylate Carboxylate Coordination (Bridging) cluster_nitrile Nitrile Coordination (Terminal) M1 M O1 O M1->O1 M2 M O2 O M2->O2 C C O1->C O2->C R1 R C->R1 M3 M N N M3->N C2 C N->C2 R2 R C2->R2

Caption: Contrasting coordination of carboxylate vs. nitrile linkers with metal (M) nodes.

Conclusion and Future Outlook

The comparison between carboxylate linkers and this compound illuminates a core principle of MOF chemistry: the linker dictates performance.

  • Carboxylate linkers are the established and reliable choice for building robust, highly porous MOFs. Their strong coordination chemistry, particularly with high-valent metals, provides a direct route to materials with exceptional stability, making them ideal for demanding applications like natural gas storage and heterogeneous catalysis.[4][22][23]

  • This compound represents a frontier in MOF design. Its rigid tetrahedral geometry offers a compelling template for creating novel, highly symmetric 3D networks, while its nitrile functionality provides a non-polar pore environment with different selective adsorption properties.

The future of the field lies not in declaring one linker superior to the other, but in understanding their unique strengths to design next-generation materials. Exciting avenues include the development of mixed-linker MOFs that incorporate both carboxylate and nitrile functionalities to achieve bifunctional pores, and the post-synthetic modification of the nitrile group into other functional moieties, such as tetrazoles, to further tune the framework's properties.[24] By leveraging the full diversity of organic chemistry, researchers can continue to build MOFs tailored to solve the most pressing challenges in energy, environment, and medicine.

References

A Comparative Structural Analysis: Tetrakis(4-cyanophenyl)methane vs. Tetrakis(4-aminophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of supramolecular chemistry and materials science, the precise arrangement of molecules in the solid state dictates their macroscopic properties. Tetraphenylmethane and its derivatives serve as fundamental building blocks for constructing complex three-dimensional networks, owing to their tetrahedral geometry. This guide provides an in-depth structural comparison of two such derivatives: Tetrakis(4-cyanophenyl)methane (TCPM) and Tetrakis(4-aminophenyl)methane (TAPM). We will explore how the substitution of a terminal cyano group versus an amino group at the para-position of each phenyl ring profoundly influences molecular conformation, intermolecular interactions, and crystal packing. This analysis is supported by experimental data from crystallographic studies and computational modeling, offering a valuable resource for researchers in crystal engineering and drug development.

Introduction: The Significance of Functional Group Substitution

The choice of functional group in molecular design is a critical determinant of the resulting material's properties. The cyano (-C≡N) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. In contrast, the amino (-NH₂) group is an electron-donating group and an excellent hydrogen bond donor. This fundamental electronic and steric difference between the two dictates the nature and strength of non-covalent interactions, which in turn governs the self-assembly and final architecture of the crystalline material.

Molecular Geometry and Conformation

At the molecular level, both TCPM and TAPM share a central tetrahedral carbon atom bonded to four phenyl rings. However, the orientation of these phenyl rings can vary, leading to different molecular conformations. The overall molecular symmetry is often distorted from a perfect tetrahedron (Td) to a lower symmetry point group, such as D₂d or S₄, due to steric hindrance between the ortho-hydrogens of adjacent phenyl rings.

Computational studies and X-ray diffraction data reveal that the central C-C-C bond angles in these molecules typically deviate slightly from the ideal 109.5°. The torsion angles, which describe the rotation of the phenyl rings with respect to the central methane core, are particularly sensitive to the nature of the substituent.

Table 1: Comparison of Key Geometric Parameters for TCPM and TAPM

ParameterThis compound (TCPM)Tetrakis(4-aminophenyl)methane (TAPM)
Point Group Symmetry (Typical) D₂dS₄
Central C-C bond length (Å) ~1.54~1.53
Phenyl Ring Torsion Angles (°) Varies, often showing two distinct sets of anglesGenerally more uniform
Dipole Moment (Debye) ~7.8~2.5

The higher dipole moment of TCPM, arising from the strongly polar cyano groups, suggests a greater potential for strong dipole-dipole interactions in the solid state.

Intermolecular Interactions and Crystal Packing

The most striking differences between TCPM and TAPM emerge in their crystal packing. The distinct hydrogen bonding capabilities of the cyano and amino groups lead to vastly different supramolecular assemblies.

This compound (TCPM): A Network of C-H···N Interactions

In the crystalline state, TCPM molecules primarily interact through a network of weak C-H···N hydrogen bonds. The nitrogen atom of the cyano group acts as a hydrogen bond acceptor, interacting with the aromatic C-H groups of neighboring molecules. These interactions, while individually weak, collectively guide the molecules into a specific packing arrangement. The absence of strong hydrogen bond donors results in a structure often characterized by interdigitation of the phenyl rings, leading to a dense and stable crystal lattice.

Tetrakis(4-aminophenyl)methane (TAPM): A Robust N-H···N Hydrogen-Bonded Framework

Conversely, the crystal structure of TAPM is dominated by strong N-H···N hydrogen bonds. The amino group is both a hydrogen bond donor (N-H) and an acceptor (the lone pair on the nitrogen atom). This dual functionality allows for the formation of extensive and robust hydrogen-bonded networks. Typically, each amino group of a TAPM molecule will participate in hydrogen bonding with amino groups of adjacent molecules, creating a three-dimensional framework. This strong and directional hydrogen bonding often leads to more open or porous structures compared to TCPM.

Experimental Protocols for Structural Analysis

The elucidation of the three-dimensional structures of TCPM and TAPM relies heavily on single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step.[1]

Protocol for TCPM Crystal Growth (Vapor Diffusion):

  • Dissolve 10 mg of TCPM in 2 mL of a high-boiling point solvent with good solubility, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Place the solution in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a low-boiling point anti-solvent in which TCPM is poorly soluble, such as diethyl ether or pentane.

  • Allow the anti-solvent to slowly diffuse into the TCPM solution over several days at room temperature.

  • Monitor for the formation of well-defined single crystals.

Protocol for TAPM Crystal Growth (Slow Evaporation):

  • Prepare a saturated solution of TAPM in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran (THF) and ethanol.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant, cool temperature.

  • Crystals should form over a period of days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

Workflow for SCXRD:

References

Gas separation efficiency of Tetrakis(4-cyanophenyl)methane-based materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Separation Efficiency of Tetrakis(4-cyanophenyl)methane-Based Materials

Introduction: The Architectural Advantage of a Tetrahedral Core

In the quest for next-generation materials for energy-efficient gas separation, the molecular architecture of the building blocks is paramount. This compound (TCPM) has emerged as a cornerstone precursor due to its rigid, tetrahedral geometry. This three-dimensional structure prevents efficient packing in the solid state, naturally predisposing materials derived from it to possess intrinsic porosity. The four nitrile (-C≡N) groups serve as versatile reactive handles for constructing a variety of stable, porous networks, including discrete Porous Organic Cages (POCs) and extended Porous Organic Polymers (POPs).

This guide provides a comparative analysis of TCPM-based materials, examining their performance in critical gas separation applications. We will delve into the causal relationships between molecular design and separation efficiency, present supporting experimental data, and provide detailed protocols for material synthesis and characterization, grounded in authoritative scientific literature.

I. Classes of TCPM-Based Porous Materials

The synthetic versatility of the TCPM core allows for the creation of two primary classes of porous materials: Porous Organic Cages and Porous Organic Polymers.

A. Porous Organic Cages (POCs): Precision in a Discrete Molecule

POCs are discrete, cage-like molecules with an internal, accessible cavity. They are typically synthesized through dynamic covalent chemistry, such as imine condensation, which allows for "error-checking" during synthesis to yield well-defined, crystalline products.[1] The separation mechanism in POCs is primarily driven by a precise size and shape match between the gas molecule and the cage's cavity and window aperture.[2]

Key Performance Characteristics:

  • High Selectivity: The well-defined pore structure leads to excellent selectivity, particularly for gases with subtle size differences.[2]

  • Solution Processability: As discrete molecules, POCs are often soluble, allowing for their incorporation into mixed-matrix membranes (MMMs) to enhance the performance of traditional polymers.[3][4]

  • Structural Flexibility: Some cages exhibit "gate-opening" or flexible frameworks that can adapt to specific guest molecules, leading to exceptionally high selectivity for certain gases like sulfur hexafluoride (SF₆).[5]

B. Porous Organic Polymers (POPs): The Robustness of Extended Networks

By linking TCPM or its derivatives into extended networks, highly robust and permanently porous polymers can be formed. These materials are typically amorphous and possess a distribution of pore sizes. The synthesis often involves reactions like cyclotrimerization of the nitrile groups to form triazine-linked frameworks or cross-coupling reactions.[6][7]

Key Performance Characteristics:

  • High Surface Area: The hyper-cross-linked nature of these polymers can result in very high Brunauer-Emmett-Teller (BET) surface areas, which is advantageous for high gas uptake.[7]

  • Excellent Stability: The covalent network structure imparts exceptional thermal and chemical stability, a crucial requirement for industrial applications.[8]

  • Tunable Porosity: The pore size and surface chemistry can be tuned by selecting different co-monomers or linkers to polymerize with the TCPM core.[9]

II. Comparative Analysis of Gas Separation Performance

The efficacy of TCPM-based materials is best illustrated by their performance in separating key industrial gas mixtures. The following sections compare their efficiency in CO₂ capture and hydrocarbon separations, supported by quantitative data.

A. Carbon Dioxide Capture (CO₂/N₂ and CO₂/CH₄ Separation)

The separation of CO₂ from nitrogen (post-combustion flue gas) and methane (natural gas sweetening) is a critical environmental and industrial challenge.[10] TCPM-based materials, particularly those functionalized with nitrogen-rich groups, show high affinity for CO₂ due to favorable dipole-quadrupole interactions.

Material TypeSpecific MaterialGas PairSelectivityCO₂ UptakeConditionsReference
Porous PolymerTetraphenyladamantane-based PolycyanurateCO₂/N₂~22.6 (calculated)12.8 wt%273 K, 1 bar[7]
Porous PolymerTetraphenyladamantane-based PolyaminalCO₂/N₂35.221.1 wt%273 K, 1 bar[9]
Porous Organic CageImide/Imine-based Cage (C1)CO₂/N₂High~40 cm³/g273 K, 1 bar[3][4]
Porous Organic CageAmine-functionalized CageCO₂/N₂36/1 - 138/1Not specified20 °C, 1 bar[1]
MOF (for comparison)[Zn₂(ttdc)₂(bpy)]CO₂/N₂56.4~100 cm³/g298 K, 1 bar[10]

Insight: The data reveals that both polymers and cages are effective for CO₂ capture. The high amine functionality in polyaminals and specific cages leads to exceptionally high selectivity.[1][9] While polymers often exhibit higher total uptake due to larger surface areas, the precisely defined cavities of POCs can offer superior selectivity.[1][7] The performance of these materials is competitive with well-established metal-organic frameworks (MOFs).[10]

B. Specialized Separations (SF₆/N₂ and C₂H₂/CO₂)

The unique pore environments of TCPM-derived materials enable challenging separations beyond common CO₂ capture.

  • SF₆/N₂ Separation: The porous organic cage CC3 , which is not directly derived from TCPM but shares the principle of a shape-persistent molecular cage, demonstrates the potential of this material class. It shows the highest reported SF₆/N₂ selectivity of any material (74 at 298 K), a feat attributed to the cooperative diffusion and structural rearrangement of the flexible molecular crystal upon SF₆ binding.[5] This highlights a key advantage of molecular solids over rigid frameworks.

  • C₂H₂/CO₂ Separation: The separation of acetylene from carbon dioxide is challenging due to their nearly identical molecular dimensions.[11] Ionic porous organic polymers have shown the ability to achieve this separation by creating specific binding sites for C₂H₂ through Br⁻···H-C-C-H interactions, demonstrating that functionality, not just pore size, can be engineered to achieve difficult separations.[12]

III. Experimental Methodologies: A Guide to Practice

To ensure scientific integrity, the protocols used to evaluate these materials must be robust and well-understood. Here, we detail the core experimental workflows.

A. Synthesis Workflow: Imine-based Porous Organic Cage

This protocol describes a generalized synthesis for a POC via [4+6] imine condensation, a common method for creating tetrahedral cages.

Rationale: Dynamic covalent chemistry is employed because the reversible nature of imine bond formation allows the system to self-correct into the most thermodynamically stable product, which is often the desired discrete cage molecule, leading to high yields of crystalline material.[1]

cluster_reactants Reactants & Solvents cluster_process Reaction & Purification cluster_product Final Product TCPM_amine Tetrakis(4-aminophenyl)methane (4 eq.) Mix Combine reactants in solvent TCPM_amine->Mix Aldehyde 1,3,5-Triformylbenzene (6 eq.) Aldehyde->Mix Solvent Anhydrous Solvent (e.g., DCM/Methanol) Solvent->Mix Stir Stir at room temperature (24-72 hours) Mix->Stir Precipitate Precipitate forms Stir->Precipitate Filter Filter and wash with solvent Precipitate->Filter Dry Dry under vacuum Filter->Dry POC Crystalline Porous Organic Cage Dry->POC

Caption: Workflow for Porous Organic Cage Synthesis.

Step-by-Step Protocol:

  • Preparation: In a clean, dry flask, dissolve Tetrakis(4-aminophenyl)methane (the amine precursor derived from TCPM) in an anhydrous solvent like dichloromethane (DCM).

  • Addition: In a separate flask, dissolve the aldehyde linker (e.g., 1,3,5-triformylbenzene) in the same solvent. Add this solution dropwise to the amine solution with stirring.

  • Reaction: Allow the mixture to stir at room temperature. The formation of the cage is often visible as a microcrystalline precipitate forms over several hours to days.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid repeatedly with fresh solvent to remove any unreacted starting materials and soluble oligomers.

  • Drying: Dry the purified product under high vacuum to remove all residual solvent from the pores. The material is now "activated" and ready for gas sorption analysis.

B. Gas Sorption Analysis

This technique measures the quantity of gas adsorbed by a material at a specific temperature (e.g., 77 K for N₂) over a range of pressures, providing key information on surface area, pore volume, and pore size distribution.[13][14]

Rationale: Understanding a material's physical porosity is the first step in evaluating its potential for gas separation. The BET surface area provides a measure of the total accessible surface for adsorption, while the pore size distribution indicates whether the pores are appropriately sized for sieving specific gas molecules.[15]

Step-by-Step Protocol:

  • Sample Preparation (Activation): Place a precisely weighed amount of the material (e.g., 50-100 mg) into a sample tube. Heat the sample under high vacuum for several hours (e.g., 120°C for 8 hours) to remove any pre-adsorbed atmospheric gases and moisture. This step is critical for obtaining accurate and reproducible results.[15]

  • Measurement: Transfer the sample tube to the analysis port of a volumetric gas sorption analyzer.

  • Isotherm Collection: The instrument doses controlled amounts of an analysis gas (typically N₂ for surface area or CO₂ for micropore analysis) into the sample tube. After each dose, the system waits for equilibrium to be reached, and the pressure is recorded. The amount of gas adsorbed is calculated from the pressure change.[16] This process is repeated over a wide range of relative pressures to generate an adsorption-desorption isotherm.

  • Data Analysis:

    • BET Method: The Brunauer-Emmett-Teller (BET) equation is applied to the low-pressure region of the N₂ isotherm to calculate the specific surface area.[13]

    • Pore Volume: The total pore volume is estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are applied to the isotherm to determine the distribution of pore sizes within the material.[13]

C. Dynamic Breakthrough Analysis

This experiment simulates a real-world separation process by flowing a mixed gas stream through a packed bed of the adsorbent, providing practical data on separation selectivity and working capacity.[17]

Rationale: Static adsorption isotherms measure equilibrium uptake but do not account for the kinetic factors that are crucial in a continuous flow process. Breakthrough analysis directly measures which gas component passes through the bed first and how much can be effectively captured before the bed becomes saturated, offering a more realistic assessment of performance.[18][19]

Gas_Source Mixed Gas Cylinder (e.g., 15% CO₂ / 85% N₂) MFC Mass Flow Controller Gas_Source->MFC Regulate Flow Column Packed Adsorbent Bed (TCPM Material) MFC->Column Inlet Gas Detector Detector (Mass Spectrometer or TCD) Column->Detector Outlet Gas Output Concentration vs. Time (Breakthrough Curve) Detector->Output Data Acquisition

Caption: Experimental Setup for Breakthrough Analysis.

Step-by-Step Protocol:

  • Column Packing: A stainless-steel column is uniformly packed with a known mass of the activated TCPM-based material. Glass wool is placed at both ends to hold the packing in place.

  • Activation: The packed column is heated (e.g., at 120°C) while an inert gas (e.g., He or N₂) is passed through it to ensure the adsorbent is clean and fully activated in situ.

  • Equilibration: The column is cooled to the desired experimental temperature (e.g., 298 K) under the inert gas flow.

  • Breakthrough Measurement: The gas flow is switched from the inert gas to the target gas mixture (e.g., 15% CO₂ / 85% N₂) at a constant flow rate.

  • Detection: The composition of the gas exiting the column is continuously monitored by a detector, such as a mass spectrometer or a thermal conductivity detector (TCD).

  • Data Interpretation: The concentration of each gas component at the outlet is plotted against time. The weakly adsorbing gas (N₂) will break through the column first. The time it takes for the strongly adsorbing gas (CO₂) to reach a certain percentage of its inlet concentration is the breakthrough time. The difference in breakthrough times indicates the selectivity of the material under dynamic conditions.

IV. Conclusion and Future Outlook

Materials derived from this compound and its analogues represent a powerful platform for developing advanced gas separation adsorbents. The tetrahedral core provides a robust, three-dimensional framework that guarantees intrinsic porosity, while the versatile peripheral functional groups allow for the construction of both discrete, highly selective porous organic cages and robust, high-surface-area porous polymers.

  • Porous Organic Cages excel in applications requiring exquisite selectivity, leveraging precise pore dimensions and, in some cases, framework flexibility to achieve separations that are challenging for more conventional materials. Their processability also makes them attractive candidates for next-generation mixed-matrix membranes.

  • Porous Organic Polymers offer the high stability and large gas uptake capacities needed for bulk separation processes. Their tunability provides a clear pathway for designing materials optimized for specific gas streams.

Future research will likely focus on the development of TCPM-based materials with even greater chemical and structural complexity. This includes the synthesis of hierarchical polymers with both micro- and mesopores to improve mass transport kinetics, the incorporation of more sophisticated functional groups to provide stronger and more selective binding sites, and the fabrication of high-performance membranes where these materials are the primary separation agent. The architectural elegance of the TCPM scaffold ensures that it will remain a key building block in the ongoing effort to create more efficient and sustainable separation technologies.

References

Validating the Porosity of Tetrakis(4-cyanophenyl)methane Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, the quest for robust, high-surface-area frameworks is paramount for applications ranging from gas storage and separation to catalysis and drug delivery. Tetrakis(4-cyanophenyl)methane (TCPM) and its derivatives have emerged as versatile tetrahedral building blocks for the synthesis of novel porous organic materials, including Porous Aromatic Frameworks (PAFs) and Covalent Triazine Frameworks (CTFs). The utility of these materials is intrinsically linked to their porosity—a characteristic that demands rigorous and accurate validation.

This guide provides an in-depth comparison of methodologies for validating the porosity of TCPM-based frameworks, with a particular focus on gas sorption analysis. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and compare the performance of these materials against other well-established porous solids like Metal-Organic Frameworks (MOFs) and other Covalent Organic Frameworks (COFs).

The Critical Role of Porosity in Framework Performance

The porous architecture of a framework dictates its functionality. High surface area and accessible pore volume are directly correlated with a material's capacity for gas uptake and its ability to accommodate guest molecules for various applications.[1] The interconnected network of pores, which can be intrinsic to the molecular structure and extrinsic from the packing of the molecules, creates a high-surface-area environment for molecular interactions.[2] Therefore, the precise and reliable measurement of these porous properties is a cornerstone of material characterization in this field.

A Comparative Overview of Porous Frameworks

TCPM-based frameworks belong to the broader class of porous organic polymers (POPs). Unlike their crystalline counterparts, MOFs and some COFs, POPs are often amorphous.[3] However, they can exhibit exceptional stability and high surface areas.[4]

Framework TypeBuilding BlocksBondingPorosityAdvantagesChallenges
TCPM-based Frameworks (e.g., CTFs) This compound or its analogsCovalent (triazine linkages)MicroporousHigh thermal and chemical stability, tunable porosity.[1]Often amorphous, which can make structural characterization challenging.
Metal-Organic Frameworks (MOFs) Metal ions/clusters and organic linkersCoordination bondsHighly tunable (micro- to mesoporous)High crystallinity, exceptionally high surface areas, tunable pore chemistry.[5][6]Often lower thermal and chemical stability, particularly in the presence of water.[5]
Covalent Organic Frameworks (COFs) Light elements (C, N, B, O)Covalent bondsCrystalline, ordered poresHigh stability, low density, pre-designable structures.[7]Synthesis of highly crystalline materials can be challenging.[5]

Validating Porosity: The Gold Standard of Gas Sorption Analysis

Gas sorption analysis is the most widely used technique to characterize the porosity of solid materials.[8] This method involves exposing the material to a gas (typically nitrogen at 77 K) at controlled pressures and measuring the amount of gas adsorbed. The resulting adsorption-desorption isotherm provides a wealth of information about the material's surface area, pore volume, and pore size distribution.[9]

The Science Behind the Isotherm

The shape of the isotherm is indicative of the material's pore structure. For microporous materials like many TCPM-based frameworks, a Type I isotherm is typically observed, characterized by a steep initial uptake at low relative pressures as the gas molecules fill the micropores.[10]

Experimental Workflow for Porosity Validation

The following diagram illustrates the key steps in validating the porosity of a newly synthesized TCPM-based framework.

G cluster_synthesis Framework Synthesis cluster_activation Sample Activation cluster_analysis Porosity Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of TCPM-based Framework Activation Degassing under Vacuum at Elevated Temperature Synthesis->Activation Post-synthesis work-up GasSorption Nitrogen Sorption Measurement at 77 K Activation->GasSorption Prepared sample BET BET Surface Area Calculation GasSorption->BET Isotherm data PoreVolume Pore Volume & Size Distribution Analysis BET->PoreVolume Comparison Comparison with Alternative Materials PoreVolume->Comparison Porosity data

Caption: Workflow for the synthesis, activation, and porosity validation of a TCPM-based framework.

Detailed Experimental Protocol: Nitrogen Sorption Analysis

This protocol is adapted for the analysis of microporous organic frameworks, such as those derived from TCPM analogs.[11]

1. Sample Preparation and Activation:

  • Rationale: It is crucial to remove any solvent or guest molecules trapped within the pores after synthesis, as their presence would lead to an underestimation of the true porosity.

  • Procedure:

    • Accurately weigh approximately 50-100 mg of the synthesized TCPM-based framework into a pre-weighed analysis tube.

    • Attach the sample tube to the degassing port of the gas sorption analyzer.

    • Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) at a temperature appropriate for the material's stability (typically 120-200 °C for porous organic polymers) for at least 12 hours.[11] This process, known as activation, ensures a clean and empty porous network.

    • After cooling to room temperature, weigh the sample tube again to determine the precise mass of the activated sample.

2. Nitrogen Adsorption-Desorption Measurement:

  • Rationale: The analysis is performed at cryogenic temperature (77 K, the boiling point of liquid nitrogen) to promote physisorption of nitrogen gas onto the material's surface.

  • Procedure:

    • Transfer the sample tube containing the activated sample to the analysis port of the gas sorption analyzer.

    • Immerse the sample tube in a dewar filled with liquid nitrogen.

    • Initiate the automated analysis program. The instrument will incrementally dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure.

    • The analysis should cover a relative pressure (P/P₀) range from approximately 10⁻⁶ to 1.0.

    • After the adsorption measurement is complete, the instrument will systematically reduce the pressure to measure the desorption isotherm.

3. Data Analysis:

  • Brunauer-Emmett-Teller (BET) Surface Area Calculation:

    • Rationale: The BET theory is a widely accepted model for calculating the specific surface area of a material from the gas adsorption isotherm.[10] For microporous materials, it is crucial to select the appropriate pressure range to ensure the validity of the analysis.[10]

    • Procedure:

      • Plot the adsorption data in the BET equation format: 1 / [W((P₀/P)-1)] vs. P/P₀, where W is the weight of gas adsorbed.

      • For microporous materials, the linear region of the BET plot is typically found at very low relative pressures (e.g., P/P₀ = 0.01 - 0.1).[12]

      • Perform a linear regression on the selected data points to determine the slope and y-intercept, from which the monolayer capacity (Vm) and the BET constant (C) are calculated.

      • The total surface area (S_BET) is then calculated from Vm.

  • Pore Volume and Pore Size Distribution:

    • Rationale: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). The pore size distribution can be calculated using models such as Non-Local Density Functional Theory (NL-DFT), which is particularly suited for microporous materials.[13]

    • Procedure:

      • Determine the total pore volume from the isotherm.

      • Apply the NL-DFT model to the adsorption data to generate a pore size distribution plot, which reveals the prevalence of different pore sizes within the material.

Performance Comparison: TCPM-Analogs vs. Other Porous Frameworks

To contextualize the performance of TCPM-based materials, we present a comparison with other classes of porous frameworks. The data for the TCPM-analog is based on a Covalent Triazine Framework synthesized from 1,3,5,7-tetrakis(4-cyanophenyl)adamantane, a structurally similar tetrahedral building block.[2]

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Key Features
CTF from TCPM-analog [2]up to 1180~0.6High stability, nitrogen-rich framework.
PAF-1 (from tetraphenylmethane) [4]up to 5600~1.5Exceptionally high surface area for an amorphous polymer.
UiO-66 (MOF) ~1200~0.5High thermal and chemical stability for a MOF.
COF-102 (COF) ~3500~1.8High crystallinity, large pore volume.

The Interplay of Synthesis and Porosity

The resulting porosity of a TCPM-based framework is not solely a function of the molecular building block but is also heavily influenced by the synthetic conditions.

G cluster_synthesis Synthetic Parameters cluster_framework Framework Properties Monomer TCPM Precursor Structure Framework Structure (e.g., CTF, PAF) Monomer->Structure Catalyst Catalyst (e.g., ZnCl₂, Brønsted acid) Catalyst->Structure Temperature Reaction Temperature Temperature->Structure Porosity Resulting Porosity (Surface Area, Pore Volume) Structure->Porosity

Caption: Relationship between synthetic parameters and the final porosity of the framework.

For instance, in the synthesis of covalent triazine frameworks from cyano-functionalized precursors, the choice of catalyst (e.g., Lewis acids like ZnCl₂ or strong Brønsted acids) and the reaction temperature can significantly impact the resulting surface area and pore structure.[2] Ionothermal synthesis using a ZnCl₂ melt often acts as both a catalyst and a template, leading to materials with high porosity.[12]

Conclusion

Validating the porosity of this compound frameworks is a critical step in harnessing their potential for advanced applications. Gas sorption analysis, particularly the BET method, provides a robust and reliable means of characterizing their porous properties. While direct comparisons with established materials like MOFs and COFs are still emerging, the available data on analogous systems suggest that TCPM-based frameworks are a promising class of porous materials with tunable porosity and high stability. The continued exploration of their synthesis and a thorough understanding of their porous architecture will undoubtedly pave the way for their integration into a wide array of technologies.

References

Bridging the Gap: A Comparative Guide to the Experimental and Computational Cross-Validation of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the precise characterization of molecular structures is paramount. Tetrakis(4-cyanophenyl)methane (TCPM), a tetrahedrally symmetric molecule, presents a compelling case study for the synergy between experimental analysis and computational modeling. Its rigid, three-dimensional structure makes it an attractive building block for the design of porous organic frameworks (POFs) and other supramolecular assemblies. However, the very nature of its structure can pose challenges to traditional characterization techniques. This guide provides an in-depth comparison of experimental and computational methodologies for the comprehensive analysis of TCPM, offering researchers, scientists, and drug development professionals a framework for robust data cross-validation.

The Imperative of Cross-Validation

Synthesis and Initial Characterization: The Foundation of Analysis

The journey of characterizing this compound begins with its synthesis. A common route involves the reaction of tetraphenylmethane with a nitrating agent, followed by reduction and cyanation.

Synthesis_Workflow A Tetraphenylmethane B Nitration (HNO3/H2SO4) A->B C Tetrakis(4-nitrophenyl)methane B->C D Reduction (e.g., SnCl2/HCl) C->D E Tetrakis(4-aminophenyl)methane D->E F Sandmeyer Reaction (NaNO2, HCl, CuCN) E->F G This compound (TCPM) F->G

Caption: Synthetic pathway for this compound.

Following synthesis, initial characterization is performed using standard analytical techniques to confirm the identity and purity of the compound.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Confirm molecular structure and purityAromatic proton and carbon signals consistent with the C29H16N4 formula.
FT-IR Spectroscopy Identify functional groupsCharacteristic nitrile (C≡N) stretching vibration around 2230 cm⁻¹.
Mass Spectrometry Determine molecular weightA molecular ion peak corresponding to the calculated mass of 420.46 g/mol .
Elemental Analysis Verify elemental compositionPercentages of C, H, and N that match the theoretical values.

The Core of the Matter: Crystal Structure Determination

The precise arrangement of molecules in the solid state dictates many of a material's bulk properties. Determining the crystal structure of TCPM is therefore a critical step.

Experimental Approach: Beyond Traditional Methods

Obtaining single crystals of TCPM suitable for conventional single-crystal X-ray diffraction (SCXRD) can be challenging due to its rigid and symmetric nature, which can lead to the formation of microcrystalline powders. While SCXRD remains the gold standard, alternative experimental techniques are often necessary.

Experimental Protocol: 3D Electron Diffraction (3D ED)

For microcrystalline samples, 3D Electron Diffraction has emerged as a powerful technique for ab initio structure determination.

  • Sample Preparation: A small amount of the TCPM powder is dispersed on a transmission electron microscopy (TEM) grid.

  • Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the crystal is tilted along a rotation axis.

  • Data Processing: The collected diffraction patterns are indexed and integrated to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved from the processed data using direct methods or charge flipping and then refined against the experimental intensities.

ED_Workflow cluster_exp Experimental Workflow A TCPM Microcrystalline Powder B TEM Grid Preparation A->B C 3D Electron Diffraction Data Collection B->C D Data Processing and Indexing C->D E Structure Solution and Refinement D->E F Experimental Crystal Structure E->F CSP_Workflow cluster_comp Computational Workflow G TCPM Molecular Structure H Conformational Search G->H I Crystal Packing Generation H->I J Lattice Energy Minimization (DFT-D) I->J K Ranking of Predicted Structures J->K L Predicted Crystal Structures K->L

A Comparative Guide to Cyanophenyl and Pyridyl Linkers in Coordination Polymers: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coordination polymers (CPs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1] The remarkable diversity in their structures and functions stems from the judicious selection of these two fundamental components. The organic linker, in particular, acts as the primary architect, dictating the dimensionality, topology, and ultimate physicochemical properties of the resulting framework.[2] Among the vast library of available linkers, nitrogen-donor ligands are of paramount importance. This guide provides an in-depth comparative analysis of two prominent N-donor ligand families: cyanophenyl and pyridyl linkers. By examining their intrinsic chemical differences, we will explore how these differences translate into distinct structural and functional outcomes in the final coordination polymers, providing researchers with the foundational knowledge to rationally design materials for specific applications.

Part 1: Fundamental Characteristics of Cyanophenyl and Pyridyl Linkers

The choice between a cyanophenyl and a pyridyl linker is not arbitrary; it is a fundamental design decision that impacts everything from coordination geometry to electronic properties.

The Pyridyl Linker Family: Versatility in Coordination

Pyridyl linkers are based on the pyridine ring, an aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons readily coordinates to metal centers, making it an excellent building block for CPs.

  • Coordination Chemistry: Pyridyl nitrogen acts as a neutral, directional Lewis base. The coordination vector is well-defined, extending from the nitrogen atom. This predictability is a cornerstone of crystal engineering.

  • Structural Diversity: The true strength of pyridyl linkers lies in their versatility. They can be simple monodentate ligands (e.g., pyridine), or they can be incorporated into larger, multi-topic linkers like 2,2'-bipyridine, 4,4'-bipyridine, or 1,3,5-tris(4-pyridyl)benzene. This allows for the construction of everything from simple 1D chains to complex 3D frameworks.[3][4]

  • Combined Functionality: Pyridyl moieties are often combined with other functional groups, such as carboxylates, to create adaptable linkers with multiple coordination sites.[1] For instance, a pyridine-dicarboxylic acid linker can coordinate through both the neutral pyridine nitrogen and the anionic carboxylate oxygens, offering multiple modes of binding and leading to rich structural chemistry.[2]

The Cyanophenyl Linker Family: Rigidity and Electronic Influence

Cyanophenyl linkers consist of a phenyl ring substituted with one or more cyano (–C≡N) groups. The terminal nitrogen of the nitrile group possesses a lone pair that engages in coordination.

  • Coordination Chemistry: The cyano group is a linear, monodentate linker. This inherent linearity often imparts a higher degree of rigidity and predictability to the resulting structures compared to the more flexible angles available to pyridyl groups.[5]

  • Electronic Properties: The cyano group is a potent electron-withdrawing group. This significantly influences the electronic landscape of the linker and, by extension, the entire CP. This property is often exploited to tune the luminescence and photophysical properties of the final material.[6]

  • Bridging Capabilities: The cyano group is a classic and highly effective bridging ligand for mediating magnetic interactions between metal centers, a principle famously demonstrated in Prussian blue and its analogues.[7][8] This makes cyanophenyl linkers particularly interesting for the design of molecular magnets.

Part 2: A Head-to-Head Comparison

The distinct steric and electronic profiles of cyanophenyl and pyridyl linkers lead to significant differences in the coordination polymers they form.

Influence on Structure and Topology

The geometry of the linker is a primary determinant of the final network topology. A direct comparative study using porphyrin-based building blocks revealed that the linear nature of cyanophenyl groups promoted the formation of four-fold coordination nodes with iron atoms. In contrast, the pyridyl-functionalized porphyrins under similar conditions formed threefold coordination nodes.[5][9][10] This demonstrates how the linker's intrinsic geometry can direct the assembly towards different structural outcomes.

  • Pyridyl Linkers afford greater structural flexibility. The coordination angle can be tuned by changing the substitution pattern on the pyridine ring or by allowing the ring to rotate. This can lead to a wider variety of topologies, including helical chains, interwoven layers, and complex 3D nets.[1][3]

  • Cyanophenyl Linkers , with their rigid, linear coordinating groups, tend to produce more regular and predictable structures. This can be an advantage when designing materials with specific pore sizes and shapes for applications like gas separation.[6]

The fundamental difference in coordination is visualized below.

G cluster_0 Pyridyl-based Linker (e.g., Pyridine-dicarboxylate) cluster_1 Cyanophenyl-based Linker M1 Metal Ion linker_py Pyridyl-dicarboxylate Linker M1->linker_py N-coordination (Flexible Angle) M2 Metal Ion linker_py->M2 O-coordination (Carboxylate) M3 Metal Ion linker_cn Cyanophenyl Linker M3->linker_cn N-coordination (Linear) M4 Metal Ion linker_cn->M4 N-coordination (Linear)

Figure 1: Coordination modes of pyridyl vs. cyanophenyl linkers.
Comparative Data Summary

The following table summarizes the key differences and typical resulting properties of CPs derived from these two linker families.

FeaturePyridyl LinkersCyanophenyl Linkers
Coordination Mode Neutral N-donor; versatile angles; often multi-topic with other groups (e.g., carboxylates).[1]Neutral N-donor; linear and rigid C-C≡N coordination.[5]
Electronic Nature Electron-deficient aromatic ring; participates in π-stacking; tunable.[11]Strongly electron-withdrawing cyano group.[6]
Structural Outcome High diversity of topologies (1D, 2D, 3D); prone to forming complex, interwoven structures.[3]Often leads to more predictable, regular structures; effective for linear bridging.[5][6]
Primary Applications Catalysis (e.g., Knoevenagel condensation), Electrochromism , Gas Storage.[2][12][13]Luminescence , Molecular Magnetism , Porous Materials.[6][7]
Thermal Stability Varies widely based on metal and overall structure, but generally robust. TGA often shows stability up to 300-400 °C.Generally high thermal stability due to rigid framework structures.
Porosity Can form highly porous materials, especially when using larger, rigid linkers.Rigidity is advantageous for designing permanent porosity for gas sorption.

Part 3: Experimental Protocols

The synthesis and characterization of CPs follow established laboratory procedures. The causality behind these choices is critical: solvothermal synthesis is often used because the elevated temperature and pressure can overcome kinetic barriers, promoting the crystallization of thermodynamically stable phases. Characterization is a self-validating system; for instance, the bulk purity confirmed by PXRD validates that the single crystal chosen for SCXRD is representative of the entire sample.

General Synthesis Workflow

The synthesis of a coordination polymer is a self-assembly process that requires careful control of reaction conditions to promote high-quality crystal growth.

G start Reactant Selection dissolve Dissolve Metal Salt & Linker in Solvent(s) start->dissolve seal Seal in Reaction Vessel (e.g., Teflon-lined autoclave) dissolve->seal heat Solvothermal Reaction (Heat at 80-180 °C for 1-3 days) seal->heat cool Slow Cooling to Room Temperature heat->cool wash Isolate & Wash Crystals (e.g., with DMF, Ethanol) cool->wash dry Dry Product wash->dry characterize Characterization dry->characterize

Figure 2: General workflow for solvothermal synthesis of CPs.
Example Protocol 1: Synthesis of a Pyridyl-based CP

This protocol is a representative example for the hydrothermal synthesis of a Zinc(II) CP using a pyridine-dicarboxylic acid linker, adapted from methodologies found in the literature.[14]

  • Reactant Preparation: In a 20 mL glass vial, combine Zinc Chloride (ZnCl₂, 0.1 mmol), 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba, 0.1 mmol), and 2,2'-bipyridine (0.1 mmol, acting as a crystallization mediator).

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and water.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure a homogeneous suspension.

  • Reaction Setup: Transfer the vial into a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120 °C for 72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours.

  • Product Isolation: Collect the resulting crystals by filtration, wash them thoroughly with fresh DMF and then ethanol, and dry them in air.

Example Protocol 2: Synthesis of a Cyanophenyl-based CP

This protocol describes a general method for synthesizing a Silver(I) CP with a bent bis(cyanophenyl) linker, based on established procedures.[6]

  • Reactant Preparation: Dissolve Silver Nitrate (AgNO₃, 0.1 mmol) in 5 mL of methanol. In a separate, larger test tube (e.g., 10 mm x 75 mm), dissolve 2,5-bis(4-cyanophenyl)-1,3,4-oxadiazole (0.1 mmol) in 5 mL of dichloromethane.

  • Layering for Diffusion: Carefully layer the methanolic solution of the silver salt on top of the dichloromethane solution of the linker. Use a buffer layer of a 1:1 methanol/dichloromethane mixture to prevent immediate precipitation.

  • Crystallization: Seal the test tube and leave it undisturbed in the dark at room temperature.

  • Product Formation: Colorless crystals suitable for X-ray diffraction will typically form at the interface of the two layers over several days to a week.

  • Product Isolation: Decant the mother liquor, wash the crystals with diethyl ether, and air dry.

Essential Characterization Techniques

To ensure scientific integrity, a suite of analytical techniques must be employed to fully characterize the synthesized CPs.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise atomic arrangement, bond lengths, bond angles, and overall 3D structure of the coordination polymer.[15]

  • Powder X-ray Diffraction (PXRD): Used to confirm that the structure determined from a single crystal is representative of the bulk crystalline material and to assess phase purity.[1]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability of the framework and identifying the loss of guest solvent molecules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the coordination of the linker to the metal center. For example, a shift in the C≡N stretching frequency (typically ~2230 cm⁻¹) upon coordination provides direct evidence of the cyanophenyl group's involvement in bonding.

  • Gas Sorption Analysis: For porous CPs, nitrogen or argon sorption isotherms at low temperatures (e.g., 77 K) are measured to determine the specific surface area (BET analysis), pore volume, and pore size distribution.

Conclusion and Outlook

The choice between cyanophenyl and pyridyl linkers is a critical decision in the rational design of functional coordination polymers.

  • Pyridyl linkers offer unparalleled structural versatility due to their flexible coordination modes and the ease with which they can be combined with other functional groups. This makes them ideal for exploring novel network topologies and for applications requiring adaptable coordination environments, such as in catalysis.[1][2]

  • Cyanophenyl linkers provide rigidity and strong electronic perturbation. Their linear coordination and electron-withdrawing nature are powerful tools for engineering materials with specific photophysical or magnetic properties.[6][7] The predictability of their binding often facilitates the design of robust, porous frameworks.

Ultimately, the selection is driven by the target application. For researchers aiming to develop novel electrochromic devices or heterogeneous catalysts, the rich coordination chemistry of pyridyl systems is highly advantageous.[12][13] Conversely, for those pursuing advanced luminescent materials or single-molecule magnets, the unique electronic and bridging capabilities of cyanophenyl linkers are often more suitable. Understanding the fundamental differences outlined in this guide is the first step toward the deliberate and successful engineering of next-generation coordination polymers.

References

A Researcher's Guide to the Synthesis of Tetrakis(4-cyanophenyl)methane: A Comparative Analysis of Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in materials science, organic electronics, and the development of porous materials, tetrakis(4-cyanophenyl)methane is a cornerstone building block. Its rigid, tetrahedral geometry makes it an invaluable precursor for the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] However, the successful and reproducible synthesis of this compound is paramount to achieving the desired material properties. This guide provides an in-depth comparison of established and potential synthesis protocols, focusing on the critical factors that influence reproducibility and yield. We will dissect the synthesis of the key precursor, tetrakis(4-bromophenyl)methane, and critically evaluate various approaches for the subsequent cyanation reaction, a step often fraught with challenges.

The Foundation: Reproducible Synthesis of Tetrakis(4-bromophenyl)methane

The synthesis of this compound typically proceeds through a two-step sequence: the bromination of tetraphenylmethane to yield tetrakis(4-bromophenyl)methane, followed by the cyanation of the latter. The purity of the tetrakis(4-bromophenyl)methane precursor is critical for the success of the subsequent cyanation step.[2]

Protocol 1: Synthesis of Tetraphenylmethane

A common and reliable method for synthesizing the tetraphenylmethane core involves the reaction of trityl chloride (triphenylmethyl chloride) with aniline, followed by the removal of the amino group.[3]

Experimental Protocol:

  • Synthesis of 4-tritylaniline: Trityl chloride is reacted with an excess of aniline. The reaction is typically carried out at elevated temperatures (e.g., 180 °C). After cooling, the product is worked up, for instance by adding aqueous HCl and methanol, to precipitate the 4-tritylaniline.

  • Deamination of 4-tritylaniline: The resulting 4-tritylaniline is then deaminated. This is often achieved by suspending the compound in a solvent mixture like DMF, cooling to low temperatures (e.g., -10 °C), and treating it with sulfuric acid and isopentyl nitrite. The reaction is then completed by the addition of phosphinic acid and gentle heating (e.g., 50 °C). The tetraphenylmethane product precipitates and can be collected by filtration.[4]

Protocol 2: Bromination of Tetraphenylmethane

The bromination of tetraphenylmethane to yield tetrakis(4-bromophenyl)methane is a well-established procedure. A slight excess of bromine is typically used to ensure complete substitution at the para positions of all four phenyl rings.[5][6]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, add tetraphenylmethane.

  • Carefully add liquid bromine in small portions with vigorous stirring at room temperature. A significant excess of bromine is used.

  • Continue stirring for a short period (e.g., 20 minutes) at room temperature after the addition is complete.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add ethanol to quench the excess bromine.

  • Allow the mixture to warm to room temperature and stir overnight.

  • The solid product, tetrakis(4-bromophenyl)methane, can be collected by filtration.

Critical Consideration: Purification of Tetrakis(4-bromophenyl)methane

Impurities in the tetrakis(4-bromophenyl)methane can significantly hinder the subsequent cyanation reaction. Recrystallization is a crucial step to obtain a high-purity product. A common method involves dissolving the crude product in a minimal amount of a good solvent (e.g., chloroform) and then slowly adding a poor solvent (e.g., ethanol) to induce crystallization.[2]

The Crucial Transformation: A Comparative Guide to the Cyanation of Tetrakis(4-bromophenyl)methane

The primary challenge in the cyanation of poly-halogenated arenes is achieving complete conversion at all reactive sites without significant side product formation. Furthermore, palladium catalysts, which are commonly employed, can be susceptible to poisoning by cyanide ions.[7][8]

Method A: Palladium-Catalyzed Cyanation with Zinc Cyanide (Zn(CN)₂)

Zinc cyanide is a popular cyanating agent in palladium-catalyzed reactions due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst poisoning.[7]

Adapted Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine tetrakis(4-bromophenyl)methane, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf).

  • Add a degassed solvent, such as DMF or DMAc.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • The crude product is then purified, for example by column chromatography or recrystallization.

Method B: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

Potassium hexacyanoferrate(II) is a non-toxic and inexpensive source of cyanide, making it an attractive alternative for safer and more environmentally friendly cyanation reactions.[9]

Adapted Experimental Protocol:

  • In a reaction vessel, combine tetrakis(4-bromophenyl)methane, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., Na₂CO₃).

  • Add a high-boiling polar solvent such as DMAc.

  • Heat the mixture to a high temperature (e.g., 120-140 °C).

  • Monitor the reaction for completion.

  • After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The product is then isolated and purified.

Comparative Analysis of Cyanation Protocols
ParameterMethod A: Pd/Zn(CN)₂Method B: Pd/K₄[Fe(CN)₆]
Cyanide Source Zinc Cyanide (Zn(CN)₂)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Toxicity Moderately toxicLow toxicity
Catalyst System Typically Pd₂(dba)₃ with a phosphine ligand (e.g., dppf)Often simpler systems like Pd(OAc)₂, sometimes ligand-free
Reaction Temperature Generally 80-120 °CTypically higher, 120-140 °C
Potential Advantages Milder conditions, less catalyst poisoningLower cost, significantly safer cyanide source
Potential Challenges Cost of catalyst and ligand, potential for incomplete reactionHigher temperatures, may require longer reaction times
Reproducibility Factors Purity of starting material, inert atmosphere, quality of catalyst and ligandPurity of starting material, efficient heat transfer, reaction time

Characterization of this compound

A successful synthesis must be confirmed by thorough characterization of the final product.

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. It should show two doublets in the aromatic region, corresponding to the protons on the phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum should show signals for the quaternary central carbon, the aromatic carbons, and the carbon of the cyano group.[10][11]

  • FTIR: The Fourier-transform infrared spectrum will be characterized by a strong, sharp absorption band around 2230 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[4]

  • Melting Point: A sharp melting point is a good indicator of the purity of the final product.

Visualizing the Synthesis

Overall Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyanation Cyanation Trityl_Chloride Trityl Chloride + Aniline 4-Tritylaniline 4-Tritylaniline Trityl_Chloride->4-Tritylaniline Reaction Tetraphenylmethane Tetraphenylmethane 4-Tritylaniline->Tetraphenylmethane Deamination Tetrakis(4-bromophenyl)methane Tetrakis(4-bromophenyl)methane Tetraphenylmethane->Tetrakis(4-bromophenyl)methane Bromination This compound This compound Tetrakis(4-bromophenyl)methane->this compound Pd-catalyzed Cyanation Cyanating_Agent Cyanating Agent (e.g., Zn(CN)2 or K4[Fe(CN)6]) Cyanating_Agent->this compound CyanationCycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-Br Pd(II)Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation + 'CN⁻' Pd(II)CNComplex Ar-Pd(II)(CN)L₂ Transmetalation->Pd(II)CNComplex RedElim Reductive Elimination Pd(II)CNComplex->RedElim RedElim->Pd(0)L2 + Ar-CN

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of tetrakis(4-cyanophenyl)methane (CAS No. 121706-21-6). As a specialized chemical used in advanced materials science, including the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Assessment and Characterization

Chemical Identity:

PropertyValue
Chemical Name This compound
CAS Number 121706-21-6
Molecular Formula C29H16N4
Molecular Weight 420.46 g/mol [2][3]

Inferred Hazards:

  • Toxicity: The presence of four cyanophenyl groups suggests that this compound should be treated as toxic. Organic nitriles can release hydrogen cyanide upon hydrolysis, combustion, or exposure to acidic conditions.[4][5] Ingestion, inhalation of dust, or skin contact may be harmful.

  • Environmental Impact: Cyanide compounds can be highly toxic to aquatic life.[4][5] Therefore, discharge into the environment must be strictly avoided.

  • Reactivity: While the methane core is stable, the nitrile groups can undergo reactions. Avoid contact with strong acids, bases, and oxidizing agents.

  • Physical Form: It is a solid material.[1] Handling of the powder can lead to dust formation, which poses an inhalation hazard.

Given these inferred hazards, this compound should be managed as a hazardous waste in accordance with federal and state regulations.[6][7]

Personal Protective Equipment (PPE) and Handling

Prior to handling or disposal, ensure that all personnel are equipped with the appropriate PPE. A written health and safety plan should be in place, outlining all potential hazards and preventative measures.[8]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[9][10]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and potential splashes.[10][11]
Respiratory Protection Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of harmful dust.[9]
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Avoid the formation of dust and aerosols.[9][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[11] Remove all sources of ignition.[11]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Cleanup:

    • For a solid spill , carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[9][10]

    • Do not use water to clean up the spill, as this could lead to the generation of hydrogen cyanide if the material hydrolyzes.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Waste Disposal: All cleanup materials should be collected and disposed of as hazardous waste.

Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[7][12][13] It is the responsibility of the waste generator to properly characterize and label the waste.[12]

Waste Categorization:

Based on its chemical properties, waste this compound should be categorized as a hazardous waste. The specific waste codes will depend on the regulations in your jurisdiction.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.[12] It should be collected in a dedicated, properly labeled waste container.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.[7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Keep the container closed at all times except when adding waste.[7]

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[7] The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12] Provide them with a full characterization of the waste.

  • Treatment and Final Disposal: The most appropriate disposal method is likely to be high-temperature incineration at a licensed hazardous waste facility.[9][11] This method ensures the complete destruction of the compound and its hazardous decomposition products. Do not attempt to treat or dispose of this chemical on your own.

Disposal Decision Workflow:

DisposalWorkflow This compound Disposal Decision Workflow Start Start: Unused or Waste This compound Assess Assess Hazards: - Toxicity (Nitrile) - Environmental Hazard Start->Assess PPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if dust) Assess->PPE Segregate Segregate Waste: - Dedicated container - No mixing with other waste PPE->Segregate Containerize Containerize Properly: - Compatible, sealed container - Label clearly: 'Hazardous Waste' & chemical name Segregate->Containerize Store Store Safely: - Designated accumulation area - Secure and ventilated Containerize->Store ContactEHS Contact EHS or Licensed Disposal Contractor Store->ContactEHS ProvideInfo Provide Waste Characterization ContactEHS->ProvideInfo Yes Transport Arrange for Professional Transport and Disposal ProvideInfo->Transport Incinerate High-Temperature Incineration at a Licensed Facility Transport->Incinerate End End: Compliant Disposal Incinerate->End

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of hazardous waste is regulated by several agencies. Key regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave".[7]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the handling of hazardous materials and waste.[6][14][15] Their Hazard Communication Standard (HazCom) requires that workers are informed about the hazards of the chemicals they work with.[14]

It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, implementing robust safety protocols, and adhering to regulatory requirements, researchers can mitigate risks and ensure the responsible management of this specialized chemical.

References

A Researcher's Guide to the Safe Handling of Tetrakis(4-cyanophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As scientific research advances, the synthesis and application of novel compounds are paramount. Tetrakis(4-cyanophenyl)methane, a molecule with a unique tetra-substituted methane core, holds potential in various fields. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential safety and logistical information, from personal protective equipment (PPE) selection to disposal procedures, ensuring the well-being of researchers and the integrity of the laboratory environment.

Hazard Analysis: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not widely documented, a thorough hazard assessment can be conducted by examining its structural analogues and the well-documented risks associated with cyanide-containing compounds. The presence of four cyanophenyl groups is the primary determinant of its hazard profile.

Key Hazards:

  • Cyanide Toxicity : The primary concern with compounds containing the cyano (CN) group is the potential for cyanide poisoning. While the cyano groups in this compound are covalently bonded, there is a risk of release of hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures.[1] Inhalation or ingestion of cyanide can lead to severe health effects, including headache, weakness, confusion, and in high doses, coma and death.[1]

  • Skin and Eye Irritation : Safety data for similar substituted tetraphenylmethane compounds and other cyanophenyl derivatives consistently indicate that they can cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation : Inhalation of the powdered form of the compound may cause respiratory tract irritation.[2][4]

  • Ingestion Toxicity : Many organic and inorganic cyanides are harmful if swallowed.[5][6][7]

Occupational Exposure Limits for Cyanides (as CN):

AgencyTWA (8-hour)STEL (15-minute)Ceiling
OSHA 5 mg/m³--
NIOSH -5 mg/m³-
ACGIH --5 mg/m³

Table 1: Occupational exposure limits for cyanides. Data sourced from OSHA, NIOSH, and ACGIH.[1][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential when selecting PPE for handling this compound. The following recommendations are based on the potential routes of exposure and the hazards identified.

Core PPE Requirements:
  • Hand Protection : Wear nitrile or neoprene gloves that are powder-free.[9] These materials provide good chemical resistance. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of immediately following proper procedures.[3]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, it is strongly recommended to use chemical safety goggles and a face shield.[3][10]

  • Body Protection : A laboratory coat is mandatory. For larger quantities or procedures with a significant risk of contamination, a disposable gown or coveralls should be worn.[10]

  • Respiratory Protection : For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[9] A fit-tested N95 or N100 respirator can protect against airborne particles.[9] In situations with potential for vapor or gas release, a full-face respirator with an appropriate chemical cartridge is recommended.[9]

PPE Selection Workflow:

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrakis(4-cyanophenyl)methane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrakis(4-cyanophenyl)methane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.